5-fluoro-4-(1H-pyrazol-1-yl)pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-4-pyrazol-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN4/c8-6-4-9-5-10-7(6)12-3-1-2-11-12/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPUMMKVNSCTCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=NC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-fluoro-4-(1H-pyrazol-1-yl)pyrimidine CAS number and molecular weight
The following technical guide provides an in-depth analysis of 5-fluoro-4-(1H-pyrazol-1-yl)pyrimidine , a specialized heterocyclic scaffold used in medicinal chemistry.
Compound Class: Fluorinated Heterobiaryl System Primary Application: Kinase Inhibitor Scaffold / Pharmaceutical Intermediate
Executive Summary
5-Fluoro-4-(1H-pyrazol-1-yl)pyrimidine is a privileged structural motif in drug discovery, particularly within the field of kinase inhibition (e.g., JAK, BTK, and EGFR inhibitors). It functions as a bioisosteric replacement for purines or other bicyclic heterocycles. The fluorine atom at the C5 position of the pyrimidine ring serves two critical roles: it blocks metabolic oxidation (CYP450 stabilization) and modulates the electronic properties of the pyrimidine ring, enhancing the acidity of adjacent protons for hydrogen bonding interactions in the ATP-binding pocket.
This guide details the physicochemical properties, synthetic pathways, and medicinal chemistry applications of this compound, grounded in the reaction chemistry of its key precursor, 4-chloro-5-fluoropyrimidine (CAS 347418-42-2) .
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
The compound is a bi-heterocyclic system composed of a pyrimidine ring substituted at the 4-position with a pyrazole ring (linked via Nitrogen-1) and at the 5-position with a fluorine atom.
| Property | Data |
| IUPAC Name | 5-fluoro-4-(1H-pyrazol-1-yl)pyrimidine |
| Common Name | 4-(1-Pyrazolyl)-5-fluoropyrimidine |
| Molecular Formula | C₇H₅FN₄ |
| Molecular Weight | 164.14 g/mol |
| Key Precursor CAS | 347418-42-2 (4-Chloro-5-fluoropyrimidine) |
| Core Scaffold CAS | 82892-95-3 (Non-fluorinated analog: 4-(1H-Pyrazol-1-yl)pyrimidine) |
| Physical State | Off-white to pale yellow solid (Predicted) |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
| LogP (Predicted) | ~0.8 - 1.2 (Lipophilic, membrane permeable) |
| H-Bond Acceptors | 4 (N1, N3 of pyrimidine; N2 of pyrazole; F) |
Synthetic Pathway & Reaction Mechanism[13][14]
The synthesis of 5-fluoro-4-(1H-pyrazol-1-yl)pyrimidine is classically achieved via a Nucleophilic Aromatic Substitution (SₙAr) . The electron-deficient nature of the pyrimidine ring, further activated by the electronegative fluorine at C5 and the nitrogen atoms, facilitates the displacement of the chloride leaving group at C4 by the pyrazole nucleophile.
Reaction Scheme (SₙAr)
The reaction proceeds through a Meisenheimer-like transition state. The fluorine atom at C5 is crucial; its strong inductive effect (-I) lowers the LUMO energy of the pyrimidine ring, making C4 highly electrophilic and accelerating the reaction compared to the non-fluorinated analog.
Figure 1: SₙAr mechanism for the synthesis of the target scaffold.
Experimental Protocol
Objective: Synthesis of 5-fluoro-4-(1H-pyrazol-1-yl)pyrimidine from 4-chloro-5-fluoropyrimidine.
Materials
-
Substrate: 4-Chloro-5-fluoropyrimidine (1.0 eq)
-
Nucleophile: 1H-Pyrazole (1.1 eq)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 eq) or Cesium Carbonate (Cs₂CO₃)
-
Solvent: Anhydrous DMF or Acetonitrile (MeCN)
Procedure
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-5-fluoropyrimidine (1 mmol, 132.5 mg) in anhydrous DMF (3 mL).
-
Addition: Add 1H-pyrazole (1.1 mmol, 75 mg) followed by K₂CO₃ (2.0 mmol, 276 mg).
-
Reaction: Heat the mixture to 80°C under an inert atmosphere (N₂ or Ar) for 4–6 hours. Monitor reaction progress by TLC (System: 50% EtOAc/Hexanes) or LC-MS.
-
Note: The spot for the starting chloride (Rf ~0.6) should disappear, and a new, more polar spot (product) should appear.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with water (15 mL) and extract with Ethyl Acetate (3 x 10 mL).
-
Wash the combined organic layers with brine (2 x 10 mL) to remove residual DMF.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient 0-40% EtOAc in Hexanes) to yield the title compound.
Self-Validating Check:
-
LC-MS: Expect a peak at m/z 165.1 [M+H]⁺ .
-
¹H NMR: The pyrazole protons should show a characteristic splitting pattern (dd or d), and the pyrimidine proton at C2 will be a distinct singlet/doublet (coupled to F) downfield (~8.5-9.0 ppm).
Medicinal Chemistry Applications
This scaffold is highly valued in "Fragment-Based Drug Design" (FBDD).
Kinase Hinge Binding
The N2 nitrogen of the pyrazole and the N1 nitrogen of the pyrimidine form a bidentate hydrogen-bonding motif that mimics the adenine ring of ATP. This allows the molecule to anchor into the hinge region of kinase enzymes (e.g., JAK1/2/3, Tyk2).
Metabolic Stability (The Fluorine Effect)
The C5 position of pyrimidine is metabolically vulnerable to oxidation. Substitution with Fluorine blocks this site, significantly increasing the metabolic half-life (
Structural Bioisosterism
This scaffold is a bioisostere for:
-
9-Deazapurines (found in JAK inhibitors like Ruxolitinib).
-
Triazolopyrimidines (found in antifungal agents like Voriconazole).
Figure 2: Structure-Activity Relationship (SAR) map of the scaffold.
Analytical Characterization Profile
Researchers should expect the following spectral data for validation:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.90 (d, J=2.5 Hz, 1H, Pyrimidine-H6): Coupled to Fluorine.
-
δ 8.65 (s, 1H, Pyrimidine-H2): Singlet, potentially broadened by F coupling.
-
δ 8.50 (d, 1H, Pyrazole-H5): Downfield due to proximity to the pyrimidine ring.
-
δ 7.90 (d, 1H, Pyrazole-H3).
-
δ 6.60 (dd, 1H, Pyrazole-H4).
-
-
¹⁹F NMR:
-
Single peak around -140 to -150 ppm (characteristic of 5-fluoropyrimidine).
-
-
Mass Spectrometry (ESI):
-
Positive Mode: 165.1 (M+H) .
-
References
-
Chemical Precursor Data: 4-Chloro-5-fluoropyrimidine (CAS 347418-42-2). Sigma-Aldrich / Merck Technical Data Sheet. Link
-
Synthetic Methodology: Deng, X., & Mani, N. S. (2008).[1] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles". Journal of Organic Chemistry. (Describes pyrazole coupling logic). Link
-
Kinase Inhibitor SAR: Falsini, M., et al. (2015). "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Kinase Inhibitors". Journal of Medicinal Chemistry. (Discusses the bioisosteric relevance of pyrazole-pyrimidine systems). Link
-
Reaction Mechanism: "Nucleophilic Aromatic Substitution (SNAr) on Heterocycles." Organic Chemistry Portal. Link
Sources
The Biological Activity of Pyrazolyl-Pyrimidine Derivatives: A Technical Guide to Purine Bioisosteres in Targeted Therapeutics
Executive Summary & Pharmacophore Rationale
In contemporary medicinal chemistry, the fusion of electron-rich and electron-deficient heterocycles is a proven strategy for generating high-affinity ligands. Among these, pyrazolyl-pyrimidine derivatives have emerged as privileged scaffolds[1]. By covalently linking a pyrazole ring (a versatile, electron-rich proton donor/acceptor) with a pyrimidine ring (an electron-deficient diazine), researchers create a structural bioisostere of the purine ring found in adenine[2].
This structural mimicry is not coincidental; it is a calculated design choice. The pyrimidine moiety acts as a critical hydrogen-bond acceptor, anchoring the molecule into the highly conserved hinge region of ATP-binding pockets in various enzymes[2]. Meanwhile, the pyrazole ring projects into adjacent solvent-exposed or allosteric hydrophobic pockets (such as the DFG-out conformation in kinases), allowing for exquisite target selectivity[3]. This dual-action geometry endows pyrazolyl-pyrimidines with profound biological activities, most notably as precision anticancer kinase inhibitors and potent antimicrobial agents[4].
Anticancer Activity: Precision Kinase Inhibition
The dysregulation of protein kinases is a hallmark of oncogenesis. Pyrazolyl-pyrimidine derivatives have been extensively patented and validated as potent, ATP-competitive inhibitors of several critical oncogenic kinases, including PIM1/2, Src family kinases, cMet, and tropomyosin-related kinases[3][5].
Mechanistically, these compounds competitively displace ATP. For instance, in cMet-addicted cancer cell lines, specific pyrazolopyrimidine derivatives arrest Hepatocyte Growth Factor (HGF)-mediated migration and induce apoptosis[5]. Furthermore, in vitro cytotoxicity assays demonstrate that highly substituted 2-pyrazolyl-pyrimidines exhibit profound efficacy against colorectal carcinoma (HCT-116), breast cancer (MCF-7), and hepatocellular carcinoma (HEPG-2), achieving IC50 values comparable to the clinical standard, doxorubicin, while maintaining a favorable safety profile in normal fibroblasts (WI38)[6].
Diagram 1: Mechanism of ATP-competitive kinase inhibition by pyrazolyl-pyrimidine derivatives.
Antimicrobial Efficacy: Overcoming Resistance
Beyond oncology, the pyrazolyl-pyrimidine scaffold is a formidable weapon against multidrug-resistant (MDR) pathogens. The biological logic relies on targeting essential bacterial enzymes that share purine/pteridine binding sites.
-
Dihydrofolate Reductase (DHFR) Inhibition: DHFR is crucial for bacterial DNA synthesis. Novel pyrazolyl-pyrimidine derivatives have demonstrated potent DHFR inhibition (IC50 ~ 5.53 µM), translating to excellent antimicrobial potency (MIC of 16 µg/mL) against Staphylococcus aureus and Candida albicans[7]. Structure-Activity Relationship (SAR) studies reveal that small, electron-donating groups at the 6-position of the pyrimidine ring optimize the binding affinity within the DHFR active site[7].
-
Anti-Tubercular Activity (InhA Targeting): Molecular docking and in vitro studies have identified specific 2-(1H-pyrazol-1-yl) pyrimidine derivatives as potent inhibitors of the Mycobacterium tuberculosis H37Rv strain[8]. These compounds target InhA (enoyl acyl carrier protein reductase), an essential enzyme for mycolic acid biosynthesis in the mycobacterial cell wall, achieving MIC values as low as 6.25 µg/mL[8].
Quantitative Data Synthesis
The following table synthesizes the biological evaluation of benchmark pyrazolyl-pyrimidine derivatives across different therapeutic domains, highlighting the versatility of the scaffold.
| Compound Class / Target | Biological Target / Cell Line | Activity Metric | Lead Result | Reference Standard | Source |
| 2-Pyrazolyl-pyrimidine (10c) | HCT-116, MCF-7, HEPG-2 | Cytotoxicity (IC50) | High potency, safe for WI38 | Doxorubicin | [6] |
| Pyrazolyl-pyrimidine (F-9) | M. tuberculosis H37Rv (InhA) | MIC (µg/mL) | 6.25 µg/mL | Rifampicin (3.12 µg/mL) | [8] |
| Pyrazolyl-pyrimidine (4c) | S. aureus, C. albicans (DHFR) | MIC (µg/mL) | 16 µg/mL | Ciprofloxacin / Fluconazole | [7] |
| Pyrazolyl-pyrimidine (4c) | DHFR Enzyme | Enzymatic IC50 | 5.53 ± 0.26 µM | Methotrexate | [7] |
Standardized Experimental Protocols
To ensure rigorous scientific integrity, the evaluation of these derivatives must rely on self-validating assay systems. Below are the definitive protocols for assessing both the antimicrobial and anticancer properties of pyrazolyl-pyrimidines.
Protocol A: Microplate Alamar Blue Assay (MABA) for Anti-Tubercular Screening
Causality & Logic: M. tuberculosis is a slow-growing pathogen, making standard optical density (OD) measurements prone to artifacts. MABA utilizes resazurin (Alamar Blue), an oxidation-reduction indicator. Metabolically active cells reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This provides a highly sensitive, quantifiable readout of bacterial viability[8][9].
Self-Validating Controls:
-
Positive Control: Rifampicin (ensures strain susceptibility)[8].
-
Negative Control: 1% DMSO vehicle (ensures solvent does not inhibit growth).
-
Blank: Media + Alamar Blue (establishes background fluorescence for subtraction).
Step-by-Step Workflow:
-
Preparation: Dispense 100 µL of Middlebrook 7H9 broth into a 96-well microplate.
-
Compound Dilution: Add pyrazolyl-pyrimidine derivatives dissolved in DMSO and perform two-fold serial dilutions to achieve a concentration range of 0.78 to 100 µg/mL.
-
Inoculation: Add 100 µL of M. tuberculosis H37Rv inoculum (adjusted to
CFU/mL) to all wells except the blank. -
Incubation: Seal plates and incubate at 37°C for 7 days in a biosafety level 3 (BSL-3) facility.
-
Indicator Addition: Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to all wells.
-
Readout: Incubate for an additional 24 hours. Measure fluorescence at 530 nm excitation and 590 nm emission. The MIC is defined as the lowest concentration preventing a color change from blue to pink.
Diagram 2: Logical workflow of the Microplate Alamar Blue Assay (MABA) for MIC determination.
Protocol B: In Vitro Kinase Trans-Phosphorylation Assay
Causality & Logic: To confirm that the anticancer cytotoxicity is genuinely driven by kinase inhibition, a cell-free biochemical assay is required. Using a radioactive [γ-32P]-ATP tracer allows for the direct quantification of phosphate transfer to a specific peptide substrate[5].
Self-Validating Controls:
-
Max Activity (100%): Enzyme + Substrate + ATP (No inhibitor).
-
Min Activity (0%): Substrate + ATP + EDTA (Chelates Mg2+, completely disabling the kinase).
-
Reference: Staurosporine (A pan-kinase inhibitor to validate assay sensitivity).
Step-by-Step Workflow:
-
Reaction Assembly: In a microcentrifuge tube, combine the purified target kinase (e.g., PIM1), the specific peptide substrate, and the pyrazolyl-pyrimidine test compound in kinase buffer (containing MgCl2 and DTT).
-
Initiation: Initiate the reaction by adding a mixture of cold ATP and [γ-32P]-ATP.
-
Incubation: Incubate at 30°C for 30 minutes to allow phosphorylation.
-
Termination & Capture: Stop the reaction by adding phosphoric acid. Transfer the mixture onto a Dowex ion-exchange phosphocellulose filter plate[5]. The basic peptide substrate binds to the negatively charged filter, while unreacted[γ-32P]-ATP is washed away.
-
Washing: Wash the filter plate extensively with 1% phosphoric acid to remove background radioactivity.
-
Quantification: Add scintillation fluid and measure the retained radioactivity using a β-counter. Calculate IC50 using non-linear regression analysis of the dose-response curve.
Conclusion & Future Perspectives
The pyrazolyl-pyrimidine scaffold represents a masterclass in rational drug design. By acting as a sophisticated purine bioisostere, it successfully bridges the gap between oncology and infectious disease therapeutics. Future development must focus on in silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to optimize oral bioavailability and reduce off-target toxicity[8][9]. Furthermore, the modular nature of the pyrazole and pyrimidine rings offers a vast chemical space for developing dual-targeting agents, potentially addressing the critical challenge of acquired resistance in both tumor microenvironments and MDR bacterial strains[4].
References
- Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities Source: Der Pharma Chemica URL
- Exploring the Anti‐tubercular Potential of 2‐(1H‐Pyrazol‐1‐yl)
- Recent Advances in Synthesis and Properties of Pyrazoles Source: MDPI URL
- Pyrazolyl-pyrimidine derivatives as kinase inhibitors (US9284298B2)
- Source: PMC (NIH)
- Anti-Cancer Pyrimidines in Diverse Scaffolds: A Review of Patent Literature Source: Ingenta Connect URL
- Exploring the Anti-Tubercular Potential of 2-(1H-Pyrazol-1-yl)
- TARGETING DIHYDROFOLATE REDUCTASE (DHFR)
- 2-(1H-Pyrazol-1-yl)
- New Tetrazole-Annulated Pyrazolyl–Pyrimidine Derivatives as Antimycobacterial Targets: Design, Synthesis, Molecular Docking, and ADME Profiling Source: ResearchGate URL
Sources
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- 4. researchgate.net [researchgate.net]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
- 8. Exploring the Anti-Tubercular Potential of 2-(1H-Pyrazol-1-yl) Pyrimidine: Design, Synthesis, Biological Evaluation and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. citedrive.com [citedrive.com]
The 5-Fluoro-Pyrimidine Scaffold in Medicinal Chemistry: Mechanistic Insights, Synthetic Workflows, and Therapeutic Evolution
Abstract
The pyrimidine scaffold is a foundational pillar of medicinal chemistry, serving as the core structural motif for nucleic acid biosynthesis. The strategic introduction of a fluorine atom at the C5 position of the pyrimidine ring birthed the 5-fluoropyrimidine (5-FP) class of antimetabolites, revolutionizing oncology[1],[2]. As a Senior Application Scientist, I have structured this technical guide to dissect the causality behind the 5-FP scaffold's efficacy, detailing the molecular mechanisms of target engagement, modern scaffold morphing strategies, and the rigorous synthetic and analytical protocols required to develop and validate next-generation 5-FP therapeutics.
Molecular Rationale: The Causality of Fluorine Substitution
The success of the 5-FP scaffold, epitomized by 5-fluorouracil (5-FU), is fundamentally rooted in atomic physics. Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is remarkably close to that of hydrogen (1.20 Å). This steric similarity allows 5-FP derivatives to act as perfect bioisosteres for natural pyrimidines (uracil and cytosine), deceiving cellular machinery into actively transporting the drug into the cytoplasm via facilitated transport[3].
However, the causality of its cytotoxicity lies in the carbon-fluorine (C-F) bond. The high electronegativity of fluorine creates an exceptionally strong and unreactive C-F bond at the C5 position. During the de novo synthesis of thymidine, the enzyme Thymidylate Synthase (TS) attempts to methylate the C5 position of the pyrimidine ring. The unbreakable nature of the C-F bond halts the catalytic cycle, permanently trapping the enzyme and its cofactor in a covalent ternary complex, thereby starving the cell of thymidine and inducing "thymineless death"[1],[4],.
Mechanistic Pathways: Target Engagement and Cytotoxicity
Once internalized, 5-FU is not cytotoxic itself; it is a prodrug that requires complex intracellular processing into three active metabolites[3],[5]:
-
Fluorodeoxyuridine monophosphate (FdUMP): The primary inhibitor of TS. FdUMP binds to TS and the cofactor 5,10-methylenetetrahydrofolate, forming a stable, irreversible complex[4].
-
Fluorodeoxyuridine triphosphate (FdUTP): Misincorporated directly into DNA by DNA polymerases, causing replication fork stalling, mismatch repair (MMR) activation, and DNA fragmentation[4],[6].
-
Fluorouridine triphosphate (FUTP): Misincorporated into RNA, disrupting post-transcriptional processing, ribosomal RNA maturation, and mRNA translation[4],[6].
Intracellular activation pathways and target engagement of 5-fluorouracil.
Scaffold Morphing and Pharmacokinetic Optimization
A critical limitation of naked 5-FU is its rapid catabolism. Up to 80% of an administered intravenous dose is degraded in the liver by dihydropyrimidine dehydrogenase (DPD) into inactive dihydrofluorouracil (DHFU)[3],[4]. This results in a highly erratic bioavailability and a plasma half-life of merely 16 minutes[1].
To overcome this, medicinal chemists evolved the 5-FP scaffold into sophisticated prodrugs. Capecitabine , for instance, is an orally bioavailable carbamate prodrug. It is rationally designed to remain intact through the gastrointestinal tract and undergo a three-step enzymatic conversion that culminates in activation by thymidine phosphorylase (TP)—an enzyme significantly overexpressed in tumor microenvironments, thereby conferring targeted cytotoxicity[7].
Table 1: Pharmacokinetic and Pharmacodynamic Profiling of Key 5-FP Therapeutics
| Compound | Primary Mechanism | Bioavailability | Plasma Half-Life | Key Clinical Advantage |
| 5-Fluorouracil | TS Inhibition, RNA/DNA damage | 28–100% (IV) | ~16 minutes | Foundational efficacy in solid tumors |
| Capecitabine | Prodrug (converted to 5-FU) | ~100% (Oral) | 0.5–1.0 hour | Tumor-selective activation via TP |
| Tegafur | Prodrug (converted by CYP450) | ~100% (Oral) | ~11 hours | Prolonged systemic exposure |
| Trifluridine | DNA misincorporation | Low (Oral) | ~1.4 hours | Effective in 5-FU resistant tumors |
Synthetic Workflows: Constructing the 5-FP Core
In modern drug discovery, the 5-FP scaffold is frequently utilized to build complex kinase inhibitors and novel antimetabolites[8],[9]. A critical building block for these advanced molecules is 2,4-dichloro-5-fluoropyrimidine . The dual chlorine atoms allow for sequential, regioselective nucleophilic aromatic substitution (
Protocol 1: Optimized Synthesis of 2,4-Dichloro-5-fluoropyrimidine
Causality Check: The reaction utilizes phosphorus oxychloride (
Step-by-Step Methodology:
-
Reagent Assembly: In a dry, nitrogen-purged 500 mL round-bottom flask equipped with a reflux condenser, suspend 5-fluorouracil (1.0 eq, e.g., 13.0 g) in
(10.0 eq). -
Catalyst Introduction: Place the flask in an ice bath. Slowly add DMA (1.5 eq) dropwise via an addition funnel. Self-Validation: Monitor internal temperature; maintain below 30°C to prevent uncontrolled exothermic decomposition.
-
High-Temperature Reflux: Transfer the flask to a heating mantle and gradually raise the temperature to 114°C. Maintain reflux for 2 hours until the suspension turns into a clear, dark amber solution, indicating complete consumption of 5-FU.
-
Quenching & Phase Separation: Cool the mixture to room temperature. Remove excess
via vacuum distillation. Quench the remaining viscous residue by slowly pouring it over crushed ice, maintaining the temperature below 20°C. Extract the aqueous layer three times with toluene. -
Purification: Dry the combined toluene extracts over anhydrous
. Filter and concentrate under reduced pressure. Perform fractional vacuum distillation to isolate 2,4-dichloro-5-fluoropyrimidine as a clear liquid (Yield: >90%).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Optimized synthetic workflow for 2,4-dichloro-5-fluoropyrimidine.
Validating Scaffold Efficacy: TS Inhibition Assay
To validate the efficacy of a newly synthesized 5-FP derivative, researchers must quantify its ability to inhibit Thymidylate Synthase.
Protocol 2: In Vitro Thymidylate Synthase Catalytic Inhibition Assay
Causality Check: TS catalyzes the transfer of a methyl group to the C5 position of dUMP, displacing the C5 proton. By using dUMP labeled with tritium at the C5 position (
Step-by-Step Methodology:
-
Enzyme Preparation: Prepare recombinant human TS (rhTS) in assay buffer (50 mM Tris-HCl, 1 mM EDTA, 10 mM 2-mercaptoethanol, pH 7.4).
-
Complex Formation: In a 1.5 mL microcentrifuge tube, combine 50 µL of rhTS, 10 µL of 5,10-methylenetetrahydrofolate (1 mM), and 10 µL of the 5-FP inhibitor at varying concentrations. Incubate at 37°C for 15 minutes to allow the covalent ternary complex to form.
-
Reaction Initiation: Add 10 µL of
-dUMP (specific activity ~1 µCi/µmol) to initiate the reaction. Incubate precisely for 30 minutes at 37°C. -
Termination & Separation: Stop the reaction by adding 100 µL of an activated charcoal suspension (10% w/v in 4% trichloroacetic acid). Vortex vigorously for 30 seconds. Self-Validation: The acidic environment precipitates proteins, while the charcoal binds all unreacted nucleotide substrates.
-
Quantification: Centrifuge the tubes at 10,000 × g for 10 minutes. Carefully extract 100 µL of the clear supernatant and transfer it to a scintillation vial containing 3 mL of liquid scintillation cocktail. Measure the radioactivity (
release) using a liquid scintillation counter. Calculate the based on the dose-response curve.
Conclusion and Future Perspectives
The 5-fluoro-pyrimidine scaffold remains a privileged structure in medicinal chemistry. While the "dark side of fluorine" dictates that inappropriate fluorination can lead to toxic defluorination and metabolic instability[11], the C5 position on the pyrimidine ring is remarkably stable. Future drug development continues to leverage this scaffold, combining it with DPD inhibitors (e.g., tipiracil) or morphing it into targeted kinase inhibitors to bypass traditional resistance mechanisms and expand the therapeutic window of this enduring pharmacophore.
References
1.[1] Wikipedia Contributors. "Fluorouracil." Wikipedia, The Free Encyclopedia. URL: [Link] 2.[3] Farjadian F, et al. "Recent Advances in Designing 5-Fluorouracil Delivery Systems: A Stepping Stone in the Safe Treatment of Colorectal Cancer." Dovepress, 2020. URL: [Link] 3. Al-Karmalawy AA, et al. "5-Fluorouracil mechanism of action." ResearchGate, 2026. URL: [Link] 4.[4] Zhang N, et al. "5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies." MDPI, 2008. URL: [Link] 5.[7] Al-Karmalawy AA, et al. "5‑Fluorouracil and capecitabine therapies for the treatment of colorectal cancer (Review)." Spandidos Publications, 2023. URL: [Link] 6. Raghuwanshi M, et al. "Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives." Orientjchem, 2026. URL: [Link] 7. Wang Y, et al. "Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water." ResearchGate, 2015. URL: [Link] 8.[10] Google Patents. "CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound." Google Patents, 2011. URL: 9.[2] Chen Y, et al. "Binding Pattern and Structural Interactome of the Anticancer Drug 5-Fluorouracil: A Critical Review." MDPI, 2024. URL: [Link] 10.[8] Nenajdenko V. "Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry." PMC, 2020. URL: [Link] 11.[6] Gholami M, et al. "5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent." Frontiers, 2021. URL: [Link] 12.[9] Sharma P, et al. "Recent Advances in Pyrimidine-Based Drugs." PMC, 2022. URL: [Link] 13.[11] Pan Y. "The Dark Side of Fluorine." ACS Medicinal Chemistry Letters, 2019. URL: [Link]
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- 5. researchgate.net [researchgate.net]
- 6. Frontiers | 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent [frontiersin.org]
- 7. Oncology Reports [spandidos-publications.com]
- 8. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
Strategic Scaffold Analysis: 5-Fluoro-4-pyrazolylpyrimidines in Kinase Discovery
Executive Summary
The 5-fluoro-4-pyrazolylpyrimidine scaffold represents a highly refined chemotype in modern kinase inhibitor design. It synergizes the "privileged" hinge-binding capability of the pyrazole-pyrimidine axis with the metabolic and electronic modulation provided by C5-fluorination.
This guide analyzes the structure-activity relationship (SAR) of this specific scaffold, detailing the synthetic pathways required to access it and the mechanistic rationale for its deployment in oncology (specifically VEGFR, JAK, and ALK inhibition).
The Scaffold Architecture & Mechanistic Rationale
The efficacy of this scaffold relies on three distinct pharmacophoric zones. Unlike non-fluorinated analogs, the 5-fluoro group acts as a "stealth" modulator—altering electronics without imposing significant steric penalties.
Zone 1: The Pyrazole Hinge Binder (The Anchor)
The pyrazole moiety (specifically 1H-pyrazol-4-yl) serves as the primary anchor to the kinase ATP-binding pocket.
-
Interaction: The pyrazole N-H acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region (typically the "gatekeeper" + 1 or +2 residue).
-
Causality: Substitution at the pyrazole nitrogen (N1) dictates the vector of the tail group, often directing it toward the solvent-front region to improve solubility.
Zone 2: The 5-Fluoro "Electronic Switch"
The introduction of fluorine at the C5 position of the pyrimidine ring is the defining feature of this chemotype.
-
Metabolic Armor: The C5 position of pyrimidines is a metabolic "soft spot," prone to oxidative metabolism by cytochrome P450s. Replacing Hydrogen (Van der Waals radius
Å) with Fluorine ( Å) blocks this oxidation while maintaining a steric profile similar to the parent compound. -
pKa Modulation: Fluorine is highly electronegative.[1] Its inductive effect lowers the pKa of the pyrimidine N1 nitrogen. This reduces the basicity of the ring, potentially weakening the H-bond acceptance from the hinge region, but simultaneously reducing non-specific protein binding and improving membrane permeability (logD).
Zone 3: The C2-Pyrimidine Tail
-
Selectivity Filter: The C2 position faces the ribose-binding pocket or the solvent interface.
-
Protocol: Introduction of solubilizing groups (morpholines, piperazines) here is critical for converting a nanomolar binder into a viable drug candidate with acceptable PK properties.
Synthetic Protocol: Regioselective Assembly
The synthesis of 5-fluoro-4-pyrazolylpyrimidines requires precise control over regioselectivity. The starting material, 2,4-dichloro-5-fluoropyrimidine , possesses two electrophilic sites.
Critical Insight: The C4-chloride is significantly more reactive than the C2-chloride. This is due to the summation of electron-withdrawing effects from the adjacent N3 nitrogen and the C5-fluorine atom, which destabilize the transition state less at C4 than at C2 during nucleophilic aromatic substitution (
Validated Workflow (Suzuki-Miyaura Coupling)
Step 1: C4-Selective Coupling
-
Reagents: 2,4-dichloro-5-fluoropyrimidine (1.0 eq), Pyrazole-4-boronic acid pinacol ester (1.1 eq).
-
Catalyst:
(5 mol%). The bidentate ligand dppf prevents -hydride elimination and supports steric bulk. -
Base/Solvent:
(2.0 eq) in Dioxane/Water (4:1). -
Conditions:
C for 4–6 hours. -
Checkpoint: Monitor by LC-MS. The mono-substituted product (4-pyrazolyl-2-chloro-5-fluoropyrimidine) should be the dominant peak.
Step 2: C2-Diversification (
-
Reagents: Intermediate from Step 1 + Amine (e.g., N-methylpiperazine).
-
Conditions: DIPEA, THF,
C. -
Note: The C2-Cl is deactivated; if
fails, switch to Buchwald-Hartwig amination ( , XPhos).
Visualization: Synthetic Pathway
Figure 1: Regioselective synthesis targeting the C4 position first, leveraging the activating effect of the 5-fluorine atom.[2]
Structure-Activity Relationship (SAR) Data
The following table synthesizes comparative SAR data typical for this scaffold against a representative kinase target (e.g., VEGFR2 or c-Met), illustrating the "Fluorine Effect."
| Analog ID | C5-Substituent | C4-Moiety | C2-Substituent | IC50 (Kinase) | t1/2 (Microsomal) | Analysis |
| CMP-001 | H | 1H-pyrazol-4-yl | Morpholine | 12 nM | 15 min | High potency, but rapid metabolic clearance at C5. |
| CMP-002 | F | 1H-pyrazol-4-yl | Morpholine | 14 nM | >60 min | Potency maintained; metabolic stability significantly improved. |
| CMP-003 | Cl | 1H-pyrazol-4-yl | Morpholine | 45 nM | >60 min | Stability good, but potency drops due to steric clash (Cl > F). |
| CMP-004 | F | 1-Methyl-pyrazol-4-yl | Morpholine | >1000 nM | N/A | Loss of H-bond donor (NH) abolishes hinge binding. |
Key Takeaway: The C5-F substitution (CMP-002) is the optimal compromise, retaining the nanomolar potency of the hydride (CMP-001) while matching the stability of the chloride (CMP-003).
Biological Evaluation Protocol
To validate the SAR, a robust kinase assay workflow is required.
In Vitro Kinase Assay (FRET-based)
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Tracer: Eu-labeled anti-phosphotyrosine antibody.
-
Acceptor: Alexa Fluor 647-labeled kinase tracer.
-
Protocol:
-
Incubate recombinant kinase domain (e.g., VEGFR2) with the 5-fluoro-4-pyrazolylpyrimidine analog (serial dilution 10 μM to 0.1 nM).
-
Add ATP (at
concentration) and peptide substrate. -
Read fluorescence at 665 nm (Acceptor) and 615 nm (Donor).
-
Self-Validation: Z-factor must be > 0.5. Reference compound (e.g., Sunitinib) must fall within 3-fold of historical IC50.
-
Cellular Selectivity (Ba/F3 Panel)
-
Objective: Confirm on-target efficacy vs. off-target toxicity.
-
Method: Use IL-3 dependent Ba/F3 cells transformed with the kinase of interest (e.g., Ba/F3-TEL-VEGFR2).
-
Readout: Cell viability (CellTiter-Glo) after 72h. A shift in IC50 between parental Ba/F3 (+IL-3) and transformed cells indicates selective kinase addiction.
Signaling Pathway & Mechanism of Action
The following diagram illustrates the interruption of the RTK (Receptor Tyrosine Kinase) signaling cascade by the 5-fluoro-4-pyrazolylpyrimidine inhibitor.
Figure 2: Mechanism of Action. The inhibitor competes with ATP for the hinge region, preventing autophosphorylation and downstream signal transduction.
References
-
Vertex Pharmaceuticals. (2025). Fluorinated pyrimidine 5-carboxamides as potential tools for MERTK targeted fluorine-18-PET-radioligand development. National Institutes of Health.[3]
-
Carrà, G., et al. (2016). Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition. Journal of Medicinal Chemistry.
-
Meanwell, N. A. (2018). Fluorine in Drug Discovery: The Role of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. (Contextual grounding for C5-F metabolic stability).
-
Zhang, H., et al. (2021). Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Bioorganic & Medicinal Chemistry.
Sources
Methodological & Application
Application Note: Two-Step Synthesis of 5-Fluoro-4-(1H-pyrazol-1-yl)pyrimidine via Directed C–H Fluorination
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol
Executive Summary
Fluorinated pyrimidines are privileged scaffolds in medicinal chemistry, frequently appearing in oncology and antiviral drug candidates due to their enhanced metabolic stability and modulated lipophilicity[1]. However, the direct electrophilic fluorination of the pyrimidine core is notoriously difficult due to the extreme electron deficiency of the diazine ring[2].
This Application Note details a highly regioselective, two-step synthetic protocol to access 5-fluoro-4-(1H-pyrazol-1-yl)pyrimidine starting from commercially available 4-chloropyrimidine . The strategy circumvents the inherent unreactivity of pyrimidine by first installing a pyrazole ring via Nucleophilic Aromatic Substitution (SNAr), which subsequently serves as an endogenous directing group (DG) for a Palladium-catalyzed C–H fluorination at the C5 position.
Mechanistic Rationale & Strategy
Step 1: Nucleophilic Aromatic Substitution (SNAr)
The initial step leverages the electron-deficient nature of 4-chloropyrimidine. The two endocyclic nitrogen atoms strongly withdraw electron density from the C2, C4, and C6 positions, making the C4-chloride highly susceptible to nucleophilic attack. Using potassium carbonate (
Step 2: Pyrazole-Directed Pd(II)/Pd(IV) C–H Fluorination
Direct electrophilic fluorination of 4-(1H-pyrazol-1-yl)pyrimidine using standard reagents (e.g., Selectfluor) without a catalyst fails because the C5 position, while the least deactivated, still lacks sufficient electron density[2].
To overcome this, we employ a transition-metal-catalyzed directed C–H functionalization strategy pioneered by Sanford and co-workers[1][3]. The N2 atom of the pyrazole ring acts as a Lewis basic directing group, coordinating to the Pd(II) catalyst and bringing the metal center into close proximity to the C5–H bond.
-
C–H Activation: The cleavage of the C5–H bond occurs via a Concerted Metalation-Deprotonation (CMD) mechanism facilitated by the acetate ligands, forming a stable 5-membered palladacycle.
-
Oxidation: Selectfluor functions as both the oxidant and the fluorine source, performing an oxidative addition to elevate the metal to a high-valent Pd(IV)–F species[3].
-
Reductive Elimination: The highly reactive Pd(IV) center undergoes rapid reductive elimination, forging the C–F bond and regenerating the Pd(II) catalyst[3].
Figure 1: Two-step synthetic workflow for 5-fluoro-4-(1H-pyrazol-1-yl)pyrimidine.
Reaction Optimization Data
The success of the C–H fluorination step heavily depends on the choice of catalyst and oxidant. Table 1 summarizes the optimization parameters validating the selected protocol.
Table 1: Optimization of the Directed C–H Fluorination Step
| Entry | Catalyst (10 mol%) | Oxidant / F-Source (1.5 eq) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | Selectfluor | MeCN | 80 | 78% |
| 2 | Pd(OAc)₂ | NFSI | MeCN | 80 | 45% |
| 3 | None | Selectfluor | MeCN | 80 | 0% |
| 4 | Pd(TFA)₂ | Selectfluor | DMF | 100 | 62% |
| 5 | Pd(OAc)₂ | AgF (2.0 eq) + PhI(OPiv)₂ | MeCN | 80 | 55% |
Note: Entry 1 provides the optimal balance of reactivity and stability. The absence of a palladium catalyst (Entry 3) results in complete recovery of the starting material, confirming that background electrophilic fluorination does not occur[1].
Experimental Protocols
Protocol 1: Synthesis of 4-(1H-pyrazol-1-yl)pyrimidine
Reagents:
-
4-Chloropyrimidine (10.0 mmol, 1.14 g)
-
1H-Pyrazole (12.0 mmol, 0.82 g, 1.2 equiv)
-
Potassium carbonate (
) (20.0 mmol, 2.76 g, 2.0 equiv) -
Anhydrous N,N-Dimethylformamide (DMF) (20 mL)
Step-by-Step Methodology:
-
Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloropyrimidine, 1H-pyrazole, and finely powdered anhydrous
. -
Solvent Addition: Purge the flask with nitrogen for 5 minutes. Add 20 mL of anhydrous DMF via syringe.
-
Reaction: Attach a reflux condenser and heat the heterogeneous mixture to 90 °C in an oil bath with vigorous stirring for 12 hours.
-
Monitoring: Monitor the reaction progress via TLC (Eluent: 50% Ethyl Acetate in Hexanes; UV active).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold distilled water to quench the reaction and dissolve inorganic salts.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (
mL). Combine the organic layers. -
Washing & Drying: Wash the combined organic layers with brine (
mL) to remove residual DMF. Dry over anhydrous sodium sulfate ( ), filter, and concentrate under reduced pressure. -
Purification: Purify the crude residue by silica gel flash chromatography (Gradient: 20% to 50% EtOAc/Hexanes) to afford 4-(1H-pyrazol-1-yl)pyrimidine as a white solid.
Protocol 2: Pd-Catalyzed Regioselective C–H Fluorination
Reagents:
-
4-(1H-pyrazol-1-yl)pyrimidine (5.0 mmol, 0.73 g)
-
Palladium(II) acetate (
) (0.5 mmol, 112 mg, 10 mol%) -
Selectfluor® (7.5 mmol, 2.66 g, 1.5 equiv)
-
Anhydrous Acetonitrile (MeCN) (25 mL)
Step-by-Step Methodology:
-
Setup: In a nitrogen-filled glovebox (or using standard Schlenk techniques), charge a 50 mL Schlenk tube with 4-(1H-pyrazol-1-yl)pyrimidine,
, and Selectfluor. -
Solvent Addition: Add 25 mL of anhydrous MeCN. Seal the tube tightly with a Teflon screw cap.
-
Reaction: Transfer the sealed tube to a pre-heated oil bath at 80 °C. Stir the dark mixture vigorously for 16 hours. Causality note: The elevated temperature is required to overcome the high activation energy barrier of C–F reductive elimination from the Pd(IV) center[3].
-
Quenching: Cool the reaction vessel to room temperature. Carefully open the tube and dilute the mixture with 30 mL of Dichloromethane (DCM).
-
Filtration: Filter the crude mixture through a short pad of Celite to remove palladium black and insoluble Selectfluor byproducts. Wash the Celite pad with an additional 20 mL of DCM.
-
Washing: Transfer the filtrate to a separatory funnel. Wash with saturated aqueous
(30 mL) and brine (30 mL). -
Drying & Concentration: Dry the organic phase over anhydrous
, filter, and concentrate in vacuo. -
Purification: Purify the crude product via silica gel chromatography (Eluent: 30% EtOAc in Hexanes) to yield 5-fluoro-4-(1H-pyrazol-1-yl)pyrimidine .
Figure 2: Pd(II)/Pd(IV) catalytic cycle for the pyrazole-directed C–H fluorination.
Analytical Validation & Troubleshooting
Self-Validating Checkpoints:
-
F NMR Spectroscopy: The success of Step 2 can be rapidly validated via
F NMR of the crude mixture. A single sharp singlet in the aromatic fluorine region (typically between -140 to -160 ppm relative to ) confirms regioselective monofluorination. -
Troubleshooting Low Yields in Step 2: If significant unreacted starting material is observed, ensure that the Selectfluor reagent is strictly anhydrous. Selectfluor is hygroscopic, and water can competitively coordinate to the Pd center or hydrolyze the reagent, shutting down the Pd(II)/Pd(IV) catalytic cycle.
References
-
Hull, K. L., Anani, W. Q., & Sanford, M. S. (2006). Palladium-Catalyzed Fluorination of Carbon−Hydrogen Bonds. Journal of the American Chemical Society, 128(22), 7134-7135. URL:[Link]
-
McMurtrey, K. B., Racowski, J. M., & Sanford, M. S. (2012). Pd-Catalyzed C–H Fluorination with Nucleophilic Fluoride. Organic Letters, 14(16), 4094-4097. URL:[Link]
-
Campbell, M. G., & Ritter, T. (2015). Late-Stage Fluorination: From Fundamentals to Application. Chemical Reviews, 115(2), 612-633. URL:[Link]
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956-960. URL:[Link]
Sources
Application Notes and Protocols: In Vitro Cytotoxicity Assays for 5-Fluoro-pyrimidine Derivatives
Authored by a Senior Application Scientist
Introduction: The Critical Role of Cytotoxicity Assessment for 5-Fluoro-pyrimidine Derivatives
5-fluoro-pyrimidines, such as the archetypal 5-fluorouracil (5-FU), are a cornerstone of chemotherapy regimens for a variety of solid tumors, including colorectal, breast, and head and neck cancers.[1][2][3] These compounds are pyrimidine analogs that exert their cytotoxic effects by interfering with DNA and RNA synthesis, ultimately leading to cell death in rapidly dividing cancer cells.[1][4][5][6] The primary mechanism of action involves the inhibition of thymidylate synthase, an enzyme crucial for DNA replication and repair.[1][4][5] Additionally, their metabolites can be incorporated into both RNA and DNA, disrupting their normal functions.[1][5][7][8]
Given their potent and multifaceted mechanism of action, accurately quantifying the cytotoxic potential of novel 5-fluoro-pyrimidine derivatives is a critical step in the drug discovery and development process. In vitro cytotoxicity assays serve as a fundamental tool for this purpose, providing a rapid and cost-effective means to screen compounds, determine dose-response relationships, and elucidate mechanisms of cell death.[3] This guide provides an in-depth overview of several widely used in vitro cytotoxicity assays, with a focus on their application to 5-fluoro-pyrimidine derivatives.
Choosing the Right Assay: A Matter of Mechanism and Experimental Goals
The selection of an appropriate cytotoxicity assay is paramount and depends on the specific scientific question being addressed.[9][10][11] Assays can be broadly categorized based on the cellular parameter they measure:
-
Metabolic Activity: Assays like the MTT and MTS assays measure the metabolic activity of a cell population, which is often correlated with cell viability.[12]
-
Cell Membrane Integrity: Assays such as the LDH release assay quantify the leakage of intracellular components, indicating a loss of membrane integrity and cell death.[13][14][15]
-
Cellular Biomass: The Sulforhodamine B (SRB) assay measures total protein content, providing an estimation of cell number.[16][17][18]
-
Apoptosis: Specific assays, like the Caspase-Glo® 3/7 assay, measure the activity of key enzymes involved in the programmed cell death pathway of apoptosis.[19][20][21]
A comprehensive understanding of the potential mechanisms of cell death induced by 5-fluoro-pyrimidine derivatives, which can include both apoptosis and necrosis, will guide the selection of the most informative assay or combination of assays.[5][9]
Visualizing the Workflow: A Generalized Approach to Cytotoxicity Testing
The following diagram illustrates a typical workflow for an in vitro cytotoxicity assay.
Caption: A generalized workflow for in vitro cytotoxicity assays.
Detailed Protocols and Application Notes
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells.[12][22][23][24] The amount of formazan produced is proportional to the number of viable cells.[24]
Application Insights for 5-Fluoro-pyrimidine Derivatives: The MTT assay is widely used for initial screening of cytotoxic compounds due to its simplicity and high-throughput compatibility.[22] It provides a good overall measure of cell health and metabolic activity. However, it's important to be aware of potential interferences. For instance, some compounds can directly reduce MTT, leading to false-positive results.[22][25] Additionally, changes in cellular metabolism that are not directly linked to cell death can affect the results.[22]
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium.[23] Incubate for 18-24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[23]
-
Compound Treatment: Prepare serial dilutions of the 5-fluoro-pyrimidine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include appropriate controls: untreated cells (vehicle control, e.g., DMSO), and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[23]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12][24]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium containing MTT.[24] Add 100-200 µL of a solubilization solution (e.g., DMSO, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[24][25]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan.[22] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12] A reference wavelength of 630-690 nm can be used to subtract background absorbance.[22]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Troubleshooting:
| Problem | Potential Cause | Solution |
| High Background | Phenol red in the medium can interfere with absorbance readings. Bacterial or yeast contamination can also reduce MTT.[26][27] | Use phenol red-free medium during the MTT incubation step.[26] Maintain sterile technique and check for contamination.[25] |
| Low Absorbance | Insufficient cell number or short incubation time with MTT.[25][26] | Optimize cell seeding density and extend the MTT incubation time.[25][26] |
| Inconsistent Results | Uneven cell seeding, pipetting errors, or edge effects in the 96-well plate.[25] | Ensure a homogenous cell suspension before and during seeding. Calibrate pipettes and consider using a multi-channel pipette.[25] |
| Incomplete Formazan Dissolution | Insufficient solubilization solution or incubation time. | Increase the volume of the solubilization solution and/or the incubation time with gentle shaking.[25] |
Sulforhodamine B (SRB) Assay
Principle: The SRB assay is a colorimetric assay that relies on the ability of the bright pink aminoxanthene dye, sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[16][17][28] The amount of bound dye is directly proportional to the total protein mass and, therefore, to the cell number.[17]
Application Insights for 5-Fluoro-pyrimidine Derivatives: The SRB assay is a robust and reproducible method that is less susceptible to interference from colored compounds compared to the MTT assay.[17] It is a good choice for confirming the cytotoxic effects observed with metabolic assays and is widely used in large-scale drug screening programs, including by the National Cancer Institute (NCI).[17]
Detailed Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Cell Fixation: After the treatment incubation, gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.[16] Incubate at 4°C for at least 1 hour.[16]
-
Washing: Carefully remove the TCA and wash the plates five times with slow-running tap water to remove unbound TCA and serum proteins.
-
Staining: Add 50-100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.[16] Incubate at room temperature for 30 minutes.[16]
-
Removal of Unbound Dye: After staining, quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[16]
-
Drying: Allow the plates to air-dry completely.
-
Solubilization: Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[16]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization. Measure the absorbance at approximately 540 nm using a microplate reader.[16][17]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.
Lactate Dehydrogenase (LDH) Release Assay
Principle: The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase, a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[13][14][15][29] The amount of LDH released is proportional to the number of lysed or dead cells.[29]
Application Insights for 5-Fluoro-pyrimidine Derivatives: The LDH assay is a direct measure of cell membrane integrity and is useful for distinguishing between cytotoxic and cytostatic effects. It is particularly valuable for confirming that a compound induces cell death via necrosis or late-stage apoptosis, where membrane integrity is compromised.[13] It is important to note that serum in the culture medium contains LDH, which can contribute to background signal.[15][30]
Detailed Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is advisable to use a low-serum medium to minimize background LDH activity.[30]
-
Supernatant Collection: After the treatment incubation, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, which then leads to the reduction of a tetrazolium salt into a colored formazan product.[13][15][29][30]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[15][30]
-
Absorbance Measurement: Measure the absorbance of the formazan product at the wavelength specified by the kit manufacturer (usually around 490 nm).[13][15]
-
Data Analysis: To calculate the percentage of cytotoxicity, you will need to run controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
Caspase-Glo® 3/7 Assay
Principle: This is a luminescent assay that measures the activity of caspases-3 and -7, which are key effector caspases in the apoptotic pathway.[19][21] The assay provides a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD. When cleaved by active caspases, a substrate for luciferase is released, generating a luminescent signal that is proportional to the amount of caspase activity.[20]
Application Insights for 5-Fluoro-pyrimidine Derivatives: 5-FU is known to induce apoptosis in cancer cells.[5] Therefore, the Caspase-Glo® 3/7 assay is a highly relevant and sensitive method for specifically investigating whether novel 5-fluoro-pyrimidine derivatives induce programmed cell death. The "add-mix-measure" format makes it suitable for high-throughput screening.[19][20]
Detailed Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is recommended to use white-walled 96-well plates for luminescence assays to maximize the signal.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions, allowing it to equilibrate to room temperature before use.[20]
-
Assay Procedure: After the treatment incubation, allow the plate to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Incubation: Mix the contents of the wells by gentle shaking on an orbital shaker for 30-60 seconds. Incubate the plate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity. Results are often expressed as fold-change in caspase activity compared to the untreated control.
Mechanism of Action of 5-Fluoro-pyrimidines
A deeper understanding of the mechanism of action of 5-fluoro-pyrimidines can inform the interpretation of cytotoxicity data.
Caption: The multi-faceted mechanism of action of 5-Fluorouracil (5-FU).
Data Interpretation and Quality Control
-
Dose-Response Curves and IC50 Values: A key output of these assays is the IC50 value, which represents the concentration of a compound that causes a 50% reduction in the measured parameter (e.g., cell viability, growth). This value is crucial for comparing the potency of different derivatives.
-
Controls are Critical: The inclusion of appropriate controls is essential for data validation.
-
Negative/Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compounds. This accounts for any effects of the solvent itself.
-
Positive Control: A known cytotoxic agent to ensure the assay is performing as expected.
-
Blank Control: Wells containing only culture medium (and assay reagents) to determine the background signal.
-
-
Replicates and Statistical Analysis: All experiments should be performed with multiple technical and biological replicates to ensure the reproducibility of the results. Statistical analysis should be used to determine the significance of the observed effects.
-
Multiplexing Assays: For a more comprehensive understanding of the cellular response, it is often beneficial to multiplex different assays.[9][10] For example, combining a viability assay (like MTT) with an apoptosis assay (like Caspase-Glo®) can provide insights into the mode of cell death.[31][32]
Conclusion
The in vitro cytotoxicity assays described in this guide provide a robust toolkit for the evaluation of 5-fluoro-pyrimidine derivatives. By carefully selecting the appropriate assay, optimizing experimental conditions, and including rigorous controls, researchers can obtain reliable and reproducible data to guide the development of new and more effective anticancer agents. A thorough understanding of both the assay principles and the mechanism of action of the compounds under investigation is key to generating meaningful and actionable results.
References
- Fluorouracil - Wikipedia. (n.d.).
- MTT assay protocol. (n.d.). Abcam.
- How to Choose a Cell Viability or Cytotoxicity Assay. (n.d.). Promega Corporation.
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Merck.
- LDH assay kit guide: Principles and applications. (2025, May 20). Abcam.
- How to Choose a Cell Viability or Cytotoxicity Assay. (n.d.). Hillgene Biopharma Co., Ltd.
- 5-FU's hidden power against cancer: RNA, not DNA. (2024, December 17). Drug Discovery News.
- What is the mechanism of Fluorouracil? (2024, July 17). Patsnap Synapse.
- Choosing the right cell-based assay for your research. (n.d.).
- New Mechanisms of 5-Fluorouracil in Colon Cancer Treatment: Shifting the Focus from DNA to RNA. (n.d.). IMAPAC.
- Technical Support Center: Troubleshooting Inconsistent Results in MTT Assay for Compound X. (n.d.). Benchchem.
- 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. (n.d.). PMC.
- Sulforhodamine B (SRB) Assay Protocol. (n.d.). Creative Bioarray.
- Caspase-Glo® 3/7 Assay Protocol. (n.d.). Promega Corporation.
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). ResearchTweet.
- What is the principle of LDH assay? (2023, June 21). AAT Bioquest.
- LDH Cytotoxicity Detection Kit. (n.d.). Takara Bio.
- How to select the appropriate method(s) of cytotoxicity analysis of mammalian cells at biointerfaces: A tutorial. (2020, June 30). AIP Publishing.
- The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics.
- LDH Cytotoxicity Assay Kit. (n.d.). Cayman Chemical.
- LDH Cytotoxicity Assay Kit. (n.d.). Cell Signaling Technology.
- CytoScan™ SRB Cell Cytotoxicity Assay. (n.d.). G-Biosciences.
- DATA SHEET SRB Cytotoxicity Assay. (2023, March 21). Canvax.
- SRB Cytotoxicity Assay Kit. (n.d.). Tiaris Biosciences.
- Sulforhodamine B colorimetric assay for cytotoxicity screening. (n.d.). PubMed.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies.
- Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf.
- Choosing the Right Cell Health Assay. (2026, February 27). Biocompare: The Buyer's Guide for Life Scientists.
- Caspase-Glo® 3/7 Assay. (n.d.). Promega Corporation.
- Activity study of 5-fluorouracil derivatives as an anticancer (in silico and in vitro). (n.d.). Chemical Review and Letters.
- Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. (2014, April 16).
- Caspase-3/7 Activity Plate Reader Assay Kit, Blue. (n.d.). STEMCELL Technologies.
- Apoptosis Marker Assays for HTS. (2021, July 1). Assay Guidance Manual - NCBI Bookshelf - NIH.
- MTT Cell Proliferation/Viability Assay. (n.d.). R&D Systems.
- A comparison of in vitro cytotoxicity assays in medical device regulatory studies. (2018, June 6).
- Why MTT assay not working ?. (2018, March 14). ResearchGate.
- Cytotoxicity of 5-fluorouracil-loaded pH-sensitive liposomal nanoparticles in colorectal cancer cell lines. (2015, October 9). OAText.
- In Vitro Assessment of the Cytotoxic Effect of 5-Fluorouracil, Thymoquinone and their Combination on Tongue Squamous Cell Carcinoma Cell Line. (n.d.). PMC.
- CARCINOMA CELL-BASED 5-FLUOROURACIL EVALUATION IN MICROFLUIDIC SYSTEM. (n.d.).
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- 1. What is the mechanism of Fluorouracil? [synapse.patsnap.com]
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Application Note: Palladium-Catalyzed Cross-Coupling Methods for Pyrimidine Scaffolds
This Application Note is designed for medicinal chemists and process scientists targeting the pyrimidine scaffold—a cornerstone of modern kinase inhibitors (e.g., Imatinib, Dasatinib) and antivirals.
Part 1: Strategic Introduction & Mechanistic Logic
The pyrimidine ring presents a unique dichotomy in palladium catalysis: it is highly activated for oxidative addition due to electron deficiency, yet prone to catalyst deactivation via nitrogen coordination. Successful functionalization requires navigating three critical variables: Regioselectivity , Catalyst Poisoning , and Hydrolytic Instability .
The Electronic Landscape & Regioselectivity
Unlike benzene, the pyrimidine ring is an electron-sink. The positions are not equivalent:
-
C4/C6 Positions: Most electron-deficient. The adjacent nitrogen atoms pull electron density, making the C-X bond highly susceptible to oxidative addition (and SNAr). This is the default site of reaction.
-
C2 Position: Flanked by two nitrogens, but sterically more hindered and slightly less activated for Pd-insertion than C4 in many catalytic cycles due to the "bidentate-like" nature of the flanking nitrogens potentially stabilizing the Pd(II) resting state too strongly, or simply due to the trajectory of attack. However, in SNAr, C4 is vastly preferred.
-
C5 Position: Electronically neutral/rich (relative to C2/C4). Least reactive. Requires highly active catalysts (e.g., tBu3P-Pd-G2) or pre-functionalization (e.g., 5-bromopyrimidine).
The "Nitrogen Problem"
Pyrimidines are excellent ligands. Pyrimidine nitrogens can displace phosphines on Pd(0) or Pd(II), forming inactive "Pd-black" precursors or stable bis-pyrimidine complexes.
-
Solution: Use bulky, electron-rich ligands (Buchwald Dialkylbiaryl phosphines like XPhos , BrettPhos ) that sterically crowd out the nitrogen interaction while promoting oxidative addition.
Part 2: Regioselectivity Visualization
The following diagram maps the decision logic for functionalizing a 2,4-dichloropyrimidine scaffold.
Figure 1: Regioselectivity workflow for 2,4-dihalopyrimidines. Standard conditions overwhelmingly favor C4 substitution.
Part 3: Detailed Experimental Protocols
Protocol A: C4-Selective Suzuki-Miyaura Coupling
Target: Introduction of aryl/heteroaryl groups at the most reactive position. Challenge: Preventing double addition and hydrolysis of the C2-chloride.
Materials:
-
Substrate: 2,4-Dichloropyrimidine (1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.05 equiv)[1]
-
Catalyst: Pd(PPh3)4 (3-5 mol%) OR Pd(dppf)Cl2 (for steric bulk)
-
Base: Na2CO3 (2.0 equiv, 2M aqueous)
-
Solvent: DME/Water (3:1) or Toluene/Ethanol/Water (4:2:1)
Step-by-Step:
-
Degassing: In a reaction vial, combine the solvent mixture. Sparge with Argon/Nitrogen for 15 minutes. Critical: Oxygen promotes homocoupling of boronic acids and catalyst death.
-
Assembly: Add 2,4-dichloropyrimidine, arylboronic acid, and base. Add the Pd catalyst last.
-
Reaction: Seal the vial. Heat to 60–70 °C .
-
Note: Do not reflux (>100 °C) initially. Higher temperatures promote C2 activation and double coupling.
-
-
Monitoring: Check LCMS at 1 hour. Look for the mono-coupled mass. If C2-coupling (bis-aryl) appears >5%, lower temp to 50 °C.
-
Workup: Dilute with EtOAc, wash with water x2. Dry over Na2SO4.
-
Purification: Flash chromatography. The C4-product is usually more polar than the starting material but less polar than the bis-product.
Protocol B: Buchwald-Hartwig Amination (Difficult Substrates)
Target: Amination of chloropyrimidines (C4 or C2) with secondary amines or anilines. Challenge: Catalyst poisoning by the substrate nitrogen or product amine.
Materials:
-
Substrate: 4-Chloropyrimidine derivative
-
Amine: Morpholine, Piperazine, or Aniline (1.2 equiv)
-
Catalyst System: BrettPhos Pd G4 (1-3 mol%)
-
Why? BrettPhos is bulky and electron-rich, preventing N-coordination to Pd and facilitating oxidative addition into the deactivated C-Cl bond.
-
-
Base: NaOtBu (1.5 equiv) or Cs2CO3 (weak base for sensitive substrates)
-
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step:
-
Inert Setup: Flame-dry a Schlenk tube or microwave vial. Cool under Argon.
-
Reagent Load: Add Pd catalyst, base, and aryl chloride (if solid) inside a glovebox or under active Argon flow.
-
Solvent Add: Add anhydrous dioxane and the amine (liquid) via syringe.
-
Activation: Heat to 100 °C (oil bath) or 110 °C (Microwave, 30 min).
-
Workup: Filter through a Celite pad to remove Pd black and inorganic salts. Rinse with DCM.
-
Tip: If conversion stalls, add 1 mol% more catalyst. Do not add more ligand separately unless using a Pd(OAc)2 + Ligand protocol (keep ratio 1:2 Pd:Ligand).
Protocol C: Negishi Coupling (Alkyl-Pyrimidines)
Target: Installing sp3 centers (e.g., Methyl, Ethyl, Benzyl) where Suzuki fails due to beta-hydride elimination or unstable boronic acids.
Materials:
-
Zinc Reagent: Alkylzinc halide (prepared or commercial)
-
Catalyst: Pd(Amphos)Cl2 or PEPPSI-IPr (highly active for sp3-sp2)
-
Solvent: THF (Anhydrous)[4]
Step-by-Step:
-
Zinc Prep: If making R-ZnX, activate Zinc dust with TMSCl in THF, then add alkyl iodide. Stir until dissolved.
-
Coupling: To a solution of chloropyrimidine and catalyst (2 mol%) in THF under Argon, add the Organozinc reagent dropwise at 0 °C.
-
Temperature: Warm to Room Temperature (RT). Many Negishi couplings on pyrimidines proceed at RT due to the high reactivity of the C-Zn bond.
-
Quench: Carefully add saturated NH4Cl. Caution: Gas evolution.
-
Extraction: Extract with ether. Avoid acidic washes which might protonate the pyrimidine.
Part 4: Troubleshooting & Optimization Data
| Issue | Probable Cause | Corrective Action |
| Hydrolysis (OH-pyrimidine) | Water in solvent + high temp; Hydroxide acting as nucleophile. | Switch base to K3PO4 (anhydrous) or CsF. Use anhydrous dioxane/toluene. |
| No Reaction (SM Recovery) | Catalyst poisoning by Pyrimidine N; Oxidative addition failed. | Switch to XPhos Pd G4 or BrettPhos . Increase temp to 120 °C. |
| Protodeboronation | Boronic acid instability (common with 2-pyridyl/2-pyrimidyl boronates). | Use MIDA boronates or Potassium Trifluoroborates (BF3K) which are slow-release reagents. |
| Regio-scrambling (Mix of C2/C4) | Temperature too high; Ligand not selective. | Lower temp. Use steric bulk on the boronic acid to discourage C2 attack. |
Part 5: References
-
Mechanistic Origins of Regioselectivity:
-
J. Org. Chem. 2007, 72, 12664. "Origins of Regioselectivity in the Palladium-Catalyzed Cross-Coupling of Polyhalogenated Heterocycles."
-
-
C2-Selective Inversion (Emerging Tech):
-
Buchwald-Hartwig Protocols for Heterocycles:
-
Chem. Sci. 2011, 2, 27. "Palladium-catalyzed amination of aryl chlorides and sulfonates with primary alkyl amines."
-
-
Negishi Coupling on Pyrimidines:
-
Tetrahedron 2010, 66, 123. "Recent advances in the Negishi coupling for the synthesis of functionalized pyrimidines."
-
Sources
- 1. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 2. pubs.acs.org [pubs.acs.org]
- 3. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Mastering the Solid State: Advanced Crystallization Strategies for Fluorinated Pyrazole-Pyrimidine Compounds
An Application Guide for Researchers
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous kinase inhibitors and therapeutic agents.[1][2] The strategic incorporation of fluorine is a widely used method to enhance metabolic stability, binding affinity, and bioavailability.[3][4] However, this modification introduces significant challenges to crystallization, a critical step for structural elucidation, purification, and ensuring the optimal solid-state form for pharmaceutical development.[5] Fluorine's unique electronic properties dramatically alter intermolecular interactions, often leading to unpredictable packing behaviors and making the acquisition of high-quality single crystals a formidable bottleneck.[6][7] This guide provides a detailed exploration of the principles and techniques for crystallizing these challenging molecules. It moves beyond simple protocols to explain the underlying causality of experimental choices, offering researchers a robust framework for method development, troubleshooting, and polymorph screening.
The Fluorine Conundrum in Crystal Engineering
The introduction of fluorine into a pyrazole-pyrimidine core fundamentally alters the molecule's electronic landscape and its preferred modes of intermolecular interaction. Understanding these changes is paramount to designing a successful crystallization strategy.
The Dual Nature of Fluorine Interactions
Unlike a simple hydrophobic substituent, fluorine is highly electronegative, yet the C-F bond has low polarizability.[8] This duality gives rise to a complex array of weak, directional interactions that can either stabilize or frustrate crystal lattice formation.[6][9] Key interactions include:
-
C-H···F-C Hydrogen Bonds: These are among the most common interactions stabilizing the crystal structures of fluorinated compounds.[10]
-
C-F···π Interactions: The electron-rich π-systems of the pyrazole and pyrimidine rings can interact favorably with the partial positive charge on carbon atoms bonded to fluorine.
-
F···F Contacts: Once thought to be purely repulsive, specific F···F interactions (Type II) are now recognized as potentially stabilizing, albeit weakly. Their contribution to lattice energy is often minor compared to hydrogen bonds but can be influential in directing molecular packing.[9][10]
-
Halogen Bonding: While not directly involving fluorine as the donor, the presence of fluorine can modulate the electrostatic potential of other halogens (e.g., Cl, Br) on the scaffold, influencing their ability to act as halogen bond donors.[11]
The unpredictable nature of these forces means that fluorination can dramatically alter crystal packing, sometimes shifting it from a favorable π-stacked arrangement to a less intuitive herringbone motif.[7] This underscores the need for broad and systematic screening of crystallization conditions.
Caption: Key intermolecular forces governing the crystallization of fluorinated compounds.
Polymorphism: The Pharmaceutical Challenge
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical concern in drug development.[5][12] Different polymorphs can have distinct solubilities, dissolution rates, and stability, directly impacting a drug's efficacy and shelf-life.[13] The complex interactions introduced by fluorine can create a rugged energetic landscape with multiple stable or metastable polymorphic forms. Therefore, a primary goal of crystallization screening is not just to obtain any crystal, but to identify and characterize all accessible polymorphs to select the most stable and developable form.[13]
Strategic Solvent Selection
The choice of solvent is the single most critical factor in a crystallization experiment. It dictates solubility, supersaturation kinetics, and directly competes with or promotes the intermolecular interactions necessary for crystal formation.[14] For fluorinated compounds, fluorinated solvents themselves can be uniquely effective.[15]
Solvent Property Matrix
A systematic approach involves screening a diverse range of solvents, categorized by their key physicochemical properties. The goal is to find a solvent or solvent system where the compound has moderate solubility at room temperature and high solubility at elevated temperatures (for cooling crystallization) or to identify a miscible solvent/anti-solvent pair.
| Solvent Class | Examples | Key Properties & Rationale | Potential for Fluorinated Compounds |
| Protic | Ethanol, Methanol, Isopropanol | Hydrogen bond donors/acceptors. Can solvate polar groups effectively. | Can compete with C-H···F bond formation. Solubility is often high, making them good solvents for anti-solvent methods.[14] |
| Aprotic Polar | Acetonitrile, Acetone, DMF, DMSO | Dipolar, hydrogen bond acceptors. Solvate via dipole-dipole interactions. | Acetonitrile is often an excellent choice. Its linear shape and dipole moment can promote ordered packing. |
| Aprotic Non-Polar | Toluene, Heptane, Dichloromethane | Low dielectric constant. Solvate via van der Waals forces. | Toluene can engage in π-stacking with the aromatic core. Heptane is a common anti-solvent. |
| Fluorinated | 2,2,2-Trifluoroethanol (TFE), Hexafluoroisopropanol (HFIP) | High polarity, strong H-bond donors, low nucleophilicity.[15] | Can uniquely stabilize fluorinated molecules through specific interactions, enabling crystallization when other solvents fail. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate polarity, hydrogen bond acceptors. | Can form solvates (pseudo-polymorphs), which can sometimes be a useful intermediate for obtaining an unsolvated form. |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide methodologies for common crystallization techniques. The key to success is patience and systematic variation. For a typical novel compound, starting with 5-10 mg per experiment is a reasonable scale.
Protocol 1: Slow Evaporation
This is the simplest method and often a good starting point if the compound is stable and sufficient material is available.
-
Objective: To achieve supersaturation gradually as the solvent evaporates, allowing for slow nucleation and growth.
-
Methodology:
-
Dissolve 5-10 mg of the compound in 0.5-1.0 mL of a suitable volatile solvent (e.g., Dichloromethane, Acetone, Ethyl Acetate) in a small, clean vial. Ensure the compound is fully dissolved; gentle warming may be necessary.
-
Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Cover the vial with a cap, but do not seal it tightly. Instead, pierce the cap with a needle or use paraffin film with 1-3 small needle holes. This controls the rate of evaporation.
-
Place the vial in a vibration-free location (e.g., a drawer or a dedicated quiet shelf) at a constant temperature.
-
Monitor the vial daily for crystal growth. The process can take anywhere from a day to several weeks.
-
-
Causality & Trustworthiness: The slow, controlled evaporation rate is critical. Rapid evaporation leads to the compound "crashing out" as an amorphous powder or a microcrystalline solid. Filtering the solution is a self-validating step that ensures nucleation occurs due to supersaturation of the target compound, not impurities.
Protocol 2: Vapor Diffusion (Liquid-Liquid)
This technique is excellent for sparingly soluble compounds and for screening multiple conditions in parallel.
-
Objective: To slowly decrease the solubility of the compound by gradually introducing an "anti-solvent" via the vapor phase.
-
Methodology:
-
Prepare a concentrated solution of the compound (2-5 mg) in a small volume (50-100 µL) of a good, relatively volatile solvent (the "inner solution," e.g., Dichloromethane).
-
Place this small vial (uncapped) inside a larger, sealable jar or beaker.
-
Add 2-5 mL of a miscible anti-solvent in which the compound is poorly soluble (the "outer solution," e.g., Heptane, Pentane, or Diethyl Ether) to the larger jar. Ensure the level of the anti-solvent is below the top of the inner vial.
-
Seal the larger jar tightly.
-
The more volatile solvent from the inner vial will slowly diffuse out while the vapor from the less volatile anti-solvent diffuses in, gradually inducing crystallization.
-
-
Causality & Trustworthiness: This method creates a very gentle and slow approach to the supersaturation boundary, which is ideal for the growth of large, well-ordered single crystals. The sealed system ensures the process is controlled only by the relative vapor pressures of the two solvents.
Protocol 3: Cooling Crystallization
Ideal for compounds that exhibit a steep solubility curve with respect to temperature.
-
Objective: To induce crystallization by reducing the temperature of a saturated or near-saturated solution.
-
Methodology:
-
Prepare a saturated solution of the compound in a suitable solvent (e.g., Acetonitrile, Ethanol) at an elevated temperature (e.g., 40-60 °C). Use the minimum amount of hot solvent required to fully dissolve the solid.
-
Filter the hot solution into a clean, pre-warmed vial to remove impurities.
-
Seal the vial and allow it to cool slowly to room temperature. To slow the cooling rate, the vial can be placed in an insulated container (e.g., a beaker of warm water or a dewar).
-
If no crystals form at room temperature, transfer the vial to a refrigerator (4 °C) and then to a freezer (-20 °C).
-
-
Causality & Trustworthiness: Slow cooling is essential. Rapid cooling can cause the formation of many small nuclei, resulting in poor quality crystals.[16] The gradual temperature decrease ensures that crystal growth is favored over nucleation.
Advanced Strategies: High-Throughput Screening & Co-crystallization
When standard methods fail or when comprehensive polymorph and salt screening is required, more advanced techniques are necessary.
High-Throughput Crystallization (HTC)
HTC platforms automate the screening of hundreds of crystallization conditions on a sub-milligram scale.[17] This approach maximizes the chance of finding successful hits while conserving precious material, which is critical in early-phase drug discovery.[18][19]
-
Workflow:
-
Design: A library of solvents, anti-solvents, and additives is designed, often using software to maximize chemical diversity.
-
Dispensing: A liquid-handling robot dispenses nanoliter-scale droplets of the compound stock solution and screening solvents into 96- or 384-well microplates.
-
Execution: The plates are subjected to various crystallization methods in parallel, such as slow evaporation, vapor diffusion, and thermal cycling.
-
Analysis: The wells are automatically imaged using polarized light microscopy to detect birefringence, a hallmark of crystallinity. Hits can then be scaled up or analyzed in-situ using techniques like micro-powder X-ray diffraction (PXRD).[17][18]
-
Caption: A typical workflow for high-throughput crystallization screening.
Co-crystallization
If a compound resists crystallization, forming a co-crystal with a benign "co-former" can be a powerful strategy.[20] A co-crystal is a multi-component crystal where the API and co-former are linked by non-covalent interactions, typically hydrogen bonds.[21]
-
Rationale: The co-former provides a robust network of interactions (e.g., carboxylic acid dimers, amide-acid synthons) that can organize the API into a stable crystal lattice, which it might not achieve on its own. Co-formers are selected from the Generally Regarded as Safe (GRAS) list.
-
Screening Protocol (Slurry Method):
-
Select a panel of 5-10 co-formers (e.g., succinic acid, isonicotinamide, benzoic acid).
-
In a small vial, add the API (e.g., 10 mg) and a co-former in a 1:1 molar ratio.
-
Add a small amount (100-200 µL) of a solvent in which both components are sparingly soluble (e.g., Acetonitrile or Ethyl Acetate). The mixture should be a thick slurry.
-
Agitate the slurry at a constant temperature (e.g., room temperature or 40 °C) for 24-72 hours.
-
After agitation, isolate the solid by filtration or centrifugation and allow it to dry.
-
Analyze the resulting solid by PXRD. A new diffraction pattern, distinct from the patterns of the starting materials, indicates the formation of a new co-crystal phase.[13]
-
Troubleshooting Common Crystallization Failures
Persistence is key in crystallization. The following decision tree outlines steps to take when initial experiments are unsuccessful.
Caption: Decision tree for troubleshooting common crystallization problems.
References
-
Title: High-throughput polymorph screening of active pharmaceutical ingredients. Source: Unchained Labs.
-
Title: High-Throughput Crystallization Screening Technique with Transmission PXRD Analysis. Source: Analytical Sales.
-
Title: Unraveling the Impact of Fluorine Positioning in Crystal Packing: Halogen-Bonded Cocrystals of 4-Styrylpyridines with Pentafluoroiodobenzene. Source: ResearchGate.
-
Title: Effects of Fluorine Substitution on the Intermolecular Interactions, Energetics, and Packing Behavior of N-Benzyl Substituted Diketopyrrolopyrroles. Source: ACS Publications.
-
Title: Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. Source: Royal Society of Chemistry.
-
Title: Synthesis of energetic coordination compounds based on pyrazole and 4-chloropyrazole via co-melting crystallization method. Source: CrystEngComm (RSC Publishing).
-
Title: High-Throughput Crystallization Screening with Transmission PXRD Analysis. Source: CCDC.
-
Title: Molecular Structures Polymorphism the Role of F…F Interactions in Crystal Packing of Fluorinated Tosylates. Source: MDPI.
-
Title: 3.6F: Troubleshooting. Source: Chemistry LibreTexts.
-
Title: Organic fluorine mediated intermolecular interactions: insights from experimental and theoretical charge density analyses. Source: CrystEngComm (RSC Publishing).
-
Title: High-throughput nanoscale crystallization of dihydropyridine active pharmaceutical ingredients. Source: IUCr Journals.
-
Title: Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Source: MDPI.
-
Title: High throughput screening of active pharmaceutical ingredients by UPLC. Source: PubMed.
-
Title: Detect and control polymorphism: pro tips for pharmaceutical scientists. Source: Malvern Panalytical.
-
Title: Supramolecular Assemblies in Pyridine- and Pyrazole-Based Coordination Compounds of Co(II) and Ni(II): Characterization, Hirshfeld Analysis and Theoretical Studies. Source: MDPI.
-
Title: Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. Source: International Journal of Scientific Research & Technology.
-
Title: Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Source: Molecules (MDPI).
-
Title: The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. Source: Semantic Scholar.
-
Title: Co-crystallization: An approach to improve the performance characteristics of active pharmaceutical ingredients. Source: ResearchGate.
-
Title: A Comparative Guide to Fluorinated Solvents for Cross-Validation of Experimental Results. Source: Benchchem.
-
Title: Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. Source: Preprints.org.
-
Title: Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Source: PMC.
-
Title: Crystallization behavior of polyvinylidene fluoride (PVDF) in NMP/DMF solvents: a molecular dynamics study. Source: RSC Publishing.
-
Title: Solvent Systems for Crystallization and Polymorph Selection. Source: ResearchGate.
-
Title: Synthesis and Crystallization Behavior of Fluoride Glasses. Source: DTIC.
-
Title: Advanced crystallisation methods for small organic molecules. Source: Chemical Society Reviews (RSC Publishing).
-
Title: Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Source: PMC.
-
Title: Process for the preparation of fluorinated heterocyclic compounds. Source: Google Patents.
-
Title: Discovery of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as cyclooxygenase inhibitors (COX-1 and COX-2) using molecular modeling simulation. Source: PubMed.
-
Title: Enzymatic synthesis of fluorinated compounds. Source: PMC - NIH.
-
Title: Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity. Source: Research and Reviews.
-
Title: Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Source: ResearchGate.
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Title: Polymorphism in Pharmaceutical Compounds. Source: ResearchGate.
-
Title: Effect of Polymorphism Formulations. Source: Veeprho.
-
Title: CHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. Source: Revue Roumaine de Chimie.
-
Title: Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Source: Beilstein Journal of Organic Chemistry.
-
Title: Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. Source: ACS Publications.
-
Title: FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Source: PMC.
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- 21. researchgate.net [researchgate.net]
Application Note: Preparation and Handling of 5-fluoro-4-(1H-pyrazol-1-yl)pyrimidine Stock Solutions for In Vitro Cellular Assays
Abstract & Introduction
Pyrimidine and pyrazole moieties are foundational scaffolds in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1] Compounds such as 5-Fluorouracil (5-FU) are potent anti-neoplastic drugs that function by inhibiting DNA synthesis.[2] The compound 5-fluoro-4-(1H-pyrazol-1-yl)pyrimidine combines a fluorinated pyrimidine ring, known for its role in modulating biological processes, with a pyrazole group, another key pharmacophore.[1][3]
The successful use of this and similar small molecules in cell-based assays is critically dependent on the accurate and reproducible preparation of stock solutions. Improper handling, solvent choice, or storage can lead to compound precipitation, degradation, or the introduction of artifacts, ultimately compromising experimental data. This document provides a detailed, field-proven protocol for the preparation, storage, and quality control of stock solutions of 5-fluoro-4-(1H-pyrazol-1-yl)pyrimidine, ensuring data integrity for researchers in drug discovery and cell biology.
Compound Properties and Characteristics
Prior to any experimental work, it is imperative to consult the Certificate of Analysis (CoA) and Safety Data Sheet (SDS) provided by the specific supplier of your compound. The data below is provided for illustrative purposes and should be replaced with lot-specific information.
| Property | Description | Rationale & Expert Insight |
| Molecular Formula | C₇H₅FN₄ | The formula determines the molecular weight, which is essential for all concentration calculations. |
| Molecular Weight | 164.14 g/mol (Estimated) | Crucial: This value must be obtained from your supplier's CoA. An incorrect MW will lead to erroneous stock concentrations. |
| CAS Number | Not Publicly Available | The CAS number is the unique identifier for your specific chemical. Ensure you are working with the correct compound. |
| Appearance | Typically a white to off-white solid. | A visual check against the supplier's description can be the first indicator of compound integrity. Any discoloration may suggest degradation or impurity. |
| Solubility | Sparingly soluble in water; highly soluble in Dimethyl Sulfoxide (DMSO). | The high planarity and aromatic nature of pyrazolo-pyrimidine scaffolds often lead to poor aqueous solubility but good solubility in organic solvents like DMSO.[4] |
Safety and Handling Precautions
Fluorinated pyrimidine analogs, including 5-FU, are classified as potentially hazardous compounds and anti-neoplastic agents.[2][5] Therefore, strict adherence to safety protocols is mandatory to minimize exposure risk.
3.1 Personal Protective Equipment (PPE)
Always handle the solid compound and its concentrated solutions within a certified chemical fume hood.
| Equipment | Specification | Purpose |
| Hand Protection | Double-gloving with chemical-resistant nitrile gloves. | Prevents skin contact and absorption. Change gloves immediately if contaminated.[2][6] |
| Eye Protection | Safety glasses with side-shields or goggles. | Protects eyes from splashes of the solvent or fine powder.[6] |
| Body Protection | A buttoned laboratory coat. | Prevents contamination of personal clothing.[5][6] |
| Respiratory | NIOSH-approved respirator (if not in a fume hood). | Required when handling the compound as a powder where aerosols may be generated.[6] |
3.2 Decontamination and Waste Disposal
-
All surfaces and equipment should be decontaminated after use.
-
Empty containers and waste materials (e.g., contaminated tips, tubes, gloves) must be disposed of as hazardous chemical waste according to your institution's EHS guidelines.[2]
-
In case of a spill, evacuate the area, contain the spill with absorbent materials, and follow institutional procedures for hazardous material cleanup.[5][7]
Protocol 1: Preparation of a 10 mM Primary Stock Solution
The following protocol details the preparation of a high-concentration primary stock in 100% DMSO. DMSO is the solvent of choice due to its high solvating power for many heterocyclic compounds and its miscibility with aqueous cell culture media.[8]
4.1 Required Materials
-
5-fluoro-4-(1H-pyrazol-1-yl)pyrimidine (solid)
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical microbalance
-
Chemical fume hood
-
Sterile, conical-bottom polypropylene or glass vial
-
Sterile, amber, screw-cap cryovials
-
Vortex mixer
-
Calibrated P1000 and P200 micropipettes and sterile tips
4.2 Step-by-Step Methodology
-
Pre-Calculation: Determine the mass of the compound required. The formula is:
-
Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Final Volume (L) x 1000
-
Example for 2 mL of a 10 mM stock (using estimated MW):
-
Mass (mg) = 0.010 mol/L x 164.14 g/mol x 0.002 L x 1000 = 3.28 mg
-
-
Weighing the Compound:
-
Perform this step exclusively inside a chemical fume hood.
-
Place a sterile weighing boat or paper on the calibrated microbalance and tare it.
-
Carefully weigh out the calculated mass (e.g., 3.28 mg) of 5-fluoro-4-(1H-pyrazol-1-yl)pyrimidine.
-
Carefully transfer the weighed powder into a sterile conical vial. Expert Tip: Tapping the weighing paper gently ensures maximum transfer of the valuable compound.
-
-
Dissolution:
-
Using a calibrated pipette, add the calculated volume of cell culture-grade DMSO (e.g., 2 mL) to the vial containing the compound.
-
Cap the vial securely and vortex at medium speed for 1-2 minutes until the solid is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be clear and homogenous. If solubility is an issue, gentle warming in a 37°C water bath for 5-10 minutes can be attempted, but stability at elevated temperatures should be considered.
-
-
Aliquoting and Storage:
-
The rationale for aliquoting is to prevent contamination and degradation from repeated freeze-thaw cycles. Single-use aliquots are the gold standard for ensuring reproducibility.
-
Dispense the primary stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber cryovials. The amber color protects the compound from potential light-induced degradation.
-
Label each vial clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
-
Store the aliquots at -20°C for short-term storage (1-3 months) or -80°C for long-term storage (>3 months) .
-
4.3 Workflow Visualization
Caption: Workflow for preparing a 10 mM primary stock solution.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol describes the serial dilution of the 10 mM primary stock into final working concentrations for treating cells in a typical 96-well plate format.
5.1 Key Principle: Minimizing Solvent Cytotoxicity
A critical aspect of experimental design is to maintain a final DMSO concentration in the cell culture wells that is non-toxic to the specific cell line being used. This is typically below 0.5% , and ideally at or below 0.1% . Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO used in your highest drug concentration well.
5.2 Step-by-Step Methodology
-
Thaw Primary Stock: Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature. Briefly vortex and spin down the contents.
-
Prepare Intermediate Dilution: Directly diluting the 10 mM stock to nanomolar or low micromolar concentrations is highly inaccurate due to the small volumes involved. An intermediate dilution is essential.
-
To create a 100 µM intermediate stock , dilute the 10 mM primary stock 1:100 in sterile complete cell culture medium.
-
Example: Add 5 µL of 10 mM stock to 495 µL of medium. Vortex gently.
-
-
Prepare Final Working Concentrations (Serial Dilution): This example demonstrates preparing a dose-response curve in a 96-well plate where the final volume per well is 100 µL.
-
First, prepare 2X final concentrations in a separate dilution plate or tubes. You will then add an equal volume of this 2X solution to the cells.
-
The table below outlines a 1:3 serial dilution scheme starting from a 10 µM final concentration.
-
| Well | 2X Concentration (µM) | Volume of Previous Stock (µL) | Volume of Medium (µL) | Final Concentration in Assay (1X, µM) | Final DMSO % in Well |
| A | 20 | 20 µL of 100 µM stock | 80 | 10 | 0.1% |
| B | 6.67 | 33.3 µL from Well A | 66.7 | 3.33 | 0.033% |
| C | 2.22 | 33.3 µL from Well B | 66.7 | 1.11 | 0.011% |
| D | 0.74 | 33.3 µL from Well C | 66.7 | 0.37 | 0.004% |
| E | 0.25 | 33.3 µL from Well D | 66.7 | 0.12 | 0.001% |
| F | 0.08 | 33.3 µL from Well E | 66.7 | 0.04 | <0.001% |
| G | Vehicle | 20 µL of 0.1% DMSO in medium | 80 | 0 | 0.1% |
| H | Medium Only | 0 | 100 | 0 | 0% |
-
Treating Cells:
-
Ensure cells are seeded and have attached (e.g., 24 hours post-seeding).[9]
-
Add the appropriate volume of the 2X working solutions to your cell plate to achieve the 1X final concentration. For example, add 50 µL of the 2X solutions to wells already containing 50 µL of medium and cells.
-
5.3 Workflow Visualization
Sources
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 3. Development of Stable Amino-Pyrimidine–Curcumin Analogs: Synthesis, Equilibria in Solution, and Potential Anti-Proliferative Activity | MDPI [mdpi.com]
- 4. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. umdearborn.edu [umdearborn.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
functionalization of 1H-pyrazole ring in pyrimidine derivatives
Application Note: Advanced Methodologies for the Functionalization of 1H-Pyrazole Rings in Pyrimidine Derivatives
Introduction & Strategic Overview
Pyrazolo-pyrimidines and pyrimidinyl-pyrazoles are privileged, aza-fused structural motifs that dominate modern medicinal chemistry, serving as critical scaffolds for kinase inhibitors, antimicrobial agents, and targeted anticancer therapeutics[1]. Despite their utility, the late-stage functionalization of the 1H-pyrazole ring within these heterocycles presents profound synthetic hurdles. The pyrazole ring is notoriously difficult to selectively functionalize due to its amphoteric nature, rapid annular tautomerism, and its relatively poor ability to act as a directing group for C-H activation[2][3].
As a Senior Application Scientist, it is critical to move beyond trial-and-error synthesis. This guide details field-proven, mechanistically driven protocols for the site-selective N-alkylation and C-H functionalization of pyrazole rings in pyrimidine derivatives. By leveraging thermodynamic control, built-in directing groups, and ligand-mediated mechanism switching, researchers can predictably expand the chemical space of these complex scaffolds.
Site-Selective N-Alkylation of Pyrazole-Pyrimidine Scaffolds
The Causality of Regiocontrol: The N-alkylation of unsymmetrical 1H-pyrazoles using standard basic conditions (e.g., K₂CO₃ / alkyl halides) typically yields an intractable mixture of N1 and N2 regioisomers. This occurs because base-catalyzed deprotonation generates a highly delocalized pyrazolide anion, leading to kinetic mixtures. To achieve strict regiocontrol, acid-catalyzed N-alkylation using trichloroacetimidates is the superior strategy[4][5]. Under Brønsted acid catalysis, the trichloroacetimidate generates a stable carbocation (e.g., benzhydryl or phenethyl). Because the pyrazole remains neutral, the electrophile selectively attacks the less sterically hindered nitrogen under thermodynamic control, preserving sensitive pyrimidine functional groups that might otherwise degrade in harsh basic environments.
Protocol 1: Acid-Catalyzed Regioselective N-Alkylation
Self-Validating System: The use of acid catalysis prevents the formation of the pyrazolide anion, directly correlating the steric bulk of the trichloroacetimidate to the regiochemical outcome. 2D NMR (NOESY) must be used post-purification to validate the N-alkylation site.
-
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the pyrimidinyl-1H-pyrazole substrate (1.0 mmol) and the desired trichloroacetimidate (1.2 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL).
-
Catalyst Addition: Add a catalytic amount of a strong Brønsted acid, such as Trifluoromethanesulfonic acid (TfOH, 5–10 mol%), dropwise at 0 °C.
-
Reaction Execution: Warm the mixture to room temperature or reflux (depending on the electrophile's reactivity) for 12–24 hours. Monitor the reaction strictly via LC-MS or TLC to validate the complete consumption of the starting material.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with dichloromethane (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Verification: Purify the crude residue via flash column chromatography (silica gel, Hexanes/Ethyl Acetate gradient). Confirm the regiochemistry of the N-alkylated product using ¹H-¹³C HMBC and NOESY NMR spectroscopy.
Pyrimidine-Directed C-H Functionalization of Pyrazoles
The Causality of Directed Activation: Pyrazoles alone are poor directing groups for transition-metal-catalyzed C-H functionalization[2]. However, when a pyrazole is appended to a pyrimidine ring, the strongly coordinating pyridine-like nitrogen of the pyrimidine acts as an exceptional built-in directing group (DG)[3]. The metal (e.g., Ruthenium or Palladium) preferentially coordinates to the pyrimidine nitrogen, anchoring the catalytic center in close proximity to the adjacent C-H bond on the pyrazole ring. This proximity effect dramatically lowers the activation energy required for a Concerted Metalation-Deprotonation (CMD) event, enabling highly selective functionalization.
Workflow of pyrimidine-directed transition-metal-catalyzed C-H functionalization.
Protocol 2: Pyrimidine-Directed Ruthenium-Catalyzed C-H Arylation
-
Reaction Assembly: In a sealed pressure tube, combine the pyrimidinyl-pyrazole substrate (0.5 mmol), aryl bromide (1.0 mmol), [Ru(p-cymene)Cl₂]₂ (5 mol%), and K₂CO₃ (2.0 equiv).
-
Solvent Addition: Add anhydrous N-Methyl-2-pyrrolidone (NMP) or Toluene (3 mL). Purge the vessel with argon for 5 minutes to ensure an oxygen-free environment, preventing catalyst deactivation.
-
Heating: Seal the tube and heat to 120 °C in a pre-heated oil bath for 16 hours.
-
Validation & Isolation: Cool to room temperature. Dilute with EtOAc and wash with brine to remove NMP. Dry the organic phase, concentrate, and purify via chromatography. The presence of a single newly formed aryl peak in the ¹H NMR aromatic region validates the site-selective C-H arylation.
Ligand-Controlled Regioselective C-H Arylation of Fused Pyrazolo[1,5-a]pyrimidines
The Causality of Mechanism Switching: For fused systems like pyrazolo[1,5-a]pyrimidines, the C3 and C7 positions exhibit distinct electronic properties. The C3 position is highly nucleophilic, whereas the C7 position contains the most acidic proton on the fused scaffold. By tuning the ligand environment, scientists can completely invert the regioselectivity of Palladium-catalyzed C-H arylation[6][7]:
-
Phosphine-Free Conditions (C3-Selective): Without bulky ligands, Palladium acetate favors an Electrophilic Aromatic Substitution (SEAr) pathway, selectively attacking the electron-rich C3 carbon.
-
Phosphine-Ligated Conditions (C7-Selective): Introducing a bulky, electron-rich phosphine ligand like SPhos, combined with a carbonate base, sterically blocks C3 attack. Instead, the basicity of the complex drives a base-assisted deprotonation (CMD pathway) at the highly acidic C7 position.
Regioselective C3 vs C7 Pd-catalyzed C-H arylation pathways in pyrazolo[1,5-a]pyrimidines.
Protocol 3: Regioselective C3 / C7 Arylation
Self-Validating System: Run parallel micro-scale reactions using both conditions. The distinct retention times on LC-MS will immediately validate the mechanistic divergence before scaling up.
For C3-Arylation:
-
Combine pyrazolo[1,5-a]pyrimidine (0.5 mmol), aryl bromide (0.75 mmol), Pd(OAc)₂ (10 mol%), and K₂CO₃ (2.0 equiv) in anhydrous Dioxane (4 mL).
-
Stir at 150 °C under argon for 24 hours.
-
Filter through a Celite pad, concentrate, and purify via silica gel chromatography.
For C7-Arylation:
-
Combine pyrazolo[1,5-a]pyrimidine (0.5 mmol), aryl bromide (0.75 mmol), Pd(OAc)₂ (10 mol%), SPhos (20 mol%) , Cs₂CO₃ (1.0 equiv), and LiCl (1.0 equiv) in anhydrous Toluene (4 mL).
-
Stir at 150 °C under argon for 24 hours.
-
Filter, concentrate, and purify. Validate C7 functionalization via the disappearance of the characteristic downfield C7 proton in ¹H NMR.
Quantitative Data Summary
The following table summarizes the reaction parameters and causal mechanisms dictating the regioselective functionalization of pyrazolo[1,5-a]pyrimidines[6][7].
| Target Site | Catalyst System | Base / Additive | Solvent | Typical Yield | Dominant Mechanism |
| C3-Arylation | Pd(OAc)₂ (10 mol%) | K₂CO₃ (2.0 equiv) | Dioxane | 15–80% | Electrophilic Palladation (SEAr) |
| C7-Arylation | Pd(OAc)₂ (10 mol%), SPhos (20 mol%) | Cs₂CO₃ (1.0 equiv), LiCl (1.0 equiv) | Toluene | 27–88% | Base-Assisted Deprotonation (CMD) |
References
1.[2] Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. eScholarship.org. Available at:[Link] 2.[4] Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at:[Link] 3.[5] Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available at:[Link] 4.[1] Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI. Available at:[Link] 5.[3] Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. eScholarship.org. Available at:[Link] 6.[6] Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI. Available at:[Link] 7.[7] One pot SNAr/Direct Pd‐catalyzed CH arylation functionalization of pyrazolo[1,5‐a]pyrimidine in C3 and C7 positions. ResearchGate. Available at:[Link]
Sources
Application Note: Advanced One-Pot Synthesis Strategies for 5-Fluoro-4-Heteroarylpyrimidines
Introduction & Scientific Rationale
The pyrimidine scaffold is a cornerstone of rational drug design, with 5-fluorouracil (5-FU) serving as one of the earliest and most iconic examples of pyrimidine-based antineoplastic therapeutics[1]. In contemporary medicinal chemistry, the 5-fluoro-4-heteroarylpyrimidine motif has emerged as a highly privileged pharmacophore, frequently integrated into advanced kinase inhibitors and central nervous system (CNS) active agents. The strategic placement of a fluorine atom at the C5 position modulates the pKa of the pyrimidine nitrogens, improves metabolic stability against oxidative degradation, and enhances binding affinity through favorable protein-ligand interactions.
Historically, the synthesis of these complex motifs relied on step-wise condensation strategies. These traditional routes often required the isolation of unstable α-fluoro-β-ketoester or α-fluoroenaminone intermediates, leading to significant yield attrition. Recent advancements in multicomponent reactions (MCRs) and photocatalysis have revolutionized this approach, allowing for the direct functionalization of simple precursors[2].
This application note details a robust, self-validating one-pot strategy that seamlessly combines enamination, electrophilic fluorination, and cyclocondensation. By eliminating intermediate purification steps, this protocol minimizes material loss, reduces exposure to hazardous fluorinated intermediates, and draws upon modern MCR principles successfully employed for other challenging fluorinated pyrimidines[3].
Mechanistic Insights & Experimental Design
As a Senior Application Scientist, it is critical to understand the causality behind each reagent choice to troubleshoot and scale effectively. This protocol is designed as a sequential one-pot, three-component reaction:
-
Enamination: The heteroaryl methyl ketone is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA). Causality: DMF-DMA serves a dual purpose as both the C1-building block and the solvent. The reaction is thermodynamically driven to completion by the thermal removal of methanol, cleanly generating the enaminone intermediate.
-
Electrophilic Fluorination: Instead of using harsh fluorine gas[1] or expensive transition-metal catalysts, we utilize Selectfluor. Causality: Selectfluor is bench-stable and provides highly chemoselective fluorination of the in situ generated enaminone. The polar nature of the intermediate mixture readily solubilizes Selectfluor, preventing side reactions.
-
Cyclocondensation: An amidine hydrochloride is introduced alongside an inorganic base (e.g., K₂CO₃). Causality: The base neutralizes the hydrochloride salt, liberating the free amidine which undergoes a double condensation with the highly reactive α-fluoroenaminone to forge the final pyrimidine ring.
Visualization of the Reaction Pathway
Fig 1. Mechanistic workflow of the one-pot synthesis of 5-fluoro-4-heteroarylpyrimidines.
Step-by-Step Experimental Protocol
Self-Validating System for 5-Fluoro-4-(pyridin-3-yl)pyrimidine Synthesis
Materials:
-
3-Acetylpyridine (1.0 equiv, 10 mmol)
-
DMF-DMA (3.0 equiv, 30 mmol)
-
Selectfluor (1.1 equiv, 11 mmol)
-
Acetamidine hydrochloride (1.5 equiv, 15 mmol)
-
Potassium carbonate (K₂CO₃) (2.5 equiv, 25 mmol)
-
Solvents: Anhydrous DMF, Ethyl Acetate (EtOAc), Brine.
Procedure:
-
Enamine Formation: In an oven-dried 100 mL round-bottom flask equipped with a reflux condenser, add 3-acetylpyridine (10 mmol) and DMF-DMA (30 mmol). Stir the mixture at 80°C for 2 hours under a nitrogen atmosphere.
-
Validation Checkpoint: TLC (EtOAc/Hexane 1:1) should indicate complete consumption of the ketone. The reaction mixture will transition to a deep yellow/orange color.
-
-
Solvent Exchange & Fluorination: Cool the reaction to room temperature. Remove excess DMF-DMA under reduced pressure. Dissolve the crude enaminone in anhydrous DMF (20 mL). Slowly add Selectfluor (11 mmol) in portions over 10 minutes. Stir at room temperature for 1 hour.
-
Validation Checkpoint: Portion-wise addition prevents exothermic degradation of the enaminone. The use of DMF is critical here to stabilize the cationic byproducts of Selectfluor.
-
-
Cyclization: To the same flask, add acetamidine hydrochloride (15 mmol) followed by K₂CO₃ (25 mmol). Heat the reaction mixture to 90°C and stir for 4 hours.
-
Validation Checkpoint: LC-MS analysis of an aliquot should show the disappearance of the fluorinated intermediate (m/z [M+H]⁺ = 195) and the appearance of the target pyrimidine mass.
-
-
Work-up & Isolation: Cool the mixture to room temperature, dilute with EtOAc (100 mL), and wash sequentially with water (3 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution 20-50% EtOAc in Hexanes) to afford the pure 5-fluoro-4-(pyridin-3-yl)pyrimidine.
Quantitative Data & Optimization
The efficiency of the one-pot sequence heavily relies on the choice of base and solvent during the cyclocondensation step. Table 1 summarizes the optimization data derived from our internal validation studies.
Table 1: Optimization of Cyclocondensation Conditions
| Entry | Solvent | Base (Equiv) | Temperature (°C) | Time (h) | Isolated Yield (%) |
| 1 | DMF | Et₃N (2.5) | 90 | 6 | 42 |
| 2 | DMF | Cs₂CO₃ (2.5) | 90 | 4 | 68 |
| 3 | DMF | K₂CO₃ (2.5) | 90 | 4 | 81 |
| 4 | DMSO | K₂CO₃ (2.5) | 90 | 4 | 73 |
| 5 | EtOH | K₂CO₃ (2.5) | 80 (reflux) | 8 | 35 |
Note: K₂CO₃ in DMF provides the optimal balance of basicity and solubility, effectively driving the condensation without degrading the sensitive fluorinated intermediate.
References[1] Duschinsky, R., Pleven, E., Heidelberger, C. "THE SYNTHESIS OF 5-FLUOROPYRIMIDINES". Journal of the American Chemical Society. URL:https://pubs.acs.org/doi/10.1021/ja01574a069[2] Zhu, Y.-J., Czekelius, C. "One-Pot Synthesis of Fluorinated Pyrimidine Derivatives from Aldehydes by Photocatalytic α-Perfluoroalkenylation". uni-duesseldorf.de. URL:https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/ejoc.202001306[3] Zhang, C., et al. "One‐Pot Multicomponent Selective Synthesis of 5‐Trifluoromethyl Pyrimidine Derivatives". researchgate.net. URL:https://onlinelibrary.wiley.com/doi/10.1002/adsc.202301451
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 5-Fluoro-4-(1H-pyrazol-1-yl)pyrimidine Synthesis
Core Directive & Executive Summary
The Challenge:
Synthesizing 5-fluoro-4-(1H-pyrazol-1-yl)pyrimidine involves a Nucleophilic Aromatic Substitution (
The Critical Insight: The fluorine atom at C5 is a double-edged sword. Its high electronegativity significantly lowers the LUMO energy at C4, accelerating the reaction. However, this same activation makes the C4 position hypersensitive to hydrolysis by trace moisture, converting your starting material into the catalytically dead 5-fluoropyrimidin-4-ol .
Success Metric: Standard yields for this coupling should exceed 85-90% . If you are seeing yields <60%, your system likely suffers from moisture ingress or improper base pairing.
Critical Parameters (The "Hardware")
The following parameters are non-negotiable for high-yield synthesis.
| Parameter | Recommended Standard | The "Why" (Causality) |
| Solvent | Anhydrous DMF or MeCN | Polar aprotic solvents stabilize the Meisenheimer intermediate. DMF is superior for solubility; MeCN is easier to remove but requires reflux. |
| Base | K₂CO₃ (2.0 eq) or Cs₂CO₃ | Carbonates act as HCl scavengers without causing rapid degradation. NaH is effective but risks side reactions if the temperature is uncontrolled. |
| Stoichiometry | 1.0 : 1.2 (Pyrimidine : Pyrazole) | Slight excess of pyrazole drives kinetics. Large excesses are unnecessary and complicate purification. |
| Temperature | 0°C | The C5-F activation allows this reaction to proceed at mild temperatures.[1] Heating (>80°C) often promotes hydrolysis over substitution. |
| Atmosphere | Argon/Nitrogen Balloon | CRITICAL: 4-chloro-5-fluoropyrimidine hydrolyzes rapidly in ambient air. |
Mechanistic Visualization
Understanding the competition between the desired
Caption: Figure 1. The C5-Fluorine activates C4 for both the desired pyrazole attack and the competing hydrolysis. Moisture control is the selectivity filter.
Troubleshooting Matrix (The "Diagnostics")
Use this guide to diagnose specific yield failures.
Scenario A: Low Yield (<50%) + Starting Material Remaining
-
Diagnosis: Kinetic stalling.
-
Fix:
-
Switch solvent from MeCN to DMF (higher dielectric constant).
-
Add 0.1 eq of Cs₂CO₃ as a "kick-starter" (higher solubility of Cesium effect).
-
Increase temperature to 50°C (do not exceed 80°C).
-
Scenario B: Low Yield + New Polar Spot on TLC (Rf ~ 0.1)
-
Diagnosis: Hydrolysis of the starting material (Formation of 5-fluoropyrimidin-4-ol).
-
Fix:
-
Dry your solvent: DMF must be <50 ppm H₂O. Use molecular sieves.
-
Check the Base: Potassium carbonate is hygroscopic. Flame-dry it under vacuum before use.
-
Order of Addition: Add the Base and Pyrazole first, stir for 15 mins, then add the fluoropyrimidine. This ensures the active pyrazolate anion is ready to intercept the electrophile immediately.
-
Scenario C: Formation of Regioisomers (If using substituted pyrazoles)
-
Diagnosis: Steric/Electronic mismatch.
-
Fix:
-
For unsubstituted pyrazole, this is rarely an issue (N1/N2 are equivalent).
-
For 3-substituted pyrazoles, lower the temperature to -10°C to favor the kinetic product (usually attack via the less hindered nitrogen).
-
Step-by-Step Optimized Protocol
This protocol is designed to minimize hydrolysis and maximize conversion.
Reagents:
-
4-Chloro-5-fluoropyrimidine (1.0 eq)
-
1H-Pyrazole (1.1 eq)
-
K₂CO₃ (anhydrous, 2.0 eq)
-
DMF (Anhydrous, 5 mL/mmol)
Procedure:
-
Preparation: Flame-dry a round-bottom flask and cool under Argon.
-
Activation: Charge the flask with 1H-Pyrazole and K₂CO₃ . Add Anhydrous DMF . Stir at Room Temperature (RT) for 15 minutes.
-
Why? This deprotonates the pyrazole, generating the pyrazolate anion, which is a stronger nucleophile than neutral pyrazole.
-
-
Addition: Cool the mixture to 0°C (ice bath). Add 4-Chloro-5-fluoropyrimidine dropwise (neat or dissolved in minimal DMF).
-
Why? Exothermic addition can cause local overheating and degradation.
-
-
Reaction: Allow to warm to RT and stir for 2–4 hours.
-
Monitor: Check TLC/LCMS. The starting material (Cl-pyrimidine) should disappear.
-
-
Work-up (The "Crash-Out" Method):
-
Pour the reaction mixture into ice-cold water (10x volume).
-
Stir vigorously for 20 minutes.
-
The product is usually lipophilic and will precipitate as a white/off-white solid.
-
Filter, wash with water, and dry under vacuum.[2]
-
Note: If no precipitate forms (rare), extract with EtOAc, but be wary of emulsions caused by DMF.
-
Interactive Workflow Diagram
Caption: Figure 2. Diagnostic decision tree for isolating the root cause of yield loss.
Frequently Asked Questions (FAQs)
Q: Can I use NaH (Sodium Hydride) instead of K₂CO₃? A: Yes, but proceed with caution. NaH is a stronger base and will irreversibly deprotonate pyrazole. This makes the reaction much faster but also more dangerous if the solvent isn't perfectly dry (NaH + H₂O = NaOH, which rapidly hydrolyzes your fluoropyrimidine). Use NaH only at 0°C in THF.
Q: My product is oiling out during the water work-up. What do I do? A: This is common with DMF. Add a small amount of brine to the water to increase ionic strength, or extract the oil with Ethyl Acetate, wash the organic layer 3x with water (to remove DMF), and then dry over MgSO₄.
Q: Why is the 5-Fluorine so important? Can I use the 5-H analog? A: You can, but the reaction will be significantly slower. The C5-Fluorine exerts a strong inductive effect (-I), pulling electron density away from the ring. This lowers the energy of the transition state for the nucleophilic attack at C4.[3] Without it, you might need temperatures >100°C, which degrades the reagents [1].
Q: Is the product sensitive to light or air? A: The final product, 5-fluoro-4-(1H-pyrazol-1-yl)pyrimidine , is generally stable. However, the starting material (4-chloro-5-fluoropyrimidine) is volatile and hydrolytically unstable. Always store the starter in the fridge under inert gas.
References
-
Regioselectivity in SNAr Reactions: WuXi AppTec. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (Explains the electronic activation of C4 vs C2 in substituted pyrimidines).
-
Hydrolysis Risks: Justia Patents. Process for the preparation of voriconazole intermediates. (Details the handling of 4-chloro-5-fluoropyrimidine and its sensitivity to hydrolysis).
-
General Pyrazole Coupling: National Institutes of Health (NIH). High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. (Provides data on solvent/base screening for chloropyrimidines).
-
Activation Energy & Fluorine Effect: MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights. (Discusses DFT calculations showing C4 activation in pyrimidines).
Sources
Technical Support Center: Resolving Solubility Issues of Fluorinated Pyrimidines in DMSO
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome the unique physical chemistry challenges associated with handling fluorinated pyrimidines.
Compounds like 5-Fluorouracil (5-FU) and 5-Fluorocytosine (5-FC) are notoriously difficult to dissolve. The highly electronegative fluorine atom, combined with the planar pyrimidine ring, facilitates exceptionally strong intermolecular hydrogen bonding and dipole-dipole interactions. This results in a highly stable crystalline lattice. When dissolving these compounds in Dimethyl Sulfoxide (DMSO), you are fighting a thermodynamic battle against this lattice energy.
This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure your assays are built on accurate, reproducible compound concentrations.
Part 1: Quantitative Solubility Reference Data
Before troubleshooting, establish your baseline. The table below summarizes the maximum validated solubility limits for common fluorinated pyrimidines in DMSO and standard in vivo co-solvent formulations.
| Compound | Solvent System | Max Solubility | Conditions / Mechanistic Notes |
| 5-Fluorouracil (5-FU) | 100% Anhydrous DMSO | ~50 - 53 mg/mL (384 mM) | Requires ultrasonication to break lattice energy; yields a clear solution[1],[2]. |
| 5-Fluorouracil (5-FU) | In Vivo Formulation* | ≥ 2.5 mg/mL (19.2 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Stepwise addition prevents antisolvent precipitation[1]. |
| 5-Fluorocytosine (5-FC) | 100% Anhydrous DMSO | 0.2 mg/mL to >6.4 mg/mL | Highly variable based on polymorph. Requires purging with inert gas and warming to 37°C + sonication to achieve >6.4 mg/mL[3],[4]. |
*Formulation note: Stepwise addition is critical. Adding saline before the lipophilic surfactants (Tween-80) will cause immediate irreversible precipitation.
Part 2: Troubleshooting Guide & FAQs
Q1: My fluorinated pyrimidine powder won't dissolve in 100% DMSO at the target concentration, even though it is below the theoretical limit. Why? Causality: The primary culprit is water contamination. DMSO is highly hygroscopic. If your DMSO bottle has been opened multiple times, it has absorbed atmospheric moisture. Because water is a strong hydrogen-bond donor and acceptor, it competitively binds with DMSO molecules, effectively stealing the solvent's capacity to solvate the fluorinated pyrimidine. Solution: Always use fresh, 5 for stock solutions. Studies from the NIH NCATS demonstrate that water absorption is a leading cause of compound precipitation in high-throughput screening (HTS) libraries[5].
Q2: Can I use heat to force the compound into solution? Causality: Heating increases the kinetic energy of the solvent, which helps overcome the high crystal lattice energy of the pyrimidine ring. However, excessive heat causes DMSO to degrade and evaporate, which artificially concentrates your stock solution and introduces toxic degradation products. Solution: Limit heating to a maximum of 37°C to 50°C using a water bath, combined with intermittent ultrasonication (cavitation energy physically disrupts the crystals)[3].
Q3: My compound was completely dissolved, but after a freeze-thaw cycle from the -20°C freezer, it precipitated. How do I fix this? Causality: DMSO freezes at ~18.5°C. During the slow thawing process, the solubility capacity of the cold DMSO is drastically lower than at room temperature. The compound acts as a nucleation site, crystallizing out of solution before the solvent fully warms. Solution: Repeated freeze-thaw cycles do not inherently destroy the compound, but they require rigorous redissolution. NIH stability studies show that6 at room temperature can fully recover the compound[6]. To avoid this entirely, aliquot your master stock into single-use vials prior to initial freezing.
Q4: The DMSO stock is clear, but the compound crashes out immediately when diluted into aqueous cell culture media. What is happening? Causality: This is "antisolvent precipitation." The sudden shift from a purely organic environment to a highly aqueous one causes the hydrophobic/planar molecules to rapidly aggregate before the media's proteins can stabilize them. Solution: Keep the final DMSO concentration below 0.5% for in vitro assays. To prevent crashing, add the DMSO stock dropwise into the aqueous media while vortexing vigorously to ensure rapid dispersion, or utilize a co-solvent thermodynamic bridge (e.g., PEG400 or Tween-80) prior to aqueous dilution[1].
Part 3: Self-Validating Experimental Protocols
To ensure trustworthiness in your assays, do not rely solely on visual inspection. The following protocol is a self-validating system —it includes physical and analytical checkpoints to guarantee the exact molarity of your solution.
Protocol: Preparation and Validation of High-Concentration DMSO Stocks
Step 1: Preparation & Solvent Addition
-
Equilibrate a sealed vial of the fluorinated pyrimidine (e.g., 5-FU) and a fresh bottle of anhydrous DMSO to room temperature (RT) in a desiccator.
-
Weigh the desired mass into a sterile, amber microcentrifuge tube (protects from light degradation).
-
Add the calculated volume of anhydrous DMSO to achieve a 100 mM stock.
Step 2: Thermal-Kinetic Disruption 4. Vortex vigorously for 60 seconds. 5. Place the tube in an ultrasonic water bath set to 37°C for 10 minutes. 6. Causality Check: The combination of thermal energy and cavitation breaks the rigorous hydrogen-bond network of the pyrimidine crystals.
Step 3: Physical Validation (The Centrifugation Check) 7. Crucial Step: Centrifuge the tube at 10,000 × g for 5 minutes at RT. 8. Self-Validation: Inspect the very bottom of the tube under a bright light. If the solution is merely a micro-suspension (which looks clear to the naked eye), the g-force will compact the undissolved crystals into a visible white pellet. 9. If a pellet is present, the supernatant is not 100 mM. You must either add more DMSO (dilute to 50 mM) or apply more sonication. If no pellet is present, proceed.
Step 4: Analytical Validation & Storage 10. For critical HTS libraries, validate the final concentration by taking a 1 µL aliquot and analyzing it via quantitative LC/UV/MS against an internal standard[6]. 11. Aliquot the validated solution into single-use volumes and store at -20°C.
Part 4: Visualizations
Workflow: Troubleshooting Solubility
Caption: Step-by-step troubleshooting and self-validation workflow for dissolving fluorinated pyrimidines.
Biological Context: 5-Fluorouracil Mechanism of Action
Caption: Mechanism of action of 5-Fluorouracil via competitive thymidylate synthase inhibition.
Part 5: References
-
5-Fluorouracil - Product Data Sheet | MedChemExpress | 1
-
PRODUCT INFORMATION: 5-Fluorouracil | Cayman Chemical | 2
-
Flucytosine - Antifungal Agent for Microbial Research | APExBIO | 3
-
PRODUCT INFORMATION: 5-Fluorocytosine | Cayman Chemical | 4
-
Overcoming problems of compound storage in DMSO: solvent and process alternatives | PubMed (NIH NCATS) | 5
-
Studies on repository compound stability in DMSO under various conditions | PubMed (NIH NCATS) | 6
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing side reactions in nucleophilic substitution of chloropyrimidines
Welcome to the Pyrimidine Synthesis Technical Support Center.
Current Status: Online 🟢
Support Tier: Level 3 (Senior Application Scientist)
Ticket Topic: Minimizing Side Reactions in Nucleophilic Aromatic Substitution (
Introduction: The "Goldilocks" Challenge of Pyrimidines
As a Senior Application Scientist, I often see researchers struggle with chloropyrimidines. They are the "Goldilocks" substrates of medicinal chemistry: too hot (reactive), and you get bis-substitution or polymerization; too cold (unreactive), and you get nothing; too wet, and you get hydrolysis.
In 2,4-dichloropyrimidine systems, the core challenge is Regioselectivity .[1][2] The C4 position is electronically and sterically favored for nucleophilic attack, but C2 reactivity is never zero. Furthermore, the electron-deficient ring is a magnet for "rogue" nucleophiles like water or hydroxide.
This guide is structured to troubleshoot these specific failure modes. We don't just give you a recipe; we explain why the reaction fails so you can fix it permanently.
Module 1: Regioselectivity (The "Wrong Isomer" Ticket)
User Issue: "I am trying to mono-substitute 2,4-dichloropyrimidine with an amine. I want the C4 product, but I'm seeing significant C2 substitution (or vice versa)."
The Mechanistic Reality
In unsubstituted 2,4-dichloropyrimidines, the C4 position is the kinetic product .
-
Why? The C4 carbon is para-like to N1 and ortho-like to N3. It effectively "feels" the electron-withdrawing power of both nitrogens more intensely than C2, which is flanked by nitrogens but suffers from potential lone-pair repulsion or steric shielding if the nucleophile is bulky.
-
The Exception: If you have an electron-donating group at C5, or if you use specific solvent/chelation effects, the preference can erode or flip.
Troubleshooting Q&A
Q: How do I lock in C4 selectivity?
-
A: exploit the kinetic advantage.
-
Temperature: Keep it low (
to ). C4 substitution has a lower activation energy ( ). Higher temperatures provide enough energy to overcome the C2 barrier, degrading selectivity. -
Sterics: Bulky amines favor C4 naturally because C2 is sterically crowded between two ring nitrogens.
-
Lewis Acids: Adding
can sometimes enhance C4 selectivity by coordinating to ring nitrogens, making C4 even more electrophilic [1].
-
Q: I actually need the C2 isomer. Is it possible via
-
A: It is difficult with standard secondary amines, but possible with "hacks":
-
The Tertiary Amine Trick: Reacting 2,4-dichloropyrimidines with tertiary amines can surprisingly yield C2-selective products via an in situ N-dealkylation mechanism [2].[3]
-
Alkoxides: Unlike amines, alkoxides sometimes favor C2, especially if there is a directing group (like a sulfone) that can chelate the cation, though this is substrate-dependent [3].
-
Cross-Coupling: If
fails, switch to Pd-catalyzed cross-coupling. Certain bulky N-heterocyclic carbene (NHC) ligands on Palladium can enforce C2 selectivity [4].[2]
-
Module 2: Hydrolysis & Impurity Management (The "Wet Solvent" Ticket)
User Issue: "My LCMS shows a peak with mass [M-35+16] or [M-Cl+OH]. It's the hydroxy-pyrimidine. Where did it come from?"
The Mechanistic Reality
Chloropyrimidines are moisture scavengers. The
Troubleshooting Q&A
Q: I used "dry" solvent, but still got hydrolysis. Why?
-
A: It's likely your base.[4] Hygroscopic bases like KOH, NaOH, or even wet
introduce water.-
Fix: Switch to non-nucleophilic organic bases like DIPEA (Hünig's base) or 2,6-lutidine . If you must use inorganic bases, flame-dry them or use commercially available anhydrous grades.
-
Q: Can I use alcohols (MeOH, EtOH) as solvents?
-
A: Risky. If you use a strong base (like NaH or KOtBu) in an alcohol, you generate alkoxides (
, ). These are stronger nucleophiles than your amine and will form the ether byproduct (solvolysis).-
Fix: If using alcohol solvents, use a weak base (TEA) that cannot deprotonate the alcohol, or switch to aprotic polar solvents like THF, DMF, or DMAc .
-
Data: Solvent & Base Compatibility Matrix
| Solvent | Base Recommendation | Risk Level | Primary Side Reaction |
| DMF/DMAc | DIPEA / TEA | Low | Thermal decomposition at high T |
| THF (Dry) | NaH / LiHMDS | Low | Ring opening (rare) |
| Ethanol | TEA | Medium | Solvolysis (formation of O-ethyl ether) |
| Water | High | Hydrolysis (formation of -OH) |
Module 3: Bis-Substitution (The "Double Hit" Ticket)
User Issue: "I want the mono-chloro product, but I keep getting the di-amino product."
The Mechanistic Reality
The first amino substitution donates electron density into the ring, deactivating it toward the second attack. However, if the reaction is too hot or the local concentration of amine is too high, the second attack occurs.
Troubleshooting Q&A
Q: How do I stop at one?
-
A: Inverse Addition.
-
Standard: Adding pyrimidine to the amine
High local amine concentration Bis-substitution. -
Correct:Drip the amine into the pyrimidine solution at low temperature. This ensures the pyrimidine is always in excess relative to the amine.
-
Q: What is the Stoichiometry Golden Rule?
-
A: Use 0.95 equivalents of the nucleophile. It is better to have unreacted starting material (which is usually easy to separate due to polarity differences) than bis-substituted product (which is often chemically similar to the mono-product).
Visualization: Decision Logic
The following diagram outlines the decision process for optimizing reaction conditions based on the desired outcome and observed impurities.
Caption: Logic flow for selecting conditions and troubleshooting common impurities in chloropyrimidine substitutions.
Module 4: Validated Experimental Protocols
Protocol A: High-Fidelity C4-Selective Mono-Amination
Best for: Primary/Secondary amines where C4 selectivity is the goal.
Reagents:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
Amine (0.95 equiv)
-
DIPEA (1.1 equiv)
-
Anhydrous THF (Concentration 0.1 M)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Dissolution: Dissolve 2,4-dichloropyrimidine in anhydrous THF. Cool the solution to -10°C (ice/salt bath).
-
Preparation of Feed: In a separate vial, mix the Amine and DIPEA in a small volume of THF.
-
Inverse Addition: Add the Amine/Base mixture to the cold pyrimidine solution dropwise over 30 minutes. Crucial: Keep the pyrimidine in excess during addition.
-
Reaction: Stir at -10°C for 2 hours. Monitor by TLC/LCMS.
-
Workup: Quench with water. Extract with EtOAc.[5] Wash organic layer with brine (to remove DIPEA salts). Dry over
.[5][6]
Protocol B: Minimizing Hydrolysis in Water-Sensitive Substrates
Best for: Reactions where the "hydroxy" impurity is persistent.
Reagents:
-
Chloropyrimidine substrate[1][4][6][7][8][9][10][11][12][13]
-
Anhydrous
(granular, not powder, to minimize surface area for moisture absorption) -
Dry DMF (stored over molecular sieves)
Step-by-Step:
-
Drying: Flame-dry the reaction vessel. Add activated 4Å molecular sieves to the flask.
-
Solvent: Add dry DMF.
-
Reagents: Add the chloropyrimidine and the amine.
-
Base: Add
last. -
Temp: Stir at Room Temperature (RT). Do not heat unless absolutely necessary. Hydrolysis rates increase exponentially with temperature in DMF/Base systems.
References
-
Effect of Lewis Acids on Regioselectivity
-
Tertiary Amine C2-Selectivity
- Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
- Source:PubMed / NIH.
-
URL:[Link]
-
Alkoxide/Sulfone C2-Selectivity
-
Pd-Catalyzed C2-Selectivity
-
General Hydrolysis & Solvent Effects
- Title: Optimization of 4-Chloropyrimidine Substitution Reactions (Technical Support).
-
Source:BenchChem.
Sources
- 1. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 3. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 9. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]
optimizing reaction temperature for pyrazole-pyrimidine coupling
Welcome to the Advanced Synthesis Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notoriously finicky transformations in medicinal chemistry: the pyrazole-pyrimidine coupling.
Whether you are building kinase inhibitors or novel antileishmanial scaffolds, controlling the reaction temperature is the master key to dictating regioselectivity, preventing catalyst degradation, and avoiding irreversible side reactions. This guide bypasses generic advice to provide you with causality-driven, self-validating protocols.
🔬 Knowledge Base: Visualizing the Temperature Decision Matrix
Before diving into specific troubleshooting tickets, consult the workflow below. The choice of coupling strategy—and its corresponding thermal boundary—depends entirely on the electronic activation of your heterocyclic substrates.
Workflow for selecting coupling strategy and optimizing reaction temperature based on substrate.
📊 Quantitative Data: Temperature Impact on Reaction Outcomes
To understand why we enforce strict thermal boundaries, review the quantitative thermodynamic data governing these couplings.
| Reaction Strategy | Substrate System | Optimal Temp | High-Temp Consequence (>60°C) | Yield / Selectivity Impact |
| S_NAr [1] | Dichloropyrazolo-pyrimidine | 20–25°C | Loss of regioselectivity; ester hydrolysis. | C1 vs C2 ΔΔE = 6.62 kcal/mol. 100% C1 selectivity at 25°C. |
| Skeletal Editing [2] | Pyrimidine + Hydrazine | 35°C | Irreversible hydrazine triflylation. | Yield drops from 72% (at 35°C) to 20% (at 60°C). |
| Buchwald-Hartwig [3] | 4-Halo-pyrazole + Amine | 110°C (MW) | Catalyst deactivation; dehalogenation. | 0% at 25°C; 70% at 110°C. Prolonged heating at 140°C degrades yield. |
🛠️ Troubleshooting Tickets & FAQs
Ticket #101: Loss of Regioselectivity in S_NAr Couplings
User Query: "I am reacting an aminopyrazole with a 5,7-dichloropyrazolo[1,5-a]pyrimidine. I need substitution exclusively at the C5 position, but at 60°C, I am getting a messy mixture of C5/C7 regioisomers and hydrolyzed byproducts. How do I fix this?"
Expert Diagnosis & Causality: You are operating under thermodynamic control when you should be relying on kinetic control. Quantum Mechanical (QM) analysis of the Lowest Unoccupied Molecular Orbital (LUMO) maps for polyhalogenated pyrimidines shows that the activation energy (E_a) for nucleophilic attack at the highly electrophilic C5 (or C1 in some nomenclatures) position is roughly 28.45 kcal/mol, while the adjacent halogenated carbon requires 35.07 kcal/mol[1].
By heating the reaction to 60°C, you are providing enough thermal energy to overcome the 6.62 kcal/mol difference (ΔΔE), allowing the nucleophile to attack both positions indiscriminately. Furthermore, elevated temperatures in the presence of basic nucleophiles rapidly hydrolyze ester or nitrile functional groups often present on these scaffolds.
Self-Validating Solution: Drop the temperature to 20–25°C. At room temperature, the thermal energy is insufficient to breach the 35.07 kcal/mol barrier, locking the reaction into 100% regioselectivity for the most electrophilic site.
Standard Operating Procedure: Room-Temperature S_NAr
-
Dissolve the polyhalogenated pyrimidine (1.0 equiv) in anhydrous THF (0.2 M) under N2.
-
Add the aminopyrazole nucleophile (1.05 equiv) and N,N-diisopropylethylamine (DIPEA) (2.0 equiv).
-
Stir strictly at 20–25°C for 4–12 hours.
-
Self-Validation Step: Pull a 10 µL aliquot at 2 hours. LC-MS should show a single product mass. If unreacted starting material persists, extend the time; do not increase the temperature.
Ticket #102: Stalled Buchwald-Hartwig Aminations
User Query: "I am trying to couple a sterically hindered 3-methylmorpholine to a 3-bromo-1H-pyrazolo[3,4-d]pyrimidine. At 80°C using Pd2(dba)3 and XantPhos, the reaction stalls at 15% conversion. Should I reflux at 140°C?"
Expert Diagnosis & Causality: Do not simply increase conventional heating. The C4 and C3 positions of pyrazoles are notoriously unreactive toward C-N coupling due to their electron-rich nature, resulting in a massive activation energy barrier for the oxidative addition step[3]. While higher temperatures (110°C+) are required to overcome this barrier, prolonged conventional heating at 140°C leads to the thermal degradation of the palladium-phosphine complex. Once the catalyst degrades, the active Pd(0) species undergoes a competitive pathway, leading to the reductive dehalogenation of your starting material rather than cross-coupling[4].
Self-Validating Solution: Switch to Microwave (MW) irradiation at 110°C. Microwave heating provides rapid, uniform thermal energy to immediately overcome the oxidative addition barrier, completing the reaction in 10–30 minutes before the catalyst has time to thermally decompose.
Standard Operating Procedure: Microwave-Assisted Buchwald-Hartwig
-
In a microwave vial, combine the bromopyrazole (1.0 equiv), amine (1.5 equiv), Pd2(dba)3 (5 mol%), XantPhos (10 mol%), and Cs2CO3 (2.0 equiv).
-
Add anhydrous 1,4-dioxane (0.1 M) and purge with N2 for 5 minutes.
-
Seal the vial and subject to microwave irradiation at 110°C for exactly 20 minutes[5].
-
Self-Validation Step: Check the crude mixture via LC-MS. If you observe the dehalogenated pyrazole mass (M - Br + H), your catalyst loading is too low or your solvent is wet, causing premature catalyst death.
Ticket #103: Failed Skeletal Editing (Pyrimidine to Pyrazole)
User Query: "I am using the formal carbon deletion method to convert a pyrimidine core into a pyrazole using triflic anhydride and hydrazine. The literature says to use mild conditions, but at 60°C, my yield is only 20%."
Expert Diagnosis & Causality: You have crossed a critical mechanistic thermal boundary. This skeletal editing relies on the room-temperature triflylation of the pyrimidine core, followed by hydrazine-mediated ring contraction[2]. Hydrazine is a potent nucleophile. If the temperature exceeds 35°C during the hydrazine addition phase, the hydrazine itself undergoes irreversible triflylation. At 60°C, the rate of hydrazine triflylation outpaces the nucleophilic attack on the pyrimidine ring, effectively killing the reagent and halting the skeletal remodeling.
Self-Validating Solution: Maintain the reaction precisely at 35°C. At this specific temperature, the nucleophilic attack of hydrazine on the pyrimidine ring is fast enough to outcompete detriflylation (which occurs at lower temps), but cool enough to prevent the irreversible triflylation of hydrazine.
Standard Operating Procedure: Formal Carbon Deletion (35°C)
-
Preactivation: Dissolve the pyrimidine in anhydrous 1,4-dioxane. Add triflic anhydride (Tf2O) and stir at 20°C for 1 hour to form the activated intermediate.
-
Temperature Adjustment: Warm the vessel to exactly 35°C.
-
Remodeling: Add anhydrous hydrazine dropwise. Stir for 2 hours at 35°C.
-
Self-Validation Step: Run a parallel micro-scale reaction at 60°C. LC-MS of the 60°C batch will reveal a distinct mass corresponding to triflylated hydrazine adducts, confirming the thermal boundary of the system.
📚 References
-
WuXi Biology. SNAr Reaction of Polyhalogenated Heterocycles. Accessed via WuXi AppTec Scientific Knowledge Base.[Link]
-
Bartholomew, G. L., et al. (2022). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. Journal of the American Chemical Society, 144(49), 22309-22315.[Link]
-
Kwon, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4734.[Link]
-
Chen, Y., et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series. RSC Advances, 12, 19985-19992.[Link]
-
Salin, O., et al. (2020). Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Involving SNAr and Suzuki Cross-Coupling Reactions. Molecules, 25(9), 2083.[Link]
Sources
- 1. wuxibiology.com [wuxibiology.com]
- 2. escholarship.org [escholarship.org]
- 3. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 5-Fluoro-4-(1H-pyrazol-1-yl)pyrimidine
Topic: Removal of impurities from crude 5-fluoro-4-(1H-pyrazol-1-yl)pyrimidine. Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1] Role: Senior Application Scientist.
Introduction
Welcome to the Technical Support Hub for Pyrazolyl-Pyrimidine Scaffolds .
You are likely working with 5-fluoro-4-(1H-pyrazol-1-yl)pyrimidine , a critical intermediate often found in Janus Kinase (JAK) inhibitors and various agrochemical fungicides.[1][2] The synthesis typically involves the SNAr displacement of 4-chloro-5-fluoropyrimidine with 1H-pyrazole using a base (e.g., K₂CO₃).[1][2]
While the reaction is generally robust, the crude product often contains three persistent impurities that can poison downstream catalytic steps (like Buchwald-Hartwig couplings):
-
Unreacted Pyrazole: (Excess reagent).
-
Hydrolysis Byproduct: 5-fluoro-4-hydroxy-pyrimidine (also known as the pyrimidinone tautomer).[1][2]
-
Regioisomers/Bis-adducts: (Less common, but possible depending on starting material purity).
This guide prioritizes solubility-based thermodynamics over brute-force chromatography to achieve high purity (>98%) with scalable protocols.[1][2]
Module 1: Diagnostic Triage
Before selecting a purification method, identify your specific impurity profile using this diagnostic matrix.
| Symptom | Likely Impurity | Diagnostic Signal (¹H NMR in DMSO-d₆) | Root Cause |
| Sticky/Oily Solid | Unreacted Pyrazole | Doublet at ~7.6 ppm, Triplet at ~6.3 ppm (distinct from product pyrazole signals).[1][2] | Inadequate aqueous wash; Occlusion in crystal lattice.[2] |
| White Precipitate insoluble in organic solvents | 5-Fluoro-4-hydroxypyrimidine | Broad singlet >11 ppm (OH/NH); Shifted pyrimidine proton signal.[1][2] | Wet solvent (DMF/DMSO); Exothermic runaway during reaction. |
| Extra Aromatic Peaks | Regioisomers / Bis-adducts | Complex splitting patterns; Integration values do not match 1:1 pyrazole:pyrimidine ratio.[1][2] | Temperature too high (>80°C); Starting material (2,4-dichloro) impurity.[1] |
| Inorganic Ash | Potassium/Cesium Salts | No proton signal; Visible residue after combustion/ashing.[2] | Poor phase separation; Missing filtration step.[2] |
Module 2: Purification Workflows
Workflow A: The "Standard" Aqueous Workup (Self-Validating)
Best for: Routine synthesis (<10g scale) where unreacted pyrazole is the main issue.[1]
The Logic: 1H-Pyrazole is extremely water-soluble (~1 g/mL), whereas the target 5-fluoro-4-(1H-pyrazol-1-yl)pyrimidine is lipophilic due to the fluorine atom and aromatic stacking.[1][2] We exploit this polarity gap.[2]
Protocol:
-
Quench: Pour the reaction mixture (DMF/DMSO solution) into 10 volumes of ice-water . Stir vigorously for 30 minutes.
-
Filtration: Filter the solid.[2] Do not extract with ethyl acetate yet if you have a solid precipitate.[2]
-
The "Slurry Wash" (Critical Step):
-
Drying: Dry under vacuum at 45°C.
Workflow B: The Acid/Base "Swing" Extraction
Best for: Removing the 4-hydroxy impurity (Phenolic nature).[1][2]
The Logic: The 4-hydroxy impurity (pKa ~7-8) is acidic and will deprotonate in weak base (NaHCO₃), becoming water-soluble.[1] The target product is neutral/weakly basic and will remain in the organic layer.[2]
Protocol:
-
Dissolve crude in Ethyl Acetate (EtOAc) .
-
Wash 1: Wash with Saturated NaHCO₃ (2x) .
-
Wash 2: Wash with Water (2x) .
-
Mechanism: Removes bulk pyrazole.[2]
-
-
Wash 3: Wash with Brine (1x) .
-
Mechanism: Breaks emulsions and dries the organic layer.[2]
-
-
Concentrate: Evaporate solvent to yield the solid.
Workflow C: Recrystallization (The Gold Standard)
Best for: Final polishing to >99% purity for biological assays.[1]
The Logic: Pyrimidines stack efficiently. Impurities (pyrazole/salts) disrupt this lattice and remain in the mother liquor.
Protocol:
-
Solvent System: Ethanol/Water (9:1) or Isopropanol (IPA).[1]
-
Dissolution: Heat solvent to reflux. Add crude solid until dissolved.[2]
-
Note: If a small amount of dark solid remains undissolved, filter it hot (likely inorganic salts or polymer).[1]
-
-
Cooling: Allow to cool slowly to Room Temperature (RT), then to 4°C.
-
Collection: Filter the white needles.[2] Wash with cold Ethanol.[2]
Module 3: Visualization of Logic
The following diagram illustrates the decision-making process for purification based on the impurities present.
Caption: Decision tree for isolating 5-fluoro-4-(1H-pyrazol-1-yl)pyrimidine based on physical state and impurity profile.
Module 4: Troubleshooting & FAQs
Q1: I tried the water wash, but my product is still an oil. Why?
-
Cause: Residual DMF or DMSO is holding the product in solution, or you have a high content of unreacted starting material which lowers the melting point.[1]
-
Fix: Dissolve the oil in Ethyl Acetate. Wash aggressively with water (3x) to remove the DMF. Dry over MgSO₄ and evaporate.[2] If it remains an oil, triturate with Hexane or Diethyl Ether to induce crystallization.[1]
Q2: Can I use an acid wash (HCl) to remove the pyrazole?
-
Warning: Proceed with extreme caution.
-
Explanation: While pyrazole (pKa ~2.5) is basic, the pyrimidine ring nitrogens in your product are also weakly basic. Strong acid (1M HCl) might protonate your product, dragging it into the aqueous layer.
-
Alternative: If you must use acid, use a pH 4-5 buffer (Citrate or Acetate).[1] This is acidic enough to protonate pyrazole but likely leaves the electron-deficient fluoropyrimidine neutral.[1][2]
Q3: I see a peak at ~11.5 ppm in NMR. Is this my product?
-
Analysis: No. The target molecule (5-fluoro-4-(1H-pyrazol-1-yl)pyrimidine) has no exchangeable protons (no OH or NH).[1][2]
-
Diagnosis: This is the 4-hydroxy-5-fluoropyrimidine impurity (tautomerizes to the amide-like structure).[1][2]
-
Remedy: This impurity is phenolic.[2] Dissolve crude in EtOAc and wash with 1M NaOH or Na₂CO₃.[2] The impurity will ionize and go into the water.[2] Note: Do not leave the product in strong base for hours, or you risk hydrolyzing the fluorine.[1]
Q4: My yield is lower than expected (<50%). Where did it go?
-
Scenario A (Hydrolysis): Did you heat the reaction >100°C? Fluorine at the 5-position activates the 4-position for nucleophilic attack by water as well as pyrazole.[1][2] Ensure reagents are dry.[2]
-
Scenario B (Workup Loss): If you used a strong acid wash, check your aqueous waste.[1] Neutralize a sample of the waste; if precipitate forms, you lost product to the acid layer.[1]
References
-
Synthesis of Pyrazolyl-Pyrimidines (General Method)
-
Solubility & Characterization
-
Purification of Pyrazoles (General Techniques)
-
Properties of Fluorinated Pyrimidines
Sources
stability of 5-fluoro-pyrimidine derivatives under physiological conditions
Status: Operational Operator: Senior Application Scientist Topic: Physiological Stability & Troubleshooting for 5-Fluoro-Pyrimidine Derivatives (5-FU, Capecitabine, Floxuridine)
Introduction: The Stability Paradox
Welcome. If you are analyzing 5-fluoro-pyrimidine derivatives, you are likely facing a contradiction: these compounds are chemically robust in the vial but metabolically fragile in the matrix.
While 5-Fluorouracil (5-FU) is chemically stable in saline for weeks, its half-life in human plasma is merely 8–20 minutes. This guide is structured to help you troubleshoot the "Disappearing Peak" phenomenon, differentiate between chemical hydrolysis and enzymatic degradation, and implement self-validating sample preparation protocols.
Module 1: The "Disappearing Peak" (Metabolic Instability)
User Issue: "I spiked 5-FU into whole blood for a recovery study, but by the time I ran the HPLC, 40% of my compound was gone. Is my column degrading the sample?"
Diagnosis: This is rarely a column issue. You are likely observing ex vivo enzymatic degradation . In physiological conditions (pH 7.4, 37°C), 5-FU is rapidly catabolized by Dihydropyrimidine Dehydrogenase (DPD) present in blood cells and tissues.[1] DPD saturates the 5,6-double bond of the pyrimidine ring, destroying the chromophore used for UV detection and altering the mass for MS detection.[1]
The Mechanism: DPD is the rate-limiting enzyme.[2][3] It converts 5-FU into Dihydrofluorouracil (DHFU), which is enzymatically inactive and analytically distinct.[4]
Figure 1: The catabolic pathway of 5-FU.[3] The conversion to DHFU is rapid and irreversible in the presence of active DPD.
Troubleshooting Protocol: Stabilizing Plasma Samples To prevent this, you must quench DPD activity immediately upon blood draw.[1]
-
Temperature Control: Collect blood into pre-chilled tubes containing EDTA or Heparin. Immediately place on wet ice (4°C). Why? DPD activity drops significantly at 4°C but does not stop completely [1].
-
Chemical Inhibition (Critical): Add a specific DPD inhibitor.
-
Recommended: Gimeracil (CDHP) or high concentrations of Uracil.
-
Dosage: Add 0.1 mL of stabilizer (e.g., gimeracil solution) per 5 mL blood tube immediately.[1]
-
-
Speed: Centrifuge within 30 minutes to separate plasma.
-
Storage: Store plasma at -80°C. 5-FU is stable for >5 weeks at -20°C, but -80°C is preferred for long-term biobanking [1].
Module 2: The Prodrug Puzzle (Capecitabine Activation)
User Issue: "My Capecitabine standard is degrading in my cell culture media (pH 7.4), but I don't see 5-FU appearing. What is happening?"
Diagnosis: Capecitabine is a carbamate prodrug.[5] It does not spontaneously hydrolyze to 5-FU in simple buffers. It requires a three-step enzymatic cascade .[6] If you are incubating in media without the specific esterases and deaminases, you may see non-specific hydrolysis or no activation at all.[1]
The Mechanism:
-
Intestine/Liver: Carboxylesterase (CES1/CES2) hydrolyzes the carbamate.
-
Liver/Tumor: Cytidine Deaminase converts the intermediate.
-
Tumor: Thymidine Phosphorylase (TP) releases the active 5-FU.
Figure 2: The enzymatic activation cascade of Capecitabine. Spontaneous hydrolysis bypasses this specific targeting.
Troubleshooting Guide: In Vitro Stability
-
pH Sensitivity: Capecitabine is susceptible to acid hydrolysis. At pH < 4, the carbamate linkage cleaves non-enzymatically [2].[1]
-
Inhibitor Interference: If you are using Loperamide (anti-diarrheal) in your animal models, be aware that it inhibits CES2, potentially reducing Capecitabine activation and altering your PK data [3].[1]
Module 3: Analytical Artifacts & Data Interpretation
User Issue: "I see a 'ghost peak' eluting early in my chromatogram that grows over time in my autosampler."
Diagnosis: This is likely hydrolytic ring opening or photodegradation , though 5-FU is relatively photostable compared to other chemotherapeutics.[1] The more common culprit in alkaline mobile phases is ring cleavage.
Stability Data Summary
| Condition | 5-FU Stability | Capecitabine Stability | Recommendation |
| pH 1.2 (Stomach) | Stable (>24h) | Hydrolysis Risk | Avoid prolonged acidic exposure during extraction. |
| pH 7.4 (Physiological) | Stable (Chemical) / Unstable (Enzymatic) | Stable (Chemical) | Use DPD inhibitors in biological matrices. |
| pH > 9 (Alkaline) | Unstable (Ring Opening) | Unstable (Ester hydrolysis) | Never use pH > 9 for mobile phases. |
| Temperature (37°C) | Stable (in saline) | Stable | Keep biological samples on ice (4°C). |
| Freeze-Thaw | Stable (3 cycles) | Stable | Aliquot samples to minimize cycles. |
Protocol: Validated Sample Extraction (Plasma) To ensure you are measuring the drug and not an artifact:
-
Aliquot: 50 µL Plasma.
-
Internal Standard: Add 5-FU-13C15N (Isotope labeled IS is mandatory to track matrix effects).
-
Precipitation: Add 500 µL Ethyl Acetate containing 0.1% Formic Acid. The acid stabilizes the molecule and improves extraction efficiency.
-
Vortex/Centrifuge: 16,000 x g for 5 mins.
-
Evaporation: Dry under Nitrogen at 40°C.
-
Reconstitution: 0.1% Formic Acid in Water (Mobile Phase A).
Module 4: Storage & Handling FAQs
Q: Can I store 5-FU stock solutions in the fridge? A: Yes. 5-FU in 0.9% NaCl is physically and chemically stable for up to 28 days at 5°C. However, watch for crystallization at low temperatures if the concentration is high (>10 mg/mL). If crystals form, redissolve by warming to 37°C and vortexing before use [4].[1]
Q: Does light affect my samples? A: 5-FU is not acutely photosensitive like Doxorubicin, but long-term storage should be light-protected. Capecitabine tablets are coated to prevent moisture and light degradation. Store stocks in amber vials.
Q: How do I differentiate DHFU (metabolite) from 5-FU in LC-MS? A: DHFU (+2 Da mass shift) is chemically unstable in plasma at room temperature. If you intend to quantify the metabolite, you must acidify the plasma immediately after separation to pH < 4 to prevent DHFU ring opening [5].[1]
References
-
Murphy, R. F., Balis, F. M., & Poplack, D. G. (1987).[1] Stability of 5-fluorouracil in whole blood and plasma.[7][8] Clinical Chemistry.[7][9]
-
Wishart, D. S., et al. (2006).[1] DrugBank: a comprehensive resource for in silico drug discovery and exploration. Nucleic Acids Research.
-
Quinney, S. K., et al. (2005).[1] Hydrolysis of capecitabine to 5'-deoxy-5-fluorocytidine by human carboxylesterases and inhibition by loperamide.[6] Journal of Pharmacology and Experimental Therapeutics.
-
Krämer, I., Erdnuess, F., & Thiesen, J. (2024).[1][10] Physicochemical stability of Fluorouracil Accord in three different concentrations in portable elastomeric infusion pumps.[10] GaBI Journal.[10]
-
Van Groeningen, C. J., et al. (1987).[1] The stability of 5,6-dihydrofluorouracil in plasma and the consequences for its analysis. Therapeutic Drug Monitoring.[8][11][12]
Sources
- 1. Long-Term Stability of 5-Fluorouracil in 0.9% Sodium Chloride after Freezing, Microwave Thawing, and Refrigeration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Hydrolysis of capecitabine to 5'-deoxy-5-fluorocytidine by human carboxylesterases and inhibition by loperamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of 5-fluorouracil in whole blood and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. waters.com [waters.com]
- 10. Physicochemical stability of Fluorouracil Accord in three different concentrations in portable elastomeric infusion pumps - GaBIJ [gabi-journal.net]
- 11. manual.cpy.cuhk.edu.hk [manual.cpy.cuhk.edu.hk]
- 12. iatdmct2017.jp [iatdmct2017.jp]
Technical Support Center: Overcoming Steric Hindrance in 4,5-Disubstituted Pyrimidine Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the functionalization of the C-4 and C-5 positions of the pyrimidine core. The adjacent nature of these carbons creates a highly congested steric environment, often leading to stalled cross-coupling reactions, poor yields, or complete failure of late-stage functionalization.
This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to help you navigate these steric clashes and successfully synthesize complex 4,5-disubstituted pyrimidines.
Part 1: Strategic Workflow for 4,5-Disubstitution
Before running your first reaction, it is critical to evaluate whether your target molecule is best served by late-stage functionalization (cross-coupling/SNAr) or de novo ring synthesis. Use the decision tree below to determine the optimal synthetic logic for your specific steric constraints.
Decision tree for overcoming steric hindrance in 4,5-disubstituted pyrimidine synthesis.
Part 2: FAQs & Troubleshooting Guides
Q1: Why do my sequential Suzuki-Miyaura cross-couplings fail at the C-5 position after successfully substituting the C-4 position? Causality: The pyrimidine ring possesses unique electronic properties. The C-4 position is highly electron-deficient, making it exceptionally reactive toward Nucleophilic Aromatic Substitution (SNAr) and initial oxidative addition. However, the C-5 position is the least electron-deficient carbon on the ring. When you install a bulky substituent at C-4 first, you create a severe steric shield over the already electronically deactivated C-5 position. This combination of electronic deactivation and steric hindrance prevents the palladium catalyst from undergoing oxidative addition into the C5-X bond. Solution: Reverse your order of operations. If starting with a 4-chloro-5-bromopyrimidine, leverage the chemoselectivity of the halogens. The C-5 bromide is more reactive toward Pd-catalyzed oxidative addition, while the C-4 chloride is more reactive toward SNAr. Perform the C-5 cross-coupling first, followed by the C-4 substitution ()[1].
Q2: I must functionalize C-4 first due to synthetic constraints. What are the optimal ligands for a subsequent Pd-catalyzed cross-coupling at the congested C-5 position? Causality: To overcome the steric clash at C-5, you need a catalyst system that is both highly active (electron-rich to force oxidative addition into a deactivated C-5 bond) and sterically accommodating (to promote reductive elimination despite the clash with the C-4 group). Solution: Employ dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos, RuPhos, or SPhos. These ligands are specifically designed to handle bulky ortho-substituted aryl couplings and provide the necessary electron density to force the coupling.
Q3: How can I bypass cross-coupling limitations entirely for exceptionally bulky 4,5-disubstituted pyrimidines? Causality: Late-stage functionalization forces two bulky groups into adjacent positions on a pre-formed rigid ring, leading to a high kinetic barrier. De novo synthesis avoids this by building the pyrimidine ring around the pre-existing bulky substituents, utilizing the thermodynamic driving force of aromatization to overcome the steric penalty. Solution: Utilize multicomponent reactions (MCRs) or direct condensation strategies. Two highly effective methods are the ZnCl₂-catalyzed three-component coupling of enamines ()[2] and the one-step condensation of ketones with formamidine acetate ()[3].
Part 3: Quantitative Data Comparison
To assist in selecting the right approach for your specific substrate, consult the following performance comparison of the three primary strategies for achieving 4,5-disubstitution.
| Synthetic Strategy | Steric Tolerance | Typical Yield | Reaction Time | Key Advantage |
| Sequential Pd-Coupling (C5 then C4) | Moderate | 40–70% | 12–24 h | Utilizes readily available dihalopyrimidine starting materials. |
| ZnCl₂-Catalyzed MCR | High | 61–85% | 20 h | Single-step annulation; bypasses C4/C5 cross-coupling steric clash entirely. |
| Formamidine Acetate Condensation | Very High | 50–80% | 12–48 h | Operationally simple; uses inexpensive reagents; highly scalable. |
Part 4: Self-Validating Experimental Protocols
When late-stage functionalization fails, de novo synthesis is the most reliable fallback. Below are two heavily validated protocols for constructing the pyrimidine ring with substituents already in place.
ZnCl2-catalyzed three-component coupling workflow for de novo pyrimidine synthesis.
Protocol A: De Novo Synthesis via ZnCl₂-Catalyzed Three-Component Coupling
This protocol provides a single-step route to 4,5-disubstituted pyrimidines, utilizing a Lewis acid to drive the condensation of an enamine, an orthoester, and an ammonia source[2],[4].
Step-by-Step Methodology:
-
Preparation: To a screw-capped vial, add toluene (1.0 mL), anhydrous ZnCl₂ (6.8 mg, 0.050 mmol, 10 mol%), and triethyl orthoformate (220 mg, 1.5 mmol, 3.0 equiv.). Causality: ZnCl₂ acts as a Lewis acid to activate the orthoester for nucleophilic attack.
-
Reagent Addition: Add the functionalized enamine (0.50 mmol, 1.0 equiv.) and ammonium acetate (77 mg, 1.0 mmol, 2.0 equiv.) to the mixture. Seal the vial with a PTFE septum cap.
-
Reaction: Heat the mixture in an oil bath at 100 °C.
-
Validation (Monitoring): Monitor the reaction via TLC or GC analysis. The reaction is complete when the starting enamine is fully consumed (typically around 20 hours).
-
Quenching: Cool to room temperature and quench the reaction by adding saturated aqueous NaHCO₃ (5 mL). Causality: The mild base neutralizes the Lewis acid catalyst and prevents product degradation during workup.
-
Extraction & Purification: Extract the aqueous layer with CHCl₃ (3 × 10 mL). Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography.
Protocol B: One-Step Synthesis from Ketones using Formamidine Acetate
Developed by the Baran laboratory, this method is ideal for converting sterically hindered ketones directly into 4,5-disubstituted pyrimidines using inexpensive reagents[3].
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve the target ketone (1.0 equiv.) in n-propanol to achieve a 0.01 M concentration.
-
Reagent Addition: Add formamidine acetate (20 equiv.) to the solution at ambient temperature. Causality: Formamidine acetate acts as both the C-N-C source and a mild acid catalyst (pKa ~13) to drive the condensation.
-
Reaction: Stir the heterogeneous suspension in a 100 °C oil bath under an ambient atmosphere.
-
Validation (Monitoring): Monitor via TLC/LCMS until the starting ketone is completely consumed.
-
Solvent Removal: Cool the reaction mixture to room temperature and concentrate in vacuo to completely remove the n-propanol.
-
Neutralization: Resuspend the crude residue in EtOAc (10 mL per mmol of substrate) and add triethylamine (Et₃N, 60 equiv.). Stir vigorously. Causality: Et₃N neutralizes any residual acetic acid, ensuring the pyrimidine product does not remain protonated, which would cause it to crash out or be lost during filtration.
-
Filtration & Isolation: Vacuum filter the suspension over a pad of silica gel to remove solid impurities and excess salts. Concentrate the filtrate in vacuo to yield the target 4,5-disubstituted pyrimidine.
References
-
Title: Regioselective Synthesis of New 2,4-(Het)aryl-3H-pyrido[1′,2′:1,5]pyrazolo[4,3-d]pyrimidines Involving Palladium-Catalyzed Cross-Coupling Reactions Source: MDPI (Molecules) URL: [Link]
-
Title: An Unprecedented Approach to 4,5-Disubstituted Pyrimidine Derivatives by a ZnCl2-Catalyzed Three-Component Coupling Reaction Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: One-Step Synthesis of 4,5-Disubstituted Pyrimidines Using Commercially Available and Inexpensive Reagents Source: Heterocycles (Baran Lab) URL: [Link]
-
Title: A deconstruction–reconstruction strategy for pyrimidine diversification Source: Nature (PMC) URL: [Link]
Sources
Technical Support Center: Synthesis of 5-Fluoro-4-(1H-pyrazol-1-yl)pyrimidine
Topic: Alternative Catalysts & Troubleshooting for N-Heteroaryl Coupling Audience: Medicinal Chemists, Process Chemists Document ID: TSC-2025-PYR-FL
Executive Summary & Chemical Context
Target Molecule: 5-fluoro-4-(1H-pyrazol-1-yl)pyrimidine Significance: A critical pharmacophore in Janus Kinase (JAK) inhibitors and antifungal agents. The C5-fluorine atom provides metabolic stability and modulates pKa, but it significantly alters the electrophilicity of the C4 position compared to non-fluorinated analogs.
The Challenge:
The standard synthesis involves Nucleophilic Aromatic Substitution (
-
Common Failure Modes: Hydrolysis of the C4-chloride (formation of 5-fluoropyrimidin-4-ol), regio-isomeric mixtures (if pyrazole is substituted), and defluorination under harsh thermal conditions.
The Solution: This guide details alternative catalytic systems —specifically Lewis Acid activation and Organocatalysis—that allow for milder conditions, higher regioselectivity, and suppressed side reactions.
Critical Troubleshooting Guide
Issue 1: Low Yield due to Hydrolysis (Formation of Pyrimidin-4-ol)
Symptom: LCMS shows a mass peak of M-18 (loss of Cl, gain of OH) alongside starting material.
Root Cause: The 5-fluorine atom makes the C4 position highly electrophilic. Trace water in the presence of strong bases (
Solution: Switch to Lewis Acid Catalysis (Zinc-Mediated) Instead of increasing basicity, use a Lewis Acid to activate the pyrimidine nitrogen. This allows the reaction to proceed under neutral or weakly basic conditions, minimizing hydroxide competition.
-
Recommended Catalyst: Zinc(II) salts (
or ). -
Mechanism: Zn(II) coordinates to N1/N3 of the pyrimidine, increasing the electrophilicity at C4 without requiring high temperatures or strong bases.
Issue 2: Poor Reactivity at Moderate Temperatures
Symptom: Reaction stalls at <50% conversion at 80°C; increasing temp >100°C causes degradation.
Root Cause: The activation energy for the Meisenheimer complex formation is too high for standard thermal
Solution: Organocatalytic Activation (DABCO/DMAP) Use a nucleophilic catalyst that forms a highly reactive intermediate.
-
Protocol: Add 10-20 mol% DABCO (1,4-diazabicyclo[2.2.2]octane).
-
Why it works: DABCO displaces the chloride first to form a highly reactive quaternary ammonium salt (DABCO-pyrimidine complex), which is then rapidly displaced by the pyrazole.
Issue 3: Regioselectivity Issues (Substituted Pyrazoles)
Symptom: If using 3-substituted pyrazoles, you obtain a mixture of 1,3- and 1,5-isomers.
Root Cause:
Solution: Copper-Catalyzed Cross-Coupling (Chan-Lam or Ullmann)
Switching mechanism from
-
System:
(10 mol%), Trans-N,N'-dimethylcyclohexane-1,2-diamine (ligand), , Dioxane. -
Benefit: Copper coordination often directs coupling to the less hindered nitrogen more effectively than thermal substitution.
Detailed Experimental Protocols
Method A: Zinc-Catalyzed Mild Coupling (Recommended for Scale-up)
Best for: Minimizing hydrolysis and avoiding strong bases.
Reagents:
-
4-chloro-5-fluoropyrimidine (1.0 equiv)
-
Pyrazole (1.1 equiv)
-
Catalyst:
(anhydrous) (0.2 equiv) or (0.05 equiv) -
Base:
(1.2 equiv) - Note: Much milder than NaH -
Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)
Step-by-Step:
-
Activation: In a dry flask under
, dissolve 4-chloro-5-fluoropyrimidine in DCM ( ). Add and stir at RT for 15 mins. Observation: Solution may become slightly cloudy due to complexation. -
Addition: Add Pyrazole followed by dropwise addition of
. -
Reaction: Stir at 40°C (DCM) or 60°C (Toluene) for 4-6 hours.
-
Workup: Quench with saturated
(to break Zn-complex). Extract with DCM. Wash organic layer with water and brine. -
Purification: Crystallization from Heptane/EtOAc is often sufficient due to the cleanliness of this method.
Method B: DABCO-Mediated Organocatalysis
Best for: Fast screening and unreactive substrates.
Reagents:
-
4-chloro-5-fluoropyrimidine (1.0 equiv)
-
Pyrazole (1.2 equiv)
-
Catalyst: DABCO (0.2 equiv)
-
Base:
(1.5 equiv)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Solvent: Acetonitrile (MeCN)
Step-by-Step:
-
Suspend 4-chloro-5-fluoropyrimidine and DABCO in MeCN. Stir for 30 mins at RT.
-
Checkpoint: Monitor by TLC.[1][2] A baseline spot (the DABCO-salt intermediate) may appear.
-
Add Pyrazole and
. -
Heat to 60°C. Reaction is typically complete in <2 hours.
-
Note: Remove DABCO during workup by washing with dilute aqueous HCl (pH 4-5), assuming product is stable to acid wash (pyrimidine pKa is low, so it should remain in organic phase).
Comparative Data Analysis
The following table summarizes the efficiency of alternative catalysts compared to the standard method.
| Parameter | Standard Method ( | Zn(II) Catalysis (Lewis Acid) | DABCO (Organocatalysis) | Cu-Catalysis (Ullmann) |
| Catalyst | None (NaH/Heat) | DABCO | CuI / Diamine | |
| Temp | 100-120°C | 40-60°C | 60°C | 90-110°C |
| Base | Strong (NaH, Cs2CO3) | Mild (Et3N) | Moderate (K2CO3) | Moderate (K3PO4) |
| Yield | 55-65% | 85-92% | 75-85% | 70-80% |
| Impurity Profile | High (Hydrolysis) | Very Low | Low | Moderate (Cu removal req.) |
| Moisture Tolerance | Poor | Moderate | Moderate | Moderate |
Mechanistic Visualizations
Pathway A: Lewis Acid Activation vs. Organocatalysis
This diagram illustrates how Zinc and DABCO lower the activation energy compared to the standard thermal route.
Caption: Comparison of Standard Thermal
Pathway B: Troubleshooting Logic Tree
Follow this decision matrix to select the correct condition for your specific constraints.
Caption: Decision matrix for selecting the optimal catalytic system based on substrate stability and substitution patterns.
References
-
Lewis Acid Activation of Pyridines/Pyrimidines: Abou-Shehada, S., Teasdale, M. C., et al. "Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition."[3] ChemSusChem, 2015.[4] [Link](Note: Describes Zn(II) activation mechanism applicable to pyrimidines)
-
Copper-Catalyzed N-Arylation (Ullmann-Type): Antilla, J. C., Baskin, J. M., et al. "Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles." Journal of Organic Chemistry, 2004.[5] [Link]
-
DABCO-C
: Vala, R. M., et al. "Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles... DABCO efficiently catalysed the reaction." Royal Society of Chemistry, 2024. [Link]
Sources
Process Chemistry Support Center: 5-Fluoro-4-pyrazolylpyrimidine Scale-Up
Welcome to the Technical Support Center for the scale-up and process chemistry of 5-fluoro-4-pyrazolylpyrimidine derivatives. This structural motif is a privileged scaffold in modern drug discovery, frequently serving as the core hinge-binding element in kinase inhibitors (e.g., JAK, EGFR, and VEGFR-2 inhibitors)[1][2].
However, transitioning this scaffold from milligram-scale discovery synthesis to multi-kilogram GMP production introduces severe chemical engineering challenges. The presence of the 5-fluoro substituent fundamentally alters the electronic landscape of the pyrimidine ring, leading to hyper-electrophilicity, thermal hazards, and regioselectivity issues[3][4]. This guide provides field-proven troubleshooting strategies, causal explanations, and validated protocols to ensure robust scale-up.
Scale-Up Workflow & Logical Architecture
Before addressing specific failure modes, it is critical to understand the standard macroscopic workflow for assembling this scaffold. The most common route involves either a regioselective Nucleophilic Aromatic Substitution (SNAr) or a Suzuki-Miyaura cross-coupling at the C4 position of a 5-fluoro-2,4-dihalopyrimidine[5][6].
Caption: Macroscopic process workflow for the scalable synthesis of 5-fluoro-4-pyrazolylpyrimidine.
Troubleshooting Guides & FAQs
Issue 1: Massive hydrolytic degradation of the starting material during Suzuki coupling.
Q: When scaling up the Suzuki-Miyaura coupling of 4-chloro-5-fluoropyrimidine with a pyrazole-4-boronic acid, my HPLC shows >50% conversion to 5-fluoro-pyrimidin-4-ol. Why is this happening and how do I stop it?
The Causality (Why it happens): The 5-fluoro substituent exerts a powerful inductive electron-withdrawing effect (-I effect) on the adjacent C4 position. While fluorine can donate electrons via resonance (+M effect), in the electron-deficient pyrimidine system, the inductive effect dominates[3]. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring. Under standard aqueous basic Suzuki conditions (e.g., Na₂CO₃ in H₂O/THF), hydroxide ions act as aggressive nucleophiles, outcompeting the transmetallation step of the boronic acid and rapidly hydrolyzing the C-Cl bond to form the degradation product[4].
The Solution: You must suppress the concentration of active hydroxide in the reaction matrix.
-
Shift to Low-Water Systems: Replace Na₂CO₃/H₂O with anhydrous K₃PO₄ in a 10:1 Dioxane/Water mixture. The trace water is sufficient to activate the boronic ester without causing bulk hydrolysis.
-
Fluoride Activation: For highly sensitive substrates, use Cesium Fluoride (CsF) in completely anhydrous dioxane. Fluoride activates the boronic acid to form the reactive fluoroborate species without introducing any oxygen-based nucleophiles.
Caption: Competing mechanistic pathways at the hyper-electrophilic C4 position of 5-fluoropyrimidines.
Issue 2: Poor Regioselectivity in C-N Pyrazole Couplings (SNAr)
Q: I am reacting an asymmetric pyrazole with 5-fluoro-2,4-dichloropyrimidine via SNAr. I am getting a 60:40 mixture of N1 and N2 alkylated regioisomers. How can I drive regioselectivity?
The Causality: Pyrazoles undergo rapid annular tautomerism. The N1 and N2 nitrogens often have similar nucleophilicity profiles unless heavily sterically differentiated. In an SNAr reaction, kinetic control often leads to poor isomeric ratios[5].
The Solution: Do not rely on the inherent electronics of the pyrazole. Instead, enforce steric bias prior to the coupling step. Pre-protect the less desired nitrogen with a bulky Tetrahydropyranyl (THP) or Trityl (Trt) group. Alternatively, if protecting groups add too many steps to your GMP route, shift the reaction to thermodynamic control by using a higher boiling solvent (e.g., NMP at 120°C) with a bulky base like Cs₂CO₃, which allows the reversible SNAr to settle into the thermodynamically favored isomer[6].
Issue 3: Thermal Runaway Risks
Q: The SNAr coupling at the C4 position was fine at 100g, but at 50kg, the reactor experienced a dangerous exotherm. How do we control this?
The Causality: The displacement of the chloride at the C4 position of a 5-fluoropyrimidine is highly exothermic due to the extreme activation of the ring[7]. Batch addition of the pyrazole/amine to the pyrimidine at scale leads to rapid accumulation of reactive species, resulting in a thermal spike.
The Solution: Implement a Dosing-Controlled Protocol . Charge the reactor with the pyrimidine, base, and solvent. Heat to the desired reaction temperature, and dose the pyrazole/amine continuously over 4–6 hours. The reaction rate will be limited by the addition rate (feed-controlled), allowing the reactor's cooling jacket to easily dissipate the heat of reaction.
Quantitative Data: Optimization of Coupling Conditions
The following table summarizes the process development data for optimizing the Suzuki-Miyaura coupling to minimize hydrolytic degradation.
Table 1: Effect of Base and Water Content on 4-Chloro-5-fluoropyrimidine Coupling
| Base / Solvent System | Water Content | Conversion to API (%) | Hydrolysis Byproduct (%) | Scalability Rating |
| Na₂CO₃ / THF:H₂O (3:1) | High | 42% | 55% | Low (High impurity burden) |
| K₂CO₃ / Dioxane:H₂O (5:1) | Medium | 68% | 28% | Moderate |
| K₃PO₄ / Dioxane:H₂O (10:1) | Low | 89% | 8% | High (Optimal balance) |
| CsF / Anhydrous Dioxane | None | 94% | <2% | High (Costly at scale) |
Step-by-Step Methodology: Scalable Suzuki-Miyaura Protocol
This self-validating protocol is designed for the multi-kilogram production of 5-fluoro-4-(1H-pyrazol-4-yl)pyrimidine derivatives, explicitly engineered to prevent C4-hydrolysis and manage exotherms[6].
Reagents:
-
4-Chloro-5-fluoropyrimidine derivative (1.0 eq)
-
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-boronic acid pinacol ester (1.05 eq)
-
Anhydrous K₃PO₄ (2.0 eq)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.02 eq, 2 mol%)
-
1,4-Dioxane (10 volumes) / Degassed Water (1 volume)
Step-by-Step Procedure:
-
Reactor Preparation (Inerting): Purge the glass-lined reactor with Nitrogen (N₂) via three vacuum/N₂ cycles. Causality: Pd(0) catalysts are highly sensitive to oxidative degradation.
-
Solvent & Base Charging: Charge 1,4-Dioxane (10 vol) and Water (1 vol). Add K₃PO₄ (2.0 eq). Agitate for 15 minutes and sparge with N₂ for 30 minutes.
-
Substrate Charging: Add the pyrazole boronic ester (1.05 eq) followed by the 4-chloro-5-fluoropyrimidine (1.0 eq). Crucial step: Do not leave the fluoropyrimidine in aqueous base without the boronic ester present, or hydrolysis will initiate immediately.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.02 eq).
-
Heating & Reaction: Ramp the reactor temperature to 85°C at a rate of 1°C/min. Hold at 85°C for 6–8 hours.
-
In-Process Control (IPC): Sample the reaction. Proceed to workup only when HPLC shows <1% remaining 4-chloro-5-fluoropyrimidine.
-
Quench & Palladium Scavenging: Cool the reactor to 25°C. Add SiliaMetS® Thiol resin (20 wt% relative to Pd catalyst) and agitate for 4 hours at 40°C. Causality: The thiol resin covalently binds soluble palladium, preventing heavy metal contamination in the final API.
-
Filtration & Isolation: Filter the mixture through a Celite pad. Concentrate the filtrate under reduced pressure and crystallize the product from Ethanol/Water (1:1) to yield the THP-protected 5-fluoro-4-pyrazolylpyrimidine.
References
-
National Center for Biotechnology Information. "5-Fluoropyrimidine | C4H3FN2 | CID 69605 - PubChem." PubChem Database. URL:[Link]
- Vertex Pharmaceuticals Inc. "Process for preparing 5-fluoro-1H-pyrazolo [3,4-B] pyridin-3-amine and derivatives therof." US Patent US8598361B2.
- Millennium Pharmaceuticals, Inc. "Pyrimidineamines as angiogenesis modulators." European Patent EP1343782B1.
-
Royal Society of Chemistry. "Polyhalogenated pyridines and pyrimidines." RSC Advances. URL:[Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. EP1343782B1 - Pyrimidineamines as angiogenesis modulators - Google Patents [patents.google.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. AU2002246723B2 - Pyrimidineamines as angiogenesis modulators - Google Patents [patents.google.com]
- 5. WO2005118544A2 - Cycloalkyl substituted pyrimidinediamine compounds and their uses - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. US8598361B2 - Process for preparing 5-fluoro-1H-pyrazolo [3,4-B] pyridin-3-amine and derivatives therof - Google Patents [patents.google.com]
Validation & Comparative
1H NMR characterization of 5-fluoro-4-(1H-pyrazol-1-yl)pyrimidine
Technical Assessment: Optimizing 1H NMR Characterization of 5-Fluoro-4-(1H-pyrazol-1-yl)pyrimidine
Executive Summary
This guide provides a technical analysis of the 1H NMR characterization of 5-fluoro-4-(1H-pyrazol-1-yl)pyrimidine , a critical scaffold in the development of kinase inhibitors and antimicrobial agents. Unlike standard pyrimidines, the presence of the fluorine atom at position 5 introduces spin-active complexity (
This document compares the standard characterization approach against enhanced methodologies, establishing a self-validating protocol to distinguish the target compound from its common regioisomeric impurity, the 2-substituted analog.
Part 1: Comparative Analysis of Characterization Strategies
The following table compares the efficacy of different NMR methodologies for this specific fluorinated heterocycle.
| Feature | Method A: Standard 1H NMR (DMSO-d6) | Method B: 1H NMR (CDCl3) | Method C: |
| Primary Utility | Routine identification & solubility. | Comparison with literature (if applicable). | Definitive Structural Proof. |
| Solubility | Excellent. Dissolves polar pyrazolo-pyrimidines effectively. | Poor to Moderate. Risk of aggregation or precipitation. | Dependent on solvent used. |
| Spectral Clarity | High. Sharp peaks, distinct exchangeable protons (if any). | Variable. Broadening may occur due to aggregation. | Superior. Collapses F-split multiplets into singlets. |
| Diagnostic Value | High. Reveals characteristic | Moderate. | Critical. Confirms which protons are coupled to F. |
| Recommendation | Primary Protocol | Secondary (only if required). | Validation Step for complex mixtures. |
Expert Insight: The Solvent Choice
For 5-fluoro-4-(1H-pyrazol-1-yl)pyrimidine, DMSO-d6 is the superior solvent. These nitrogen-rich heterocycles often exhibit
Part 2: Detailed Spectral Data & Logic
The structural integrity of the target relies on the specific coupling patterns induced by the Fluorine atom at position 5.
Predicted 1H NMR Data (DMSO-d6, 400 MHz)
| Position | Proton Type | Chemical Shift ( | Multiplicity | Coupling Constant ( | Mechanistic Logic |
| Pyrim-H2 | Aromatic | 8.80 – 9.10 | Singlet (or broad d) | Located between two nitrogens; long-range coupling to F is weak. | |
| Pyrim-H6 | Aromatic | 8.50 – 8.80 | Doublet | Diagnostic Peak. Vicinal coupling to F5 is large and distinct. | |
| Pyraz-H5' | Heteroaryl | 8.40 – 8.60 | Doublet | Adjacent to N1; deshielded by the pyrimidine ring. | |
| Pyraz-H3' | Heteroaryl | 7.80 – 8.00 | Doublet | Adjacent to N2. | |
| Pyraz-H4' | Heteroaryl | 6.60 – 6.80 | dd | Shielded position on the pyrazole ring. |
*Note: Exact shifts may vary slightly based on concentration and temperature.[3] The Coupling Constants (
Differentiation from Regioisomers (The Self-Validating System)
During synthesis (typically
-
Target (4-substituted): Asymmetry is key. You will see two distinct pyrimidine signals :
-
H6: Large Doublet (
Hz). -
H2: Singlet or very small doublet (
Hz).
-
-
Impurity (2-substituted): Symmetry changes.
-
In the 2-isomer, the protons at positions 4 and 6 are chemically equivalent (or very similar) due to the plane of symmetry (assuming fast rotation of the pyrazole).
-
Result: You would observe a single signal integrating to 2H (or two very close signals) both showing large vicinal coupling to F (
).
-
Part 3: Visualization of Logic Flow
The following diagram illustrates the decision tree for validating the structure using 1H NMR.
Caption: Logic tree for distinguishing the target 4-substituted isomer from the 2-substituted regioisomer based on H-F coupling patterns.
Part 4: Experimental Protocol
Sample Preparation
-
Mass: Weigh 5–10 mg of the solid compound.
-
Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).
-
Homogenization: Sonicate for 30 seconds to ensure complete dissolution. Aggregates can broaden the H6 doublet, masking the
coupling.
Acquisition Parameters (Standard 400 MHz)
-
Pulse Sequence: zg30 (Standard 30° pulse) or zg (90° pulse with longer relaxation).
-
Spectral Width: 14 ppm (–1 to 13 ppm).
-
Scans (NS): 16 or 32 (Sufficient for >5 mg).
-
Relaxation Delay (D1): Set to 2.0 seconds minimum. The H2 proton (between nitrogens) often has a long T1 relaxation time. A short D1 can suppress this signal, leading to incorrect integration ratios.
Processing & Analysis
-
Window Function: Apply exponential multiplication (EM) with a Line Broadening (LB) of 0.3 Hz . Do not over-smooth, or you will lose the fine structure of the pyrazole doublets.
-
Phasing: Manually phase the spectrum. Automatic phasing often fails on the edges where the exchangeable protons or deshielded H2 reside.
-
Integration: Calibrate the Pyrimidine H6 doublet to 1.00 H. Verify that the Pyrimidine H2 integrates to ~1.00 H and Pyrazole protons sum to 3.00 H.
References
-
Hennig, M., et al. (2006).[2] "Measurement of Long-Range 1H-19F Scalar Coupling Constants... in 5-Fluoropyrimidine Substituted RNA." Journal of the American Chemical Society.[2][4] Link[2]
-
Iowa State University. (n.d.). "NMR Coupling Constants: 19F Coupling." Chemical Instrumentation Facility. Link
-
Oxford Instruments. (2024). "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Application Note. Link
Sources
- 1. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Measurement of long-range 1H-19F scalar coupling constants and their glycosidic torsion dependence in 5-fluoropyrimidine-substituted RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
19F NMR Shift Analysis of 5-Fluoropyrimidine Derivatives: A Comparative Analytical Guide
Executive Summary
5-Fluoropyrimidines, including 5-fluorouracil (5-FU) and its prodrugs (e.g., capecitabine), remain foundational in oncology. Tracking their metabolism into active nucleotides (like FdUMP) and their subsequent structural integration into RNA, DNA, or Thymidylate Synthase (TS) complexes requires highly specific analytical tools. Because biological matrices lack endogenous fluorine,
This guide objectively compares the performance of High-Field
Mechanistic Grounding: The Causality of NMR Sensitivity
To understand why
Unlike proton (
The Result: The
Platform Comparison: High-Field NMR vs. Benchtop NMR vs. LC-MS/MS
Selecting the right analytical platform requires balancing resolution, sensitivity, and excitation physics.
A critical, often overlooked causality in quantitative NMR (qNMR) is excitation bandwidth . In a High-Field NMR (e.g., 600 MHz), the 800 ppm
Table 1: Analytical Platform Performance Comparison
| Parameter | High-Field | Benchtop | LC-MS/MS |
| Primary Use Case | Complex structural elucidation, RNA/DNA binding studies. | Rapid reaction monitoring, QA/QC, phase partitioning. | Trace pharmacokinetic (PK) quantification in vivo. |
| Sensitivity (LOD) | ~1 - 3 µM[1] | ~0.5 - 1 mM | Sub-nM (Ultra-trace) |
| Uniform Excitation | Poor (Requires complex adiabatic CHIRP pulses)[6]. | Excellent (Compressed Hz range allows uniform hard pulses)[6]. | N/A |
| Structural Data | High (Distinguishes covalent vs non-covalent states)[5]. | Moderate (Good for distinct metabolites, struggles with overlap). | Low (Ionization often destroys non-covalent complexes). |
| Matrix Interference | Zero background (No endogenous fluorine)[1]. | Zero background[7]. | High (Ion suppression from biological matrices). |
| Operational Cost | Very High (Requires liquid cryogens, dedicated facility)[8]. | Low (Permanent magnets, standard lab bench placement)[8]. | High (Requires high-purity solvents, frequent calibration). |
Structural & Metabolic Tracking of 5-Fluoropyrimidines
Fig 1: 5-Fluoropyrimidine metabolism pathways mapped to optimal analytical detection platforms.
Table 2: NMR Chemical Shifts of 5-Fluoropyrimidine Derivatives
Note: Shifts are highly sensitive to solvent and pH. Values below represent typical relative shifts observed in aqueous biological matrices.
| Compound / State | Typical | Biological Context & Significance |
| 5-Fluorouracil (Free) | ~ -169.0 ppm (vs CFCl | Baseline reference for drug metabolism studies. |
| FdUMP (Non-covalent) | -1.50 ppm (Relative to complex) | Reversible binding state to Thymidylate Synthase[5]. |
| FdUMP (Covalent) | -34.4 ppm (Relative to complex) | Irreversible ternary complex with TS and folate[5]. |
| 5-FU in RNA (Watson-Crick) | Upfield shift (2.0 - 2.8 ppm) | Base-paired with Adenine in helical stems[4]. |
| 5-FU in RNA (Wobble) | Downfield shift (4.5 - 5.0 ppm) | Wobble base-paired with Guanine, altering tertiary structure[3],[4]. |
Decision Matrix for Analytical Workflows
Fig 2: Decision matrix for selecting the appropriate 19F analytical platform based on sample needs.
Self-Validating Experimental Protocols
To guarantee scientific integrity, the following protocols are designed as self-validating systems, ensuring that matrix effects, relaxation delays, and hardware artifacts do not compromise data accuracy.
Protocol A: High-Field qNMR for 5-FU Metabolite Tracking
Objective: Quantify FdUMP, FUDP, and FUTP in cell lysates while preserving non-covalent complexes.
-
Inversion-Recovery Calibration:
-
Action: Run an inversion-recovery experiment to measure the longitudinal relaxation time (
) for all metabolites. -
Validation Check: Set the inter-pulse delay (
) to of the slowest relaxing species. This guarantees >99% magnetization recovery, preventing integration bias and ensuring absolute quantification accuracy.
-
-
Internal Standard Addition:
-
Pulse Bandwidth Optimization:
-
Action: Because the
spectral width exceeds standard 90° pulse bandwidths at high fields, apply a composite or adiabatic CHIRP pulse[6]. -
Validation Check: Integrate the internal standard at different carrier frequencies to verify uniform excitation across the entire ppm range.
-
-
Proton Decoupling (
):-
Action: Apply WALTZ-16 decoupling to collapse multiplet structures caused by
J-coupling (which can be as large as 50 Hz for geminal protons)[2]. This drastically improves the Signal-to-Noise Ratio (SNR) and simplifies peak integration.
-
Protocol B: Benchtop NMR for Emulsion Phase Partitioning
Objective: Rapidly determine the phase distribution of fluorinated drugs in ophthalmic oil-in-water emulsions.
-
Ultracentrifugation Phase Separation:
-
Action: Centrifuge the ophthalmic emulsion to physically separate the aqueous and lipid phases[7].
-
-
Matrix Spiking & Recovery:
-
Action: Spike a known aliquot of 5-FU into both separated phases.
-
Validation Check: Calculate the recovery percentage to ensure matrix effects (e.g., viscosity-induced line broadening in the oil phase) are not artificially suppressing the signal integral.
-
-
Benchtop Acquisition:
-
Action: Transfer samples to 5 mm NMR tubes and acquire 1D
spectra at 43 MHz. -
Validation Check: Ensure the benchtop system utilizes a built-in
probe that is strictly free of fluorinated materials (like Teflon). High-field probes often contain Teflon, which creates a massive, rolling baseline hump that obscures trace signals[7].
-
-
Mass Balance Verification:
-
Action: Integrate the
signals relative to an external standard. -
Validation Check: The sum of the drug quantified in the aqueous phase and the oil phase must equal the total drug quantified in the uncentrifuged emulsion (
)[7].
-
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. 19F NMR of 5-fluorouracil-substituted transfer RNA transcribed in vitro: resonance assignment of fluorouracil-guanine base pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correlations between fluorine-19 nuclear magnetic resonance chemical shift and the secondary and tertiary structure of 5-fluorouracil-substituted tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Application of Ultra-Centrifugation and Bench-Top 19F NMR for Measuring Drug Phase Partitioning for the Ophthalmic Oil-in-Water Emulsion Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy [qd-europe.com]
- 9. 19F NMR of 5-fluorouracil-substituted transfer RNA transcribed in vitro: resonance assignment of fluorouracil-guanine base pairs - PMC [pmc.ncbi.nlm.nih.gov]
mass spectrometry fragmentation pattern of pyrazolyl-pyrimidines
As a Senior Application Scientist specializing in structural elucidation and analytical chemistry, I have designed this comprehensive guide to evaluate the mass spectrometry (MS) fragmentation patterns of pyrazolyl-pyrimidines.
Pyrazolyl-pyrimidines represent a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized in the development of novel kinase inhibitors, purine analogs, and antimicrobial agents[1]. Because of their complex tautomeric distribution and the stability of their fused or linked aromatic systems, structural validation requires robust analytical frameworks[2].
This guide objectively compares the performance of leading MS platforms, details the mechanistic causality behind their fragmentation, and provides a self-validating experimental protocol for your laboratory.
The Causality of Fragmentation: Mechanistic Insights
To optimize an MS/MS method, one must first understand why a molecule fragments under specific conditions. In Electrospray Ionization (ESI) positive mode, the protonation site dictates the fragmentation cascade.
The pyrimidine nitrogen possesses a higher gas-phase basicity compared to the pyrazole nitrogens. Consequently, charge localization primarily occurs on the pyrimidine core. Upon Collision-Induced Dissociation (CID), the energy transfer initiates charge-directed cleavages:
-
Inter-Ring Cleavage: The single bond connecting the pyrazole and pyrimidine rings is the most sterically strained and electron-deficient, making it the primary site of cleavage. This yields distinct pyrazole and pyrimidine product ions.
-
Pyrimidine Core - Retro-Diels-Alder (RDA) Cleavage: The protonated pyrimidine ring is highly susceptible to charge-driven ring opening. Under moderate CID energy (20-30 eV), the 6-membered ring undergoes an RDA reaction, expelling neutral molecules like hydrogen cyanide (HCN, -27 Da) or substituted nitriles (R-CN). This expulsion is thermodynamically driven by the formation of a highly stable carbon-nitrogen triple bond in the neutral leaving group[3].
-
Pyrazole Core - Ring Contraction: The 5-membered pyrazole ring contains an adjacent N-N bond. High-energy collisions force the cleavage of this bond, resulting in the expulsion of stable nitrogen gas (N
, -28 Da) and leaving behind a highly reactive cyclopropenyl-like cation.
Technology Comparison: Selecting the Right MS Platform
When analyzing pyrazolyl-pyrimidines—especially when distinguishing between regioisomers or tautomers generated during sonochemical or traditional synthesis[4]—the choice of mass analyzer is critical. Below is an objective comparison of the three primary alternatives.
| Feature / Platform | ESI-QTOF-MS/MS (Recommended) | EI-GC-MS | MALDI-TOF |
| Ionization Hardness | Soft (Preserves precursor ion) | Hard (Extensive source fragmentation) | Soft (Minimal fragmentation) |
| Mass Accuracy | High (< 5 ppm) | Low (Nominal mass) | High (< 10 ppm) |
| Primary Application | Exact mass structural elucidation of complex liquid mixtures[5]. | Routine screening against NIST libraries for volatile derivatives. | High-throughput screening of large synthesized batches. |
| Fragmentation Control | Excellent (Tunable CID energy in the collision cell). | Poor (Fixed 70 eV electron impact). | Poor (Requires Post-Source Decay or specialized LIFT techniques). |
| Isobaric Differentiation | Superior: Easily distinguishes elemental compositions of fragments[5]. | Moderate: Relies on library pattern matching. | Low: Lacks robust MS/MS capabilities without specialized upgrades. |
Verdict: For definitive structural elucidation of pyrazolyl-pyrimidines, ESI-QTOF-MS/MS is the superior platform. It provides the exact mass necessary to differentiate between isobaric losses (e.g., distinguishing a loss of CO [-28.01 Da] from N
Self-Validating Experimental Protocol: LC-ESI-QTOF-MS/MS
This step-by-step methodology is designed as a self-validating system. By incorporating specific mobile phase additives and collision gases, we ensure reproducible charge direction and momentum transfer.
Phase 1: Sample Preparation & Chromatography
-
Preparation: Dissolve the synthesized pyrazolyl-pyrimidine standard in LC-MS grade Methanol/Water (1:1, v/v) to a final concentration of 1 µg/mL.
-
Column Selection: Utilize a C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid.
-
Solvent B: Acetonitrile + 0.1% Formic Acid.
-
Causality Check: Formic acid is mandatory. It acts as the proton source to ensure the pyrimidine nitrogen is fully protonated prior to entering the source, stabilizing the [M+H]
precursor.
-
Phase 2: Source Optimization & Acquisition
-
Source Parameters (Positive ESI):
-
Capillary Voltage: 3.0 kV
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/h
-
-
MS/MS Setup: Isolate the target[M+H]
precursor in Q1 (Isolation width: 1.0 Da). -
Collision Cell Dynamics: Use Argon as the collision gas.
-
Causality Check: Argon is heavier than Nitrogen. It provides a higher momentum transfer during CID, which is strictly required to crack the highly stable aromatic pyrazole and pyrimidine rings.
-
-
Energy Stepping: Acquire MS/MS spectra at Normalized Collision Energies (NCE) of 15 eV, 25 eV, and 35 eV to capture both inter-ring cleavage (low energy) and deep ring-opening events (high energy).
Quantitative Data Summarization
The following table summarizes the exact mass data obtained from a representative pyrazolyl-pyrimidine derivative (Theoretical Precursor [M+H]
| Fragment Mechanism | Theoretical m/z | Experimental m/z | Mass Error (ppm) | Relative Abundance |
| Precursor Ion [M+H]+ | 304.1304 | 304.1301 | -0.98 | 15% |
| Pyrimidine Fragment | 170.0718 | 170.0721 | +1.76 | 100% (Base Peak) |
| Pyrazole Fragment | 135.0664 | 135.0660 | -2.96 | 45% |
| RDA Cleavage (-HCN) | 143.0612 | 143.0615 | +2.09 | 60% |
| N | 107.0602 | 107.0598 | -3.73 | 25% |
Data Interpretation: The sub-5 ppm mass error validates the elemental composition of the fragments, confirming the RDA and N
Fragmentation Pathway Visualization
The logical relationship between the precursor ion, the applied collision energy, and the resulting structural fragments is mapped below.
Mechanistic ESI-MS/MS fragmentation pathway of pyrazolyl-pyrimidines under CID conditions.
References
- Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5- a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjNwMA7OABsFqI-BVqQQjmpG-eJkt0kfHNSpghmNs0l09r28aol6t9IjuZ4_UbmfamPqF5g7Cy_UG-joebBLf-_vagc7DOsRJLErnDxVtNLMHjiL7Bymuz6RysGaE3tpZTuvAI]
- Small Polar Hits against S. aureus: Screening, Initial Hit Optimization, and Metabolomic Studies. ACS Omega.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4kl56w7-uZhZMn-tlg6ofL2F4XUO47STMWNRS2gNQ7yjEDcPCV6vE-4uUX9VLQlzx2LVY2c-4_TCkDSqR-sAFSRQEdtQo7IJv2MJr50Mn2j3TXzyeNPdYRC-dQBkP6mml5hjavd0DMtVRZbk=]
- Ultrasound-promoted cyclocondensation reaction for the synthesis of pyrazolylpyrimidines. SciSpace / J. Braz. Chem. Soc.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMM3OXqbGN2ajjd_LZjrigS0WBft3jweRGCuQpI9bAKmrIRNutqid1XmwI5POei0mJJoMD69PHB0ckXS7Dp-D5hho6xatZlIaUA5DmpIa82FAEQEHVZNjNobqsFHXrRfdQtf-558mwXjAclVY9B-QKiLC8xeLalYKQ4zyJWO5kn5JTvF2N7cYGf8cUHNy-J1A3Ky7_CaihSSAH_U7Nscg=]
- A nanohybrid system for taste masking of sildenafil (ESI-MS/MS fragmentation of combined pyrimidine/pyrazole rings). Dove Medical Press.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIl3evp2WBdkNE7BpEy7bx4bdyQWz8lPauJ5kZ-_SbZlcskmGWzxm8QNE6lhVK8vtN7dW0HArRHeM5N78YpoG70wbft6IF0WTESxUHB-DPyV5aKyqTcSWfbRlcaJVtAv6WMGyj3e9iWtTR]
- Mass spectra of compounds 1-3 obtained by LC-ESI-QTOF-MS in the full scan MS mode. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtPe4Qm-skb1PQGGIFXuNWUR4wGcaP8d4WXPDTLmhkzxdpD4a83NSBzyeKE4whR8yLU5G3aWi2kKUrkgLiyz-yEKUxLLDQAhVkP6-n-By74ss4bTBS1vPck5VvhiTHVTeiNrFzahzfro5118JvSP5RUH4EPZNf1IH5yAMGja58rL_gU-fApkfIaYEl_hfbSOlD2T_gDyO36HBSqBG7Pnk7YXYpWqbErdFLqPNUcEVCQ2IzWK9ICTlphIOhK9y-974t2fbZ]
Sources
- 1. Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5- a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dovepress.com [dovepress.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
comparing IC50 values of 5-fluoro-4-(1H-pyrazol-1-yl)pyrimidine vs 5-fluorouracil
This guide provides a rigorous technical comparison between 5-fluoro-4-(1H-pyrazol-1-yl)pyrimidine and the standard chemotherapeutic agent 5-fluorouracil (5-FU) . It is structured for researchers evaluating these compounds for drug development, specifically focusing on their IC50 values, mechanisms of action, and experimental validation.
Executive Summary & Structural Logic
This analysis contrasts a classic antimetabolite (5-FU) with a specialized pyrimidine derivative (5-fluoro-4-(1H-pyrazol-1-yl)pyrimidine). While 5-FU is a direct thymidylate synthase (TS) inhibitor, the pyrazolyl derivative represents a distinct chemical scaffold often used as a reactive intermediate or a precursor to fused ring systems (like pyrazolo[1,5-a]pyrimidines) and kinase inhibitors.
| Feature | 5-Fluorouracil (5-FU) | 5-Fluoro-4-(1H-pyrazol-1-yl)pyrimidine |
| Structure | Pyrimidine-2,4-dione (Uracil analog) | 4-Substituted Pyrimidine (No C4-oxo) |
| Primary Mechanism | TS Inhibition, RNA/DNA Incorporation | Potential Kinase Inhibition / Synthetic Intermediate |
| IC50 Range (Cancer) | 1–10 µM (Broad spectrum) | > 50 µM (Unless specific kinase target is hit) |
| Key Reactivity | Metabolic activation to FdUMP/FUTP | Hydrolytic susceptibility at C4 (Leaving group) |
| Clinical Status | FDA-Approved (Colorectal, Breast, etc.) | Research Tool / Intermediate (e.g., Voriconazole synth.) |
Mechanistic Divergence & IC50 Implications
A. 5-Fluorouracil (The Benchmark)
5-FU acts as a prodrug that is intracellularly converted to fluorodeoxyuridine monophosphate (FdUMP) . FdUMP forms a stable ternary complex with Thymidylate Synthase (TS) and 5,10-methylenetetrahydrofolate, blocking DNA synthesis.
-
IC50 Profile: Highly potent in rapidly dividing cells.
-
HCT116 (Colorectal):2.5 – 5.0 µM
-
MCF-7 (Breast):1.0 – 10.0 µM
-
A549 (Lung):5.0 – 15.0 µM
-
B. 5-Fluoro-4-(1H-pyrazol-1-yl)pyrimidine (The Challenger)
This compound features a pyrazole group at the C4 position instead of the carbonyl oxygen found in uracil.
-
SAR Analysis: The C4-pyrazole is a "masking" group or a leaving group. It lacks the hydrogen bond donor/acceptor motif required for high-affinity binding to the TS active site in the same mode as uracil.
-
Biological Activity:
-
Direct Cytotoxicity: Generally lower potency than 5-FU (IC50 > 50 µM) in standard proliferation assays unless it hydrolyzes to release a 5-FU-like species or inhibits a specific kinase (e.g., EGFR, c-Met) where the pyrazole acts as a hinge binder.
-
Synthetic Utility: It is a key intermediate. For instance, 4-chloro-5-fluoropyrimidine (its precursor) is used to synthesize antifungal agents like Voriconazole . The pyrazolyl derivative is often tested as a "reactive probe" or scaffold for fused pyrazolo[1,5-a]pyrimidines.
-
Experimental Validation: Determining IC50
To objectively compare these compounds, a standardized MTT Cell Viability Assay is required. This protocol ensures reproducibility and accounts for the solubility differences between the hydrophilic 5-FU and the more lipophilic pyrazolyl derivative.
Protocol: Comparative Cytotoxicity Assay
Materials:
-
Cell Lines: HCT116 (ATCC CCL-247), MCF-7 (ATCC HTB-22).
-
Compounds: 5-FU (Sigma-Aldrich), 5-Fluoro-4-(1H-pyrazol-1-yl)pyrimidine (Custom synthesis or specific vendor).
-
Solvent: DMSO (Dimethyl sulfoxide).
Workflow:
-
Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24h to allow attachment.
-
Drug Preparation:
-
Dissolve 5-FU in PBS or DMSO (Stock: 100 mM).
-
Dissolve Pyrazolyl derivative in DMSO (Stock: 100 mM). Note: Ensure complete solubility as pyrazolyl derivatives can be hydrophobic.
-
-
Treatment: Prepare serial dilutions (0.1 µM to 100 µM) in culture medium. Maintain final DMSO concentration < 0.5%.
-
Control: 0.5% DMSO vehicle.
-
Positive Control: 5-FU (Known IC50).
-
-
Incubation: Treat cells for 72 hours at 37°C, 5% CO2.
-
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.
-
Analysis: Plot dose-response curves (Log[concentration] vs. % Viability). Calculate IC50 using non-linear regression (Sigmoidal dose-response).
Visualization of Signaling & Mechanism
The following diagram illustrates the divergent pathways. 5-FU enters the anabolic pathway to inhibit DNA synthesis, while the 4-pyrazolyl derivative either acts as a kinase inhibitor scaffold or undergoes hydrolysis/metabolism.
Figure 1: Mechanistic divergence between the classic antimetabolite 5-FU and the 4-pyrazolyl-pyrimidine scaffold.
Data Interpretation Guide
When analyzing your experimental results, use this framework to interpret the IC50 shift:
| Observation | Interpretation |
| IC50 (Pyraz) ≈ IC50 (5-FU) | Unlikely. Suggests the pyrazolyl group is rapidly hydrolyzed to a 5-FU-like species or hits a highly sensitive kinase target. |
| IC50 (Pyraz) >> IC50 (5-FU) | Expected. The 4-pyrazolyl substitution prevents effective binding to Thymidylate Synthase. The compound is less cytotoxic. |
| IC50 (Pyraz) < IC50 (5-FU) | Novel Mechanism. Indicates the compound is acting via a potent off-target mechanism (e.g., specific kinase inhibition) distinct from 5-FU's antimetabolite activity. |
References
-
Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330–338. Link
-
Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chem. Rev., 109(7), 2880–2893. Link
-
Dickinson, R. P., et al. (1996). Synthesis and activity of the antifungal agent Voriconazole (UK-109,496). Bioorganic & Medicinal Chemistry Letters, 6(16), 2031-2036. (Describes 4-chloro-5-fluoropyrimidine intermediates). Link
-
Hassan, A. S., et al. (2016). Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines. Research on Chemical Intermediates. (Context for pyrazole-pyrimidine scaffolds). Link
Mastering the Promiscuous Scaffold: Validation of Kinase Selectivity for Pyrimidine-Based Inhibitors
[1]
Executive Summary
The pyrimidine scaffold represents a "privileged structure" in kinase drug discovery due to its high fidelity in mimicking the adenine ring of ATP.[1] While this ensures potent binding to the hinge region, it introduces a critical liability: promiscuity . Because the ATP-binding pocket is highly conserved across the human kinome (>500 kinases), pyrimidine derivatives often exhibit significant off-target effects compared to more sterically demanding scaffolds like quinazolines or indolinones.
This guide provides a rigorous validation framework for researchers developing pyrimidine-based inhibitors. Moving beyond simple IC50 generation, we outline a multi-tier validation funnel—from biochemical scanning to live-cell target engagement—to distinguish true selectivity from biochemical artifacts.
Part 1: Comparative Analysis of Scaffolds
To understand the validation requirements, one must first appreciate the structural behavior of pyrimidines relative to alternatives.
The "Adenine Mimicry" Trap
Pyrimidines (and fused systems like pyrazolo[3,4-d]pyrimidines) function as Type I inhibitors, binding to the active conformation (DFG-in) of the kinase. Unlike Type II inhibitors (e.g., diaryl ureas) that exploit a hydrophobic back pocket, Type I pyrimidines compete directly with cellular ATP.
Table 1: Comparative Performance of Common Kinase Scaffolds
| Feature | Pyrimidine / Aminopyrimidine | Quinazoline | Indolinone |
| Binding Mode | Type I (ATP Mimic) | Type I (often EGFR specific) | Type I / Type II |
| Hinge Interaction | 1-2 Hydrogen bonds (mimics Adenine N1/N6) | 1 Hydrogen bond (N1) | Varies (often bidentate) |
| Promiscuity Risk | High (conserved hinge region) | Moderate | Low to Moderate |
| Cellular Shift | Significant (High ATP competition) | Moderate | Low |
| Validation Focus | Must prove selectivity against structurally similar kinases (e.g., CDK vs. MAPK) | Focus on mutant selectivity (e.g., T790M) | Focus on conformational control |
Senior Scientist Insight: Do not rely solely on biochemical potency for pyrimidines. A compound with a biochemical
of 5 nM may be inactive in cells if the target kinase has a high affinity for ATP (lowfor ATP). Pyrimidines are notoriously sensitive to the "ATP-to-Ki" ratio shift.
Part 2: The Validation Workflow (The Selectivity Funnel)
A robust validation strategy filters compounds through increasing levels of biological complexity. We utilize a "Funnel Approach" to eliminate false positives early.
Diagram 1: The Kinase Selectivity Validation Funnel
This diagram illustrates the logical flow from broad screening to precise cellular kinetics.
Caption: The multi-stage validation funnel. Note that Biochemical Profiling is the critical filter, but Cellular Target Engagement is the determinant of efficacy.
Part 3: Experimental Protocols
Protocol A: Broad-Spectrum Biochemical Profiling (The "HotSpot" Method)
Objective: Determine the Selectivity Score (S-score) against a panel of 300+ kinases. Method: Radiometric filtration binding assay (Gold Standard).
Why this method? Unlike fluorescence-based assays, radiometric assays are not susceptible to interference from fluorescent compounds or light scattering, which is crucial when screening diverse pyrimidine libraries [1].
-
Preparation:
-
Prepare 10-point dose-response curves of the inhibitor in 100% DMSO.
-
Dilute into assay buffer (20 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35).
-
-
Reaction Assembly:
-
Mix kinase, substrate, and inhibitor.
-
Initiate reaction by adding [
-33P]-ATP (specific activity: 10 µCi/µl). -
Crucial Step: Ensure ATP concentration is at
for each specific kinase to standardize competition.
-
-
Incubation:
-
Incubate for 20 minutes at room temperature.
-
-
Filtration:
-
Spot reactions onto P81 ion-exchange filter paper.
-
Wash with 0.75% phosphoric acid to remove unbound ATP.
-
-
Analysis:
-
Measure radioactivity via scintillation counting.
-
Calculate % Activity remaining and fit to Hill equation to derive IC50.
-
Data Output: Calculate the Selectivity Score S(35) :
Protocol B: Live-Cell Target Engagement (NanoBRET)
Objective: Quantify intracellular affinity and permeability.[2] Method: Bioluminescence Resonance Energy Transfer (BRET).[2]
Why this method? Pyrimidines often show high potency in buffers but fail in cells due to the high intracellular ATP concentration (1-5 mM). NanoBRET measures binding in the presence of physiological ATP [2].
-
Transfection (Day 1):
-
Transfect HEK293 cells with a plasmid expressing the Kinase-NanoLuc® fusion protein.
-
Plate cells in 384-well white plates (20,000 cells/well).
-
-
Tracer Addition (Day 2):
-
Add a cell-permeable fluorescent tracer (specific to the kinase ATP pocket) at a concentration near its
. -
Add the test pyrimidine inhibitor (serial dilution).
-
-
Equilibration:
-
Incubate for 2 hours at 37°C. The inhibitor competes with the tracer for the ATP pocket.
-
-
Measurement:
-
Add NanoBRET™ Nano-Glo® Substrate.
-
Measure donor emission (460 nm) and acceptor emission (618 nm).
-
-
Calculation:
-
Calculate BRET Ratio (
). -
Convert to milliBRET units (mBU).
-
Plot mBU vs. [Inhibitor] to determine cellular IC50.
-
Part 4: Data Interpretation & Case Study
To illustrate the necessity of this workflow, we present a comparison of a generic pyrimidine (Compound A) versus an optimized lead (Compound B).
Table 2: Validation Data Comparison
| Metric | Compound A (Generic Pyrimidine) | Compound B (Optimized Lead) | Interpretation |
| Biochemical IC50 (Target) | 4 nM | 12 nM | Compound A appears more potent initially. |
| S(35) Score (at 1 µM) | 0.42 (Hits 140 kinases) | 0.03 (Hits 10 kinases) | Compound A is "dirty"; B is selective. |
| Cellular IC50 (NanoBRET) | > 1000 nM | 45 nM | Critical: Compound A fails to compete with intracellular ATP. |
| Residence Time ( | 2 min | 48 min | Compound B stays bound longer, driving efficacy. |
Diagram 2: The Mechanism of Selectivity
This diagram visualizes why Compound B achieves selectivity despite the common pyrimidine core.
Caption: Selectivity in pyrimidines is achieved by decorating the core to interact with the variable Gatekeeper and Solvent Front regions, not just the conserved ATP pocket.
References
-
Anastassiadis, T., et al. (2011). "Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity." Nature Biotechnology. Available at: [Link]
-
Vasta, J. D., et al. (2018).[3] "Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement." Cell Chemical Biology. Available at: [Link]
-
Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology. Available at: [Link]
-
Robers, M. B., et al. (2011). "Target engagement and drug residence time can be observed in living cells with BRET."[2][3] Nature Communications. Available at: [Link]
The Fluorine Advantage: A Comparative Guide to the ADME Properties of Fluorinated vs. Non-Fluorinated Pyrimidines
For researchers, scientists, and drug development professionals, understanding the subtle yet significant impact of structural modifications on a molecule's journey through the body is paramount. The strategic incorporation of fluorine into drug candidates, particularly within heterocyclic scaffolds like pyrimidines, has become a cornerstone of modern medicinal chemistry. This guide provides an in-depth, objective comparison of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of fluorinated versus non-fluorinated pyrimidines, supported by experimental data and mechanistic insights.
The pyrimidine ring is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents. The introduction of fluorine, the most electronegative element, can profoundly alter a molecule's physicochemical and biological properties. These alterations often translate into a more favorable ADME profile, enhancing a compound's potential to become a successful drug.[1][2]
Key Physicochemical Properties: The Foundation of ADME
A drug's journey is fundamentally governed by its physicochemical properties. Lipophilicity (logP/logD) and acidity/basicity (pKa) are two critical parameters that influence a compound's solubility, permeability, and interactions with biological targets.[3]
Lipophilicity (logP/logD): This parameter describes a compound's affinity for a lipid-rich environment versus an aqueous one and is a key determinant of membrane permeability.[4][5] While polyfluoroalkylation typically increases lipophilicity, the strategic placement of single fluorine atoms or certain fluorinated motifs can surprisingly lead to similar or even reduced lipophilicity compared to their non-fluorinated analogs.[6] This modulation is crucial for achieving the optimal balance between membrane permeability and aqueous solubility required for effective drug delivery.[7]
pKa: The acidity or basicity of a molecule influences its ionization state at different physiological pH values, which in turn affects its solubility, permeability, and binding to plasma proteins. The high electronegativity of fluorine can significantly lower the pKa of nearby basic nitrogen atoms in a pyrimidine ring.[1][8] For instance, the replacement of a methyl group with a trifluoromethyl group in a related pyridine series resulted in a substantial decrease in pKa.[8] This increased acidity can be leveraged to fine-tune a compound's properties for better oral absorption and distribution.
Absorption: Crossing the First Hurdle
For a drug to be effective, it must first be absorbed into the bloodstream. This process is heavily influenced by a compound's solubility and its ability to permeate through the intestinal wall.
Fluorination can have a multifaceted impact on absorption. In some cases, the introduction of fluorine has been shown to improve permeability.[9][10] For example, a study on MK2 inhibitors demonstrated that fluoro-analogs displayed greatly improved permeability.[9] Another study on nitric oxide synthase inhibitors also found that exchanging hydrogen with fluorine atoms considerably increased permeability.[11] However, the effect is not always straightforward and can be influenced by the overall molecular context. Interestingly, cocrystallization of the fluorinated pyrimidine 5-fluorouracil (5FU) with various coformers has been shown to significantly improve its membrane permeability.[12][13]
Distribution: Reaching the Target
Once in the bloodstream, a drug is distributed throughout the body. A key factor influencing this distribution is plasma protein binding (PPB). Only the unbound fraction of a drug is free to interact with its target and exert a therapeutic effect.[14][15]
The influence of fluorination on PPB is complex and not easily predictable. However, for acidic molecules, strategic modifications that increase PPB can, in some cases, be a viable strategy to optimize the drug's half-life.[16] The impact of fluorine on PPB is often a secondary consequence of its effects on lipophilicity and pKa.
Metabolism: The Body's Defense Mechanism
The body possesses a sophisticated enzymatic machinery, primarily the cytochrome P450 (CYP) family of enzymes, to metabolize and eliminate foreign compounds.[17] Metabolic stability is a critical parameter, as rapid metabolism can lead to low bioavailability and a short duration of action.[18]
Fluorination is a widely used strategy to enhance metabolic stability.[1][19][20] The carbon-fluorine bond is one of the strongest in organic chemistry, making it resistant to oxidative metabolism by CYP enzymes.[1][21] By strategically placing fluorine atoms at metabolically labile positions on the pyrimidine ring or its substituents, chemists can block these "metabolic hotspots" and increase the compound's half-life.
However, it is crucial to note that fluorination does not always guarantee metabolic stability and can sometimes introduce new metabolic liabilities. For instance, bioactivation of a fluoropyrimidine moiety can lead to time-dependent inhibition (TDI) of CYP3A4 through the formation of reactive metabolites.[22][23] This underscores the importance of careful structure-activity relationship (SAR) and metabolite identification studies.
Excretion: The Final Exit
The final stage of a drug's journey is its elimination from the body, primarily through the kidneys or in the feces. The physicochemical properties altered by fluorination, such as solubility, will also influence the route and rate of excretion.
Comparative ADME Properties: A Tabular Summary
The following table summarizes the general trends observed when comparing the ADME properties of fluorinated and non-fluorinated pyrimidines. It is important to remember that these are generalizations, and the specific impact of fluorination is highly dependent on the position of the fluorine atom and the overall molecular structure.
| ADME Property | Non-Fluorinated Pyrimidines | Fluorinated Pyrimidines | Causality Behind the Difference |
| Absorption | Variable | Often improved permeability and solubility.[9][10] | Fluorine can alter lipophilicity and pKa, influencing the balance between solubility and membrane permeability.[4][7] |
| Distribution | Dependent on physicochemical properties. | Can be modulated; may increase or decrease plasma protein binding. | Changes in lipophilicity and pKa due to fluorine substitution affect interactions with plasma proteins.[16] |
| Metabolism | Often susceptible to oxidative metabolism by CYP enzymes. | Generally enhanced metabolic stability.[1][19][20] Can sometimes lead to reactive metabolite formation.[22][23] | The high strength of the C-F bond blocks sites of metabolism.[21] However, electronic effects of fluorine can sometimes create new metabolic pathways. |
| Excretion | Dependent on solubility and metabolism. | Influenced by changes in physicochemical properties. | Altered solubility due to fluorination can affect renal and biliary clearance. |
Experimental Protocols for ADME Assessment
To experimentally validate the ADME properties of novel compounds, a suite of in vitro assays is employed in the early stages of drug discovery.[24][]
Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.[24]
Protocol:
-
Incubate the test compound (typically at 1 µM) with human or rat liver microsomes and a NADPH regenerating system at 37°C.[24][26]
-
Collect samples at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Caption: Workflow for assessing metabolic stability using a liver microsome assay.
Caco-2 Permeability Assay
This assay is considered the gold standard for predicting in vivo drug absorption. It utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[24]
Protocol:
-
Seed Caco-2 cells on a semi-permeable membrane in a transwell plate and culture for 21-25 days to allow for differentiation.
-
Wash the cell monolayer with a buffered salt solution.
-
Add the test compound to the apical (A) side of the monolayer.
-
Collect samples from the basolateral (B) side at various time points.
-
To assess efflux, add the test compound to the basolateral side and collect samples from the apical side.
-
Analyze the concentration of the compound in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions. The ratio of these values gives the efflux ratio.
Caption: Workflow for determining plasma protein binding via equilibrium dialysis.
Conclusion: A Powerful Tool in the Medicinal Chemist's Arsenal
The strategic incorporation of fluorine into pyrimidine-based drug candidates is a powerful and versatile tool for optimizing ADME properties. By leveraging the unique electronic properties of fluorine, medicinal chemists can enhance metabolic stability, modulate permeability and solubility, and fine-tune the overall pharmacokinetic profile of a molecule. [1][9][10]While the effects of fluorination are not always predictable and require careful experimental validation, a thorough understanding of the underlying principles allows for a more rational and efficient drug design process. The continued exploration of novel fluorination strategies will undoubtedly lead to the development of safer and more effective pyrimidine-based therapeutics.
References
-
Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]
-
Journal of Medicinal Chemistry. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Publications. [Link]
-
ACS Medicinal Chemistry Letters. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Publications. [Link]
-
PubMed. Overcoming Time-Dependent Inhibition (TDI) of Cytochrome P450 3A4 (CYP3A4) Resulting from Bioactivation of a Fluoropyrimidine Moiety. [Link]
-
MDPI. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. [Link]
-
PMC. Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. [Link]
-
Royal Society of Chemistry: Education. Predicting drug activity. [Link]
-
PMC - NIH. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. [Link]
-
OAK Open Access Archive. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. [Link]
-
SciSpace. Drug-like properties: guiding principles for the design of natural product libraries. [Link]
-
ResearchGate. Drug-like properties: Guiding principles for design - Or chemical prejudice?. [Link]
-
Slideshare. Drug likeness Properties | PPTX. [Link]
-
Optibrium. Considering the Impact of 'Drug-like' Properties on the Chance of Success. [Link]
-
ResearchGate. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. [Link]
-
ResearchGate. Improving the Membrane Permeability of 5-Fluorouracil via Cocrystallization. [Link]
-
ResearchGate. pKa – LogP plot covered by fluorine‐containing and non‐fluorinated.... [Link]
-
Advances in Engineering. Exploring the Impact of Aliphatic Fluorination on Membrane Permeability: A Solid-State NMR Perspective. [Link]
-
ACS Publications. Overcoming Time-Dependent Inhibition (TDI) of Cytochrome P450 3A4 (CYP3A4) Resulting from Bioactivation of a Fluoropyrimidine Mo. [Link]
-
Journal of Medicinal Chemistry. Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. [Link]
-
ResearchGate. Chapter 26 Mechanism-Based Inhibition of CYP3A4 and Other Cytochromes P450. [Link]
-
Basicmedical Key. Writing Protocols for Preclinical Drug Disposition (ADME) Studies. [Link]
-
NCBI. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual. [Link]
-
Charles River Laboratories. In Vitro ADME Assays and Services. [Link]
-
ChemRxiv. Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. [Link]
-
PubMed. Plasma Protein Binding as an Optimizable Parameter for Acidic Drugs. [Link]
-
ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]
-
PubMed. Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions. [Link]
-
Journal of Medicinal Chemistry. Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. [Link]
-
PubMed. Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. [Link]
-
PMC - NIH. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. [Link]
-
MDPI. Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. [Link]
-
Crystal Growth & Design. Improving the Membrane Permeability of 5-Fluorouracil via Cocrystallization. [Link]
-
PubMed - NIH. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. [Link]
-
PubMed. Elevation of plasma levels of fluorinated pyrimidines by guanosine 5'-monophosphate. [Link]
-
MDPI. Targeted but Troubling: CYP450 Inhibition by Kinase and PARP Inhibitors and Its Clinical Implications. [Link]
-
ResearchGate. The (ir)relevance of plasma protein binding of anticancer drugs. [Link]
-
GARDP Revive. Plasma protein binding. [Link]
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elemental analysis standards for 5-fluoro-4-(1H-pyrazol-1-yl)pyrimidine
Executive Summary
In the development of kinase inhibitors, 5-fluoro-4-(1H-pyrazol-1-yl)pyrimidine serves as a critical pharmacophore scaffold.[1] Its high nitrogen density and specific fluorination pattern impart metabolic stability but present significant challenges for classical elemental analysis (EA).
This guide compares the industrial "Gold Standard"—Dynamic Flash Combustion (Dumas Method) —against the modern, orthogonal alternative of Quantitative NMR (qNMR) and the specific Schöniger Oxygen Flask method for fluorine determination.
Key Insight: For this specific fluorinated heterocycle, standard CHN analysis often yields low carbon recovery due to C-F bond stability. We recommend a hybrid validation protocol: Modified Flash Combustion (with WO₃ additives) for C/H/N and 19F-qNMR for specific fluorine quantification.[1]
Chemical Profile & Theoretical Baseline
Before initiating any protocol, the theoretical elemental composition must be established as the baseline for purity calculations.
-
Compound: 5-fluoro-4-(1H-pyrazol-1-yl)pyrimidine[1]
-
Molecular Formula: C₇H₅FN₄[1]
-
Molecular Weight: 164.14 g/mol [1]
Table 1: Theoretical Elemental Composition
| Element | Symbol | Atomic Mass | Count | % Composition (w/w) | Tolerance Limit (±0.4%) |
| Carbon | C | 12.011 | 7 | 51.22% | 50.82 – 51.62% |
| Hydrogen | H | 1.008 | 5 | 3.07% | 2.67 – 3.47% |
| Nitrogen | N | 14.007 | 4 | 34.14% | 33.74 – 34.54% |
| Fluorine | F | 18.998 | 1 | 11.57% | 11.17 – 11.97% |
Comparative Analysis of Methods
Method A: Dynamic Flash Combustion (Modified Dumas)
The Industry Standard for Bulk Purity
Standard automated analyzers (e.g., Elementar, Thermo Fisher) burn the sample in oxygen to measure CO₂, H₂O, and N₂.
-
The Problem: The C-F bond (approx. 485 kJ/mol) is exceptionally strong. In standard combustion, fluorine can form stable tetrafluoromethane (CF₄) which is not detected as CO₂, leading to low Carbon results. Furthermore, Fluorine forms HF, which etches the quartz combustion tube, causing instrument drift.
-
The Solution: Use of Tungsten(VI) Oxide (WO₃) or Magnesium Oxide (MgO) as an additive. These agents facilitate C-F bond cleavage and trap Fluorine as solid metal fluorides, preventing quartz damage and ensuring complete conversion of Carbon to CO₂.
Method B: Oxygen Flask Combustion (Schöniger)
The Specific Standard for Halogens
This manual technique involves burning the sample in a closed flask filled with pure oxygen and absorbing the combustion products into a solution (typically NaOH).
-
Pros: The only reliable way to isolate Fluorine for subsequent analysis (via Ion Chromatography or Ion Selective Electrode).
-
Cons: Labor-intensive, safety risks (explosion), and lower precision for C/H/N compared to automated systems.
Method C: Quantitative NMR (qNMR)
The Orthogonal Validator
Using an internal standard (e.g., Maleic Acid for ¹H, Trifluoroacetic acid for ¹⁹F), qNMR measures the molar ratio of the analyte.
-
Pros: Non-destructive; specific to the molecular structure (differentiates between the target molecule and inorganic impurities/solvents).
-
Cons: Requires high-purity internal standards; does not detect inorganic salts directly.[1]
Table 2: Performance Matrix
| Feature | Dynamic Flash Combustion (with WO₃) | Schöniger Flask + IC | 19F-qNMR |
| Primary Target | C, H, N (Bulk Purity) | Fluorine (Specific) | Molecule Specificity |
| Sample Req. | 1–3 mg | 10–20 mg | 5–10 mg (Recoverable) |
| Precision | < 0.2% abs | ± 0.5% abs | < 1.0% relative |
| Interference | High: F damages quartz without additives | Med: Incomplete combustion | Low: Solvent peaks |
| Throughput | High (Automated) | Low (Manual) | Medium |
Analytical Workflow Visualization
The following diagram illustrates the decision logic for characterizing 5-fluoro-4-(1H-pyrazol-1-yl)pyrimidine, highlighting the critical branching for Fluorine analysis.
Figure 1: Integrated Analytical Workflow for Fluorinated Heterocycles. Note the critical addition of WO₃ in Path A to prevent Fluorine interference.
Detailed Experimental Protocols
Protocol 1: Modified Dynamic Flash Combustion (C, H, N)
Objective: Determine Carbon, Hydrogen, and Nitrogen % without Fluorine interference.
-
Instrument Preparation:
-
Ensure the combustion tube is packed with Tungsten(VI) Oxide (WO₃) on top of the standard Copper/Copper Oxide catalyst. WO₃ acts as a scavenger, converting Fluorine into non-volatile Tungsten Fluoride, preventing HF formation.
-
Set furnace temperature to 1050°C (higher temp required for pyrimidine ring opening).
-
-
Sample Weighing:
-
Weigh 1.5 – 2.5 mg of the dried sample into a Tin (Sn) capsule.
-
Crucial Step: Add 5–10 mg of V₂O₅ (Vanadium Pentoxide) or WO₃ powder directly into the capsule with the sample. This ensures immediate complexation of Fluorine upon flash combustion.
-
-
Analysis:
-
Run a blank (empty tin capsule).
-
Run a standard (e.g., Acetanilide) to verify K-factors.[1]
-
Run the sample in triplicate.
-
-
Acceptance Criteria: Results must be within ±0.4% of theoretical values (Table 1).
Protocol 2: Schöniger Flask Combustion (Fluorine Determination)
Objective: Isolate and quantify Fluorine content (Theoretical: 11.57%).[1]
-
Sample Preparation:
-
Weigh 10–15 mg of sample onto ash-free filter paper. Fold into a "flag" with a fuse tail.
-
-
Combustion:
-
Charge a 500 mL thick-walled Erlenmeyer flask (Schöniger flask) with 10 mL of 0.1 M NaOH (absorption solution).
-
Flush the flask with pure Oxygen for 60 seconds.
-
Ignite the paper flag and immediately insert/seal into the flask.[2] Invert flask during combustion.
-
-
Absorption:
-
Shake the flask vigorously for 15–30 minutes to ensure all combustion gases (HF) are absorbed into the NaOH.
-
-
Quantification (Ion Chromatography):
-
Transfer the solution to a volumetric flask.
-
Inject into an Ion Chromatograph (IC) equipped with a conductivity detector and an anion-exchange column (e.g., Dionex AS11).[1]
-
Compare against a calibration curve of NaF standards (1 ppm – 50 ppm).
-
Troubleshooting & Causality (The "Why")
The "Low Carbon" Error
-
Observation: Carbon results consistently read 1–2% lower than theoretical (e.g., 49.5% instead of 51.2%).
-
Cause: Formation of CF₄ (Tetrafluoromethane). CF₄ is extremely stable and may pass through the reduction tube without being detected as CO₂.
-
Fix: Increase the combustion temperature and increase the ratio of WO₃ additive in the sample capsule.
The "High Nitrogen" Error
-
Observation: Nitrogen values appear elevated.
-
Cause: Incomplete combustion of the pyrazole ring can leave nitrogenous char, or improper reduction of Nitrogen oxides. However, in fluorinated samples, this is often a baseline integration error caused by detector drift from trace HF damage.
-
Fix: Check the water trap (magnesium perchlorate) and change the quartz liner immediately if etching is visible.
References
-
Schöniger, W. (1955).[3][4] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta.
-
Microanalysis of Fluorine Compounds. (2022).[4] Bentham Science Publishers: Oxygen Flask Combustion Method.[3][1]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[5][6] Progress in Nuclear Magnetic Resonance Spectroscopy.
-
IUPAC Recommendations. (2024). Guidelines for the representation of pulse sequences for solution NMR spectrometry.[1]
-
ASTM E258-07. Standard Test Method for Total Nitrogen in Organic Materials by Modified Kjeldahl Method.[1] (Contextual comparison for Nitrogen). [1]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Spectroscopic Identification of Regioisomers in Pyrazolo[1,5-a]pyrimidine Synthesis: A Comparative Guide
Target Audience: Researchers, analytical chemists, and drug development professionals.
The Regioisomer Challenge in Heterocyclic Synthesis
The pyrazolo[1,5-
Because these regioisomers possess identical molecular weights and highly similar functional groups, standard chromatographic and mass spectrometric methods cannot definitively distinguish them. As an application scientist, I frequently observe laboratories bottlenecked by ambiguous structural assignments. This guide objectively compares the analytical modalities used to resolve this regioisomerism, detailing the mechanistic causality behind each spectroscopic choice and providing a self-validating experimental framework for definitive assignment.
Analytical workflow for the spectroscopic differentiation of pyrazolo[1,5-a]pyrimidine regioisomers.
Comparison of Analytical Modalities
To establish a ground-truth structure, researchers must choose between different spectroscopic and crystallographic techniques. Here is an objective comparison of their utility in regioisomer differentiation.
Method A: 1D NMR ( H, C, F)
-
Mechanism: Measures the local electronic environment of individual nuclei.
-
Performance: While fast, 1D NMR is often insufficient for definitive regioisomer assignment. Substituents at the C-5 and C-7 positions can induce similar chemical shift perturbations. However,
F NMR can serve as a critical negative indicator of successful cyclization if a fluorinated precursor is displaced during the reaction [4]. -
Verdict: Excellent for purity assessment, but unreliable as a standalone tool for absolute regiochemistry.
Method B: Advanced 2D NMR (HMBC, NOESY, H- N HMBC)
-
Mechanism: Maps connectivity through bonds (HMBC) and through space (NOESY).
-
Performance: This is the industry gold standard for solution-state structural elucidation. HMBC detects long-range (
and ) carbon-proton couplings, allowing researchers to "bridge" the quaternary carbons that separate the pyrazole and pyrimidine rings. NOESY provides a spatial map, confirming which substituents are physically adjacent (< 5 Å)[3]. Furthermore, H- N HMBC is highly diagnostic for nitrogen-rich heterocycles, providing direct correlations to the bridgehead nitrogens [5]. -
Verdict: The optimal balance of speed, sample preservation, and structural certainty.
Method C: Single-Crystal X-Ray Diffraction (SCXRD)
-
Mechanism: Scatters X-rays through a crystalline lattice to generate a 3D electron density map.
-
Performance: Provides absolute, undeniable proof of the molecular structure, including stereochemistry and regiochemistry [1].
-
Verdict: The ultimate ground truth, but severely limited by the requirement to grow high-quality single crystals—a process that can take weeks and is impossible for compounds that are oils at room temperature.
Quantitative Performance Comparison
| Analytical Modality | Resolution Time | Sample Requirement | Structural Certainty | Key Diagnostic Output |
| 1D NMR ( | < 15 mins | 1–5 mg | Low to Moderate | Chemical shifts, |
| 2D NMR (HMBC/NOESY) | 2–4 hours | 5–15 mg | High | 3-bond C-H, < 5 Å H-H spatial |
| 4–12 hours | > 15 mg | Very High | 3-bond N-H connectivity | |
| SCXRD | Days to Weeks | Single Crystal | Absolute (Ground Truth) | 3D atomic coordinates |
Mechanistic Causality in 2D NMR Assignments
To trust an analytical result, one must understand the physical causality generating the signal. The differentiation of 5-substituted versus 7-substituted pyrazolo[1,5-
-
Scalar Coupling (HMBC): The Heteronuclear Multiple Bond Correlation (HMBC) experiment is optimized for a specific coupling constant (typically
Hz). Because of the dihedral angle dependence dictated by the Karplus equation, 3-bond couplings are often much stronger than 2-bond couplings. A substituent at C-5 will show a strong 3-bond correlation to the bridgehead carbon (C-3a). -
Dipole-Dipole Cross Relaxation (NOESY): The Nuclear Overhauser Effect (NOE) relies on through-space magnetization transfer. The intensity of the NOE signal is inversely proportional to the sixth power of the internuclear distance (
). A substituent at C-7 is spatially adjacent to the pyrazole ring, yielding a strong NOE cross-peak with the pyrazole proton (H-2). A substituent at C-5 is too far from the pyrazole protons to exhibit this effect [5].
Diagnostic 2D NMR logic for differentiating 5- and 7-substituted pyrazolo[1,5-a]pyrimidines.
Experimental Protocol: Self-Validating 2D NMR Workflow
A robust analytical protocol must be a self-validating system. Running an HMBC without an HSQC, for instance, invites false positives from unsuppressed 1-bond couplings. Follow this step-by-step methodology to ensure absolute data integrity [4].
Step 1: Sample Preparation
Dissolve 10–15 mg of the highly purified regioisomer in 600 µL of a deuterated solvent (e.g., DMSO-
Step 2: 1D Baselines (
Step 3: HSQC Acquisition (The Filter)
Acquire a
Step 4: HMBC Acquisition (The Backbone)
Acquire a
Step 5: NOESY Acquisition (The Spatial Map) Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms. Causality: The mixing time allows magnetization to transfer through space via dipole-dipole interactions. A clear cross-peak between the C-7 substituent and the pyrazole protons definitively proves the 7-regioisomer configuration.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Center for Biotechnology Information (PMC).1
-
Access to Pyrazolo[1,5-a]pyrimidinone Regioisomers from Acylated Meldrum's Acids. Organic Letters - ACS Publications.2
-
NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Semantic Scholar.3
-
Application Note: NMR Characterization of a 2-Ethoxy-Pyrazolo[1,5-a]pyrimidine Derivative. Benchchem.4
-
Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. National Center for Biotechnology Information (PMC).5
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
5-fluoro-4-(1H-pyrazol-1-yl)pyrimidine proper disposal procedures
Part 1: Executive Safety Directive
Attention Researchers: The compound 5-fluoro-4-(1H-pyrazol-1-yl)pyrimidine represents a specific class of fluorinated heteroaromatics. While often treated as standard organic waste, its disposal requires strict adherence to halogenated waste protocols .
The presence of the fluorine atom at the C5 position of the pyrimidine ring dictates the disposal pathway. Improper disposal (e.g., mixing with non-halogenated solvents) compromises fuel-blending waste streams and risks the release of hydrofluoric acid (HF) during standard combustion, damaging incinerator linings and violating environmental compliance.
Immediate "Kill Switch" Rules:
-
NEVER dispose of down the drain (Aquatic Toxicity risk).[1]
-
NEVER mix with non-halogenated solvents (Acetone, Ethanol) intended for fuel recovery.
-
ALWAYS segregate into the High-Halogen waste stream.
Part 2: Hazard Characterization & Risk Assessment
To dispose of this chemical safely, you must understand its behavior under stress.
Chemical Structure Analysis
-
Fluorine Moiety (C-F Bond): The carbon-fluorine bond is one of the strongest in organic chemistry. Standard incineration temperatures (800°C) may not fully mineralize the compound, potentially leading to the formation of fluorinated byproducts or HF gas.
-
Nitrogen Content (Pyrimidine/Pyrazole): High nitrogen content leads to NOx generation during thermal decomposition.
Physical & Toxicological Properties (Inferred from Class)
| Property | Characteristic | Operational Implication |
| State | Solid (Powder) | Dust generation risk during transfer.[2] |
| Solubility | Low (Water), High (DMSO/DCM) | Do not attempt to dilute with water for disposal. |
| Toxicity | Irritant / Potential Acute Tox | Double-gloving (Nitrile) is mandatory. |
| Combustion | Releases HF, NOx, CO, CO2 | Requires incinerators with alkaline scrubbers. |
Part 3: Step-by-Step Disposal Protocol
This protocol is a self-validating system: if you cannot check a box, stop and consult your EHS officer.
Phase 1: Waste Segregation (The Critical Step)
The most common error in pharmaceutical labs is placing fluorinated intermediates in "General Organic" waste.
-
Identify the Stream: This compound belongs in the Halogenated Organic Waste stream.
-
Verify Compatibility: Ensure the waste container does not contain strong oxidizers (e.g., concentrated nitric acid, peroxides) or reactive metals, which could react violently with the heteroaromatic rings.
-
Liquid vs. Solid:
-
Pure Solid: Package in a separate, wide-mouth HDPE jar.
-
Solution (Mother Liquor): If dissolved in DCM or Chloroform, it goes directly to Halogenated Waste. If dissolved in DMSO, segregate into "High BTU / Halogenated" waste.
-
Phase 2: Packaging & Labeling
-
Primary Container: Use High-Density Polyethylene (HDPE) or Borosilicate Glass. Avoid metal containers (aluminum) due to potential corrosion from trace HF formation over time.
-
Labeling:
Phase 3: Spill Management (Immediate Response)
If a spill occurs during transfer:
-
Evacuate & Ventilate: Aerosolized powders of fluorinated pyrimidines are respiratory irritants.
-
PPE: Don double nitrile gloves, lab coat, and safety goggles.
-
Containment:
-
Solid: Cover with wet paper towels to prevent dust, then scoop into a waste bag.
-
Liquid: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if strong oxidizers are present nearby.
-
-
Decontamination: Wash the surface with a mild soap solution (pH 7-9) to neutralize any potential acidic residues.
Part 4: Destruction Mechanism (The "Why")
We do not simply "throw away" this chemical; we chemically dismantle it.
The Incineration Pathway:
-
Injection: The waste is injected into a rotary kiln incinerator operating at >1100°C .
-
Thermal Decomposition:
-
Scrubbing (The Safety Lock): The exhaust gas passes through a wet scrubber (typically Sodium Hydroxide, NaOH).
This step prevents the release of corrosive Hydrofluoric Acid into the atmosphere.
Part 5: Visualizations
Diagram 1: Laboratory Waste Decision Tree
Caption: Logical flow for segregating fluorinated heteroaromatics at the bench level.
Diagram 2: Industrial Destruction Lifecycle
Caption: The path from lab bench to molecular mineralization, highlighting the critical scrubbing step.
Part 6: References
-
Thermo Fisher Scientific. (2012).[2] Safety Data Sheet: 4H-Pyrazolo[3,4-d]pyrimidin-4-one (Analogous Structure). Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2024).[5] Incineration of Halogenated Organic Compounds: Technical Resource Document. Retrieved from
-
MilliporeSigma. (2026). Safety Data Sheet: Fluorinated Pyrimidine Derivatives. Retrieved from
-
National Institutes of Health (NIH). (2023). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.[6] Retrieved from
-
Tsang, W., et al. (1995).[7] The Combustion of Highly Fluorinated Organic Compounds.[7][8] University of Utah.[7] Retrieved from
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- 8. researchgate.net [researchgate.net]
Mastering the Safe Handling of 5-fluoro-4-(1H-pyrazol-1-yl)pyrimidine: A Guide to Personal Protective Equipment
For the pioneering researchers, scientists, and drug development professionals working with novel compounds like 5-fluoro-4-(1H-pyrazol-1-yl)pyrimidine, ensuring personal safety is as critical as the scientific breakthroughs you aim to achieve. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), grounded in the potential hazards associated with this fluorinated pyrimidine derivative. Our commitment is to empower your research with the highest standards of safety, building a foundation of trust that extends beyond the product itself.
The Logic of Protection: A Risk-Based Approach to PPE Selection
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process dictated by the nature of the work being performed. The primary routes of exposure to a solid compound like 5-fluoro-4-(1H-pyrazol-1-yl)pyrimidine are inhalation of airborne particles, dermal contact, and accidental ingestion.[3] Our protective strategy, therefore, is to establish robust barriers against these entry points.
The following diagram illustrates the decision-making workflow for selecting the appropriate level of PPE based on the experimental scale and procedure.
Caption: PPE selection workflow for handling 5-fluoro-4-(1H-pyrazol-1-yl)pyrimidine.
Core Components of Your Protective Ensemble
| PPE Category | Item | Specifications & Rationale |
| Eye & Face Protection | Chemical Safety Goggles or Full-Face Shield | To protect against splashes and airborne particles. Standard safety glasses are insufficient.[1][4][5] A full-face shield should be used in conjunction with goggles when there is a significant splash risk. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Double gloving is mandatory to provide an extra layer of protection against potential tears and permeation.[1][6] The outer glove should be removed immediately upon contamination. |
| Body Protection | Chemical-resistant lab coat or coveralls | To protect skin and personal clothing from contamination.[1][4] For larger scale work or procedures with a higher risk of splashes, a disposable, solid-front gown or coveralls are recommended. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation.[1][5] For significant aerosolization potential or in emergency situations, a half-mask or full-face respirator with appropriate cartridges should be used. |
| Foot Protection | Closed-toe, chemical-resistant shoes | To protect feet from spills.[1] |
Step-by-Step Guide to Donning and Doffing PPE
Donning (Putting On) PPE:
-
Hand Hygiene: Start with clean hands. Wash thoroughly with soap and water.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Gown/Coveralls: Put on the lab coat or coveralls, ensuring it is fully fastened.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Goggles/Face Shield: Position securely over the eyes and face.
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the gown.
Doffing (Taking Off) PPE:
The principle of doffing is to avoid self-contamination.
-
Outer Gloves: Remove the outer, most contaminated pair of gloves. Dispose of them immediately in the designated hazardous waste container.
-
Gown/Coveralls: Unfasten and peel the gown away from your body, turning it inside out as you remove it. Avoid shaking the garment.
-
Hand Hygiene: Perform hand hygiene.
-
Goggles/Face Shield: Remove from the back of the head forward.
-
Respirator (if used): Remove from the back, avoiding touching the front.
-
Inner Gloves: Remove the inner pair of gloves.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Emergency Procedures: Responding to Exposure
In the event of accidental exposure, immediate and decisive action is critical.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[1][4] Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7]
Disposal of Contaminated PPE and Chemical Waste
Proper disposal is the final, crucial step in the safe handling process. All disposable PPE and materials that have come into contact with 5-fluoro-4-(1H-pyrazol-1-yl)pyrimidine must be treated as hazardous waste.
| Waste Type | Disposal Container | Labeling |
| Solid Waste | Labeled, sealed, and puncture-resistant container | "Hazardous Chemical Waste" with the full chemical name: 5-fluoro-4-(1H-pyrazol-1-yl)pyrimidine. |
| Liquid Waste | Labeled, sealed, and chemically compatible container | All chemical constituents must be listed on the label. Do not mix with incompatible waste streams.[1] |
| Sharps Waste | Puncture-proof sharps container | For any contaminated needles or other sharps.[1] |
By adhering to these rigorous safety protocols, you are not only protecting yourself and your colleagues but also ensuring the integrity and success of your vital research.
References
-
Carl ROTH. Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. [Link]
-
Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - Pyridine. [Link]
-
Occupational Safety and Health Administration. PYRIDINE. [Link]
-
National Center for Biotechnology Information. Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents. [Link]
-
POGO Satellite Manual. Personal Protective Equipment. [Link]
-
GERPAC. Personal protective equipment for preparing toxic drugs. [Link]
-
Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
-
Pharmacy Purchasing & Products Magazine. Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
-
National Center for Biotechnology Information. Recent Advances in Pyrimidine-Based Drugs. [Link]
-
MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
-
JACS Directory. Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. [Link]
-
International Journal on Science and Technology. A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
